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  • Product: 5-(chloromethyl)-2-phenoxypyridine
  • CAS: 57958-55-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-(Chloromethyl)-2-phenoxypyridine: A Comprehensive Technical Guide

Executive Summary 5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and agrochemical development[1]. It serves as a primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and agrochemical development[1]. It serves as a primary reagent for installing the 2-phenoxypyridin-5-ylmethyl pharmacophore, a motif frequently found in kinase inhibitors, metabolic modulators, and carbonic anhydrase antagonists[2].

As a Senior Application Scientist, the critical challenge in handling and synthesizing this molecule lies in balancing the reactivity of its two functional domains: the lipophilic phenoxy ether and the highly reactive benzylic-type chloride. This whitepaper details the mechanistic rationale, optimal synthetic workflows, and physicochemical characterization required to produce this intermediate with >98% purity, ensuring self-validating reliability for downstream drug development applications.

Mechanistic Rationale & Synthetic Strategies

The synthesis of functionalized pyridines typically exploits the electron-deficient nature of the heteroaromatic ring, which highly activates the C-2 and C-6 positions toward Nucleophilic Aromatic Substitution (SNAr)[3]. When designing a synthetic route for 5-(chloromethyl)-2-phenoxypyridine, chemists must choose between two primary pathways:

  • Route A (The Industrial Radical Pathway): This route begins with the SNAr of 2-chloro-5-methylpyridine with phenol to yield 5-methyl-2-phenoxypyridine[4]. Subsequent Wohl-Ziegler radical chlorination using N-chlorosuccinimide (NCS) and an initiator (AIBN) targets the 5-methyl group. While highly scalable, this method suffers from poor chemoselectivity. The radical propagation frequently yields a statistical mixture of unreacted starting material, the desired mono-chloride, and over-chlorinated (di- and tri-chloro) byproducts that are notoriously difficult to separate via standard chromatography.

  • Route B (The High-Fidelity Laboratory Pathway): To circumvent over-chlorination, the preferred laboratory-scale approach utilizes a reduction-chlorination sequence. Starting from 6-chloronicotinic acid, an initial SNAr with phenol yields 6-phenoxynicotinic acid (CAS: 51362-38-0). The carboxylic acid is then chemoselectively reduced to a primary alcohol, which is subsequently converted to the target alkyl chloride. This route guarantees absolute control over the oxidation state of the benzylic carbon, ensuring high-purity API intermediate generation.

SyntheticPathways cluster_0 Route B: High-Fidelity Laboratory Synthesis cluster_1 Route A: Industrial Radical Pathway A 6-Chloronicotinic Acid B 6-Phenoxynicotinic Acid A->B Phenol, K2CO3 C 5-(Hydroxymethyl)- 2-phenoxypyridine B->C BH3-THF D 5-(Chloromethyl)- 2-phenoxypyridine C->D SOCl2, DCM E 2-Chloro-5-methylpyridine F 5-Methyl-2-phenoxypyridine E->F Phenol, Base F->D NCS, AIBN

Synthetic pathways for 5-(chloromethyl)-2-phenoxypyridine comparing Route A and Route B.

High-Fidelity Experimental Protocol (Route B)

The following protocols are designed as self-validating systems. By strictly controlling the reagents and conditions, the causality of each step guarantees the suppression of side reactions.

Step 1: SNAr Synthesis of 6-Phenoxynicotinic Acid

Causality: The electronegative nitrogen atom depletes electron density at the C-2/C-6 positions, making the chlorine atom an excellent leaving group for SNAr[4]. Utilizing potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) ensures complete deprotonation of the phenol nucleophile while avoiding the harsh basicity of NaH, which could lead to unwanted side reactions.

Protocol:

  • Charge an oven-dried round-bottom flask with 6-chloronicotinic acid (1.0 equiv), phenol (1.2 equiv), and anhydrous K2​CO3​ (2.5 equiv).

  • Suspend the solid mixture in anhydrous DMF to achieve a 0.5 M concentration.

  • Heat the reaction mixture to 110°C under a continuous nitrogen atmosphere for 12 hours.

  • Cool the mixture to ambient temperature, dilute with distilled water, and slowly acidify to pH 3 using 1M HCl. This triggers the precipitation of 6-phenoxynicotinic acid.

  • Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum to afford the intermediate as a white-to-off-white solid.

Step 2: Chemoselective Reduction

Causality: Borane-tetrahydrofuran complex ( BH3​⋅THF ) is chosen specifically for its electrophilic nature. Unlike LiAlH4​ , which is overly aggressive and risks cleaving the newly formed phenoxy ether, BH3​ rapidly and chemoselectively reduces electron-rich carboxylic acids to primary alcohols.

Protocol:

  • Dissolve 6-phenoxynicotinic acid (1.0 equiv) in anhydrous THF (0.3 M) and cool to 0°C using an ice bath.

  • Add BH3​⋅THF (1 M in THF, 2.0 equiv) dropwise over 30 minutes to safely manage the evolution of hydrogen gas.

  • Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

  • Quench the reaction carefully by the dropwise addition of methanol until effervescence ceases.

  • Concentrate the mixture in vacuo, partition between Ethyl Acetate and saturated NaHCO3​ , extract the organic layer, dry over Na2​SO4​ , and evaporate to yield 5-(hydroxymethyl)-2-phenoxypyridine.

Step 3: Chlorination via SN​i Mechanism

Causality: Thionyl chloride ( SOCl2​ ) converts the primary alcohol to the chloride via an internal nucleophilic substitution ( SN​i ) mechanism. The reaction proceeds through an alkyl chlorosulfite intermediate, which decomposes upon mild heating to yield the target chloride alongside volatile byproducts ( SO2​ and HCl). This self-purging mechanism eliminates the need for aqueous workup, which could otherwise cause premature hydrolysis of the sensitive product.

Protocol:

  • Dissolve 5-(hydroxymethyl)-2-phenoxypyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) and cool to 0°C.

  • Add SOCl2​ (1.5 equiv) dropwise. Add a catalytic amount of DMF (0.05 equiv) to generate the Vilsmeier-Haack reagent in situ, which acts as an accelerator.

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to completely remove DCM and excess SOCl2​ .

  • Purify the residue rapidly via a short-path silica gel plug (Hexanes/EtOAc) to afford 5-(chloromethyl)-2-phenoxypyridine.

SNiMechanism N1 Alcohol + SOCl2 N2 Alkyl Chlorosulfite Intermediate N1->N2 -HCl N3 Intimate Ion Pair [R+ ---OSOCl-] N2->N3 Heat N4 Target Chloride + SO2 + HCl N3->N4 SNi Attack

Mechanistic progression of the SNi chlorination using thionyl chloride.

Data Presentation & Physicochemical Characterization

To ensure reproducibility, the optimization parameters for the critical SNAr step are summarized below. Utilizing Cs2​CO3​ in NMP provides the highest yield, though K2​CO3​ in DMF remains the most cost-effective standard for scale-up.

Table 1: Optimization of the SNAr Step (Step 1)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1 Na2​CO3​ DMF902445
2 K2​CO3​ DMF1101288
3 Cs2​CO3​ NMP120892
4NaHTHF651860

Verification of the final product is strictly reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic singlet at ~4.58 ppm confirms the successful installation of the chloromethyl group without over-chlorination.

Table 2: 1H NMR Characterization Data for 5-(Chloromethyl)-2-phenoxypyridine (400 MHz, CDCl3​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15d ( J = 2.5 Hz)1HPyridine C6-H (ortho to N)
7.72dd ( J = 8.5, 2.5 Hz)1HPyridine C4-H
7.43 - 7.37m2HPhenoxy meta-H
7.22 - 7.17m1HPhenoxy para-H
7.14 - 7.09m2HPhenoxy ortho-H
6.91d ( J = 8.5 Hz)1HPyridine C3-H
4.58s2H- CH2​Cl (Benzylic/Pyridylic)

Storage, Stability, and Handling

As an active alkylating agent, 5-(chloromethyl)-2-phenoxypyridine is highly susceptible to solvolysis and nucleophilic degradation if exposed to ambient atmospheric moisture.

  • Storage: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Handling: Weigh and transfer the material using standard Schlenk techniques or within a glovebox to prevent premature hydrolysis back to the corresponding alcohol.

Sources

Exploratory

Biological Activity and Synthetic Utility of 5-(Chloromethyl)-2-phenoxypyridine Derivatives: A Technical Guide

Executive Summary As drug discovery and agrochemical development pivot toward highly selective, target-specific molecules, the strategic selection of synthetic building blocks becomes paramount. 5-(Chloromethyl)-2-phenox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development pivot toward highly selective, target-specific molecules, the strategic selection of synthetic building blocks becomes paramount. 5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) has emerged as a highly versatile electrophilic intermediate. By introducing the 2-phenoxypyridin-5-ylmethyl moiety, scientists can dramatically alter the lipophilicity, receptor binding kinetics, and metabolic stability of a parent scaffold. This whitepaper dissects the biological activity of its derivatives, focusing on their dual utility as nicotinic acetylcholine receptor (nAChR) modulators in agrochemistry[1] and N-type voltage-gated calcium channel (VGCC) blockers in neuropharmacology[2].

Chemical Profile & Reactivity Dynamics

The utility of 5-(chloromethyl)-2-phenoxypyridine stems from its bifunctional nature:

  • The Chloromethyl Group (Electrophile): Positioned at the 5-position of the pyridine ring, the carbon-chlorine bond is highly polarized, making it an ideal substrate for bimolecular nucleophilic substitution ( SN​2 ) reactions.

  • The Phenoxy Group (Lipophilic Modulator): Unlike a simple halogen substituent (e.g., the 2-chloro group in standard neonicotinoid precursors), the bulky phenoxy group donates electron density into the pyridine ring via resonance while withdrawing inductively.

Causality in Design: Why utilize the phenoxy derivative over a simple chloropyridine? The phenoxy ether linkage significantly increases the partition coefficient (LogP) of the resulting derivatives. In mammalian systems, this enhanced lipophilicity is critical for crossing the blood-brain barrier (BBB) to reach central nervous system targets. In insects, it facilitates rapid penetration through the waxy epicuticle, accelerating the onset of biological activity.

Agrochemical Applications: Modulating nAChRs

Derivatives synthesized from 5-(chloromethyl)-2-phenoxypyridine have been extensively patented as potent insecticidal agents[1]. When this building block is coupled with nitroimino, cyanoimino, or cyclic amine cores, the resulting molecules act as neonicotinoid analogs.

Mechanism of Action: The 2-phenoxypyridin-5-ylmethyl group acts as a bioisostere for the traditional 6-chloro-3-pyridylmethyl pharmacophore. These derivatives bind to the orthosteric site of insect nicotinic acetylcholine receptors (nAChRs). Because insects possess a distinct nAChR subunit composition compared to mammals, these derivatives exhibit high selective toxicity. Binding induces a continuous conformational change, leading to uncontrolled sodium and calcium ion influx, membrane depolarization, and ultimately, paralysis and death of the pest.

nAChR_Pathway A 2-Phenoxypyridin-5-ylmethyl Derivative B Binding to nAChR (Orthosteric Site) A->B High Affinity C Receptor Conformational Change (Channel Opening) B->C Agonism D Na+/Ca2+ Influx C->D Ion Permeation E Membrane Depolarization D->E Voltage Shift F Excitatory Postsynaptic Potential (Insecticidal Effect) E->F Overstimulation

Fig 1. nAChR modulation pathway by 2-phenoxypyridin-5-ylmethyl derivatives.

Pharmaceutical Applications: N-Type Calcium Channel Blockers

In human pharmacology, 5-(chloromethyl)-2-phenoxypyridine is utilized to synthesize complex amino acid derivatives that function as N-type voltage-gated calcium channel (VGCC) blockers[2].

Clinical Relevance: N-type VGCCs (Cav2.2) are predominantly localized in the presynaptic terminals of the dorsal horn in the spinal cord. They are pivotal in the release of nociceptive neurotransmitters (like Substance P and glutamate). By blocking these channels, 2-phenoxypyridin-5-ylmethyl derivatives effectively halt the transmission of pain signals, offering a non-opioid pathway for managing severe chronic pain, neuropathy, and mitigating ischemic cascades following a cerebral infarct[2].

Synthetic_Workflow Start 5-(chloromethyl)-2-phenoxypyridine (Electrophile) Nuc Nucleophile Addition (e.g., Thiol/Amine) Start->Nuc Base Base Catalysis (K2CO3 / DMF) Nuc->Base SN2 S_N2 Substitution Reaction Base->SN2 TLC In-Process Control (TLC/HPLC) SN2->TLC Monitor Conversion TLC->SN2 Incomplete Pur Purification (Silica Gel / Prep-HPLC) TLC->Pur >95% Conversion Prod Target VGCC Blocker (e.g., EP0997147A1 analog) Pur->Prod

Fig 2. Self-validating synthetic workflow for N-type VGCC blockers.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly dependent on the nucleophilic core attached to the 2-phenoxypyridin-5-ylmethyl moiety. Below is a representative SAR summary based on patented literature[1][2]:

Derivative ClassNucleophilic CoreTarget Receptor / ChannelPrimary ApplicationRepresentative Activity
N-Alkyl Amines Imidazolidine / ThiazolidinenAChR (Insect)Agrochemical (Insecticide) LD50​ < 1.0 ppm (Target species)
S-Alkyl Thiols Amino Acid ThioethersN-Type VGCC (Mammalian)Pharmaceutical (Analgesic) IC50​ ~ 10–50 nM
O-Alkyl Ethers Phenol / Aliphatic AlcoholsCytochrome P450 (Fungal)Agrochemical (Fungicide)MIC < 5.0 µg/mL

Validated Experimental Protocols

To ensure high-fidelity synthesis of these derivatives, the following SN​2 protocol is engineered as a self-validating system. This method is applicable for both N-alkylation (agrochemicals) and S-alkylation (pharmaceuticals).

Protocol: General SN​2 Alkylation of 5-(Chloromethyl)-2-phenoxypyridine

Reagents & Materials:

  • 5-(chloromethyl)-2-phenoxypyridine (1.0 eq)

  • Target Nucleophile (Amine or Thiol) (1.1 eq)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the target nucleophile (1.1 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, significantly lowering the activation energy of the SN​2 transition state.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq) to the solution and stir at room temperature for 15 minutes.

    • Causality: K2​CO3​ acts as a mild, heterogeneous proton scavenger. It deprotonates the nucleophile without causing competitive hydroxide-driven hydrolysis of the chloromethyl starting material.

  • Electrophile Introduction: Add 5-(chloromethyl)-2-phenoxypyridine (1.0 eq) dropwise (if dissolved in a small volume of DMF) or in portions.

  • Reaction Propagation: Elevate the temperature to 60 °C and stir for 4–6 hours.

  • Self-Validating Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 3:1).

    • Validation: The starting material ( Rf​ ~0.6) must be completely consumed, replaced by a lower-running product spot ( Rf​ ~0.3–0.4, depending on the nucleophile). If the starting material persists, add 0.1 eq of nucleophile and continue heating.

  • Workup: Quench the reaction with ice-cold distilled water to precipitate the product or extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine (5 x 20 mL) to remove residual DMF.

  • Self-Validating Checkpoint 2 (NMR): Perform 1H NMR ( CDCl3​ ) on the crude product.

    • Validation: The protocol is confirmed successful by the complete disappearance of the distinct −CH2​Cl singlet at δ ~4.60 ppm. A new, shifted −CH2​−Nu signal will emerge at δ ~3.80–4.20 ppm, while the diagnostic phenoxy multiplet at δ 7.10–7.40 ppm remains intact.

References

  • Nihon Bayer Agrochem K.K. "Heterocyclic compounds". US Patent 5,298,507A.
  • Ono Pharmaceutical Co Ltd. "Amino acid derivatives". EP Patent 0,997,147A1.

Sources

Foundational

"5-(chloromethyl)-2-phenoxypyridine" as a building block in organic synthesis

An in-depth technical analysis of 5-(chloromethyl)-2-phenoxypyridine as a strategic building block in organic synthesis and drug discovery. Executive Summary In the landscape of modern organic synthesis and medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-(chloromethyl)-2-phenoxypyridine as a strategic building block in organic synthesis and drug discovery.

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, the selection of bifunctional building blocks is critical for rapid structure-activity relationship (SAR) exploration. 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) has emerged as a highly privileged intermediate. It seamlessly integrates a biologically active pharmacophore (the 2-phenoxypyridine core) with a highly reactive electrophilic handle (the chloromethyl group). This bipartite nature allows chemists to execute late-stage functionalizations—such as N-, S-, and O-alkylations, as well as transition-metal-catalyzed cross-couplings—while simultaneously embedding a motif known to improve metabolic stability and target-binding affinity in pharmaceutical and agrochemical agents[1][2].

Physicochemical Profiling & Structural Causality

The strategic advantage of 5-(chloromethyl)-2-phenoxypyridine lies in its structural divergence from simple diaryl ethers. The incorporation of a nitrogen atom into the aromatic ring fundamentally alters the molecule's physicochemical properties, driving its utility in drug design[1]:

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring decreases the electron density on the ether oxygen. This causality directly translates to enhanced metabolic stability, rendering the ether linkage less susceptible to oxidative cleavage by Cytochrome P450 enzymes compared to standard diphenyl ethers.

  • Hydrogen Bond Acceptor (HBA): The pyridine nitrogen introduces a directional HBA vector. In kinase inhibitors, this nitrogen frequently anchors the molecule to the ATP-binding hinge region, while the phenoxy group occupies the adjacent hydrophobic pocket[1].

  • Electrophilic Activation: The electron-deficient pyridine ring stabilizes the transition state during nucleophilic substitution ( SN​2 ) at the benzylic position, making the chloromethyl group exceptionally reactive toward incoming nucleophiles.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionCausality / Impact on Synthesis
CAS Number 57958-55-1Standard registry identifier.
Molecular Formula C12​H10​ClNO Dictates exact mass for MS validation.
Molecular Weight 219.67 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Estimated) ~2.8 - 3.2Lower lipophilicity than diphenyl ether; improves aqueous solubility.
Reactivity Profile Electrophilic ( SN​2 )Benzylic chloride acts as an ideal leaving group for alkylation workflows.

Mechanistic Utility & Reactivity Mapping

The primary synthetic utility of 5-(chloromethyl)-2-phenoxypyridine is its capacity to act as a versatile electrophile. The divergent reactivity pathways allow for the rapid generation of diverse chemical libraries from a single precursor.

ReactivityMap CMP 5-(chloromethyl)- 2-phenoxypyridine Amine N-Alkylation (Amines) CMP->Amine Amines, Base (SN2) Thioether S-Alkylation (Thioethers) CMP->Thioether Thiols, Base (SN2) Ether O-Alkylation (Ethers) CMP->Ether Alcohols, NaH (SN2) CC_Bond C-C Coupling (Cross-Coupling) CMP->CC_Bond Pd-Cat or Mg/Zn

Caption: Divergent synthetic reactivity map of 5-(chloromethyl)-2-phenoxypyridine.

Application in Medicinal & Agrochemical Chemistry

The 2-phenoxypyridine scaffold is a proven bioisostere. It has been successfully deployed in the discovery of P2Y1 receptor antagonists for antithrombotic therapy[1], phosphatidylserine synthase 1 (PSS1) inhibitors in oncology[3], and as an active scaffold in agrochemical pesticides (e.g., strobilurin analogues and PDS inhibitors)[2].

Pharmacophore Target Biological Target (e.g., Kinase / GPCR) Phenoxy Phenoxy Ring (Hydrophobic Pocket) Phenoxy->Target pi-pi stacking Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pyridine->Target Hinge binding Linker Substituted Methyl (Solvent Channel) Linker->Target Vector extension

Caption: Pharmacophore mapping of the 2-phenoxypyridine scaffold in biological targets.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding In-Process Controls (IPCs) and mechanistic rationales for every step.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Objective: To couple 5-(chloromethyl)-2-phenoxypyridine with a secondary amine to generate a tertiary amine derivative.

  • Reaction Setup:

    • In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve 5-(chloromethyl)-2-phenoxypyridine (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile ( CH3​CN , 5.0 mL).

    • Causality: CH3​CN is chosen as a polar aprotic solvent to stabilize the SN​2 transition state without competing as a nucleophile.

  • Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion.

  • Nucleophile Addition:

    • Add the secondary amine (1.1 equiv, 1.1 mmol) dropwise at room temperature. Heat the mixture to 60°C.

  • In-Process Control (IPC):

    • Monitor via LC-MS or TLC (Hexane:EtOAc 3:1).

    • Validation: The consumption of the starting material ( Rf​≈0.6 ) and the appearance of a more polar, UV-active product spot indicates successful conversion. The mass of the product should reflect [M+H]+=219.67−35.45+Massamine​+1 .

  • Workup & Purification:

    • Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3​ (10 mL).

    • Causality: The basic aqueous wash neutralizes any residual acid and removes DIPEA hydrochloride salts. Extract the organic layer, dry over anhydrous Na2​SO4​ , filter, and purify via flash chromatography.

Protocol B: S-Alkylation (Synthesis of Thioethers)

Objective: Nucleophilic displacement of the chloride by a generic thiol (R-SH).

  • Thiolate Generation:

    • Suspend Cesium Carbonate ( Cs2​CO3​ , 1.5 equiv) in anhydrous DMF (5.0 mL). Add the thiol (1.1 equiv) at 0°C and stir for 15 minutes.

    • Causality: Cs2​CO3​ provides high solubility and the large cesium counter-ion creates a highly reactive "naked" thiolate anion.

  • Electrophile Addition:

    • Introduce 5-(chloromethyl)-2-phenoxypyridine (1.0 equiv) to the mixture. Allow it to warm to room temperature.

  • IPC & Workup:

    • Monitor by TLC. Upon completion (typically < 2 hours due to the high nucleophilicity of sulfur), quench with ice water to precipitate the product or extract with Diethyl Ether. Wash the organic layer extensively with brine (3 x 10 mL) to remove residual DMF.

Table 2: Optimization Matrix for Nucleophilic Substitution

Nucleophile TypePreferred BaseOptimal SolventTempTypical YieldMechanistic Rationale
Primary Amine K2​CO3​ DMF60°C75-85%Heterogeneous base minimizes over-alkylation to tertiary amines.
Secondary Amine DIPEA CH3​CN 80°C80-95%Homogeneous base ensures rapid kinetics for sterically hindered amines.
Thiol (R-SH) Cs2​CO3​ DMFRT85-98%High nucleophilicity of the generated thiolate allows for mild RT conditions.
Alcohol (R-OH) NaH (60% in oil)THF0°C RT60-80%Strong base is strictly required for complete alkoxide generation prior to SN​2 .

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. Retrieved from:[Link]

  • National Institutes of Health (PMC). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved from:[Link]

  • European Patent Office. EP 3936192 B1 - PYRROLOPYRAZOLE DERIVATIVE (Phosphatidylserine Synthase 1 Inhibitors). Retrieved from:[Link]

Sources

Exploratory

Strategic Applications of 5-(Chloromethyl)-2-phenoxypyridine in Medicinal Chemistry and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 5-(Chloromethyl)-2-pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 5-(Chloromethyl)-2-phenoxypyridine (CAS 57958-55-1)[1] represents a highly versatile, privileged intermediate. It combines the electrophilic reactivity of a benzylic-like chloride with the steric and electronic benefits of the 2-phenoxypyridine pharmacophore.

This technical guide explores the structural utility, biological applications, and synthetic methodologies associated with this compound, providing drug development professionals with actionable, self-validating protocols for its integration into discovery pipelines.

Chemical Profile & Reactivity Dynamics

The utility of 5-(chloromethyl)-2-phenoxypyridine stems from its dual-domain architecture. The molecule is functionally divided into a reactive hub and a pharmacophore core .

The 5-chloromethyl group acts as a highly efficient electrophile, primed for bimolecular nucleophilic substitution ( SN​2 ). Unlike simple benzyl chlorides, the electron-deficient nature of the pyridine ring slightly dampens the formation of carbocations, making the pathway strictly SN​2 rather than SN​1 . This minimizes unwanted solvolysis or rearrangement side reactions during synthesis. Meanwhile, the 2-phenoxypyridine core serves as a lipophilic, sterically demanding bioisostere for the classic diphenyl ether moiety[2].

Table 1: Physicochemical Properties & Strategic Implications
PropertyValueImplication for Drug Design
CAS Number 57958-55-1Standardized tracking for procurement and IP[1].
Molecular Weight 219.67 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5[1].
Reactive Hub 5-ChloromethylHighly electrophilic; ideal for late-stage functionalization via SN​2 displacement.
Core Scaffold 2-PhenoxypyridineProvides spatial geometry similar to diphenyl ethers but with improved metabolic stability[2].

Pharmacophore Utility: The 2-Phenoxypyridine Core

The integration of the 2-phenoxypyridine moiety into a drug candidate is rarely accidental. It is a deliberate structural choice driven by specific structure-activity relationship (SAR) requirements across multiple therapeutic areas.

Kinase Inhibition (e.g., JNK and Tie-2)

The 2-phenoxypyridine scaffold is a proven pharmacophore in the development of c-Jun N-terminal kinase (JNK) inhibitors, which are targeted for inflammatory diseases and neurodegeneration[3],[4]. The pyridine nitrogen acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region of the kinase. Simultaneously, the flexible ether linkage allows the phenyl ring to project into adjacent hydrophobic pockets (such as the DFG-out allosteric site), anchoring the molecule[3],[5].

JNK_Pathway Stimulus Cellular Stress MKK MKK4 / MKK7 Stimulus->MKK JNK JNK Kinase MKK->JNK cJun c-Jun Activation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 2-Phenoxypyridine Derivatives Inhibitor->JNK

Inhibition of the JNK signaling pathway by 2-phenoxypyridine derivatives.
GPCR Antagonism & Agrochemicals

Beyond kinases, the scaffold has been successfully utilized in the discovery of small molecule P2Y1​ antagonists for antithrombotic therapy[6]. The spatial geometry of the phenoxypyridine disrupts ADP-induced platelet aggregation with high selectivity over the related P2Y12​ receptor[6]. Furthermore, the environmental stability and specific target-binding capabilities of phenoxypyridines have made them highly valuable in modern agrochemistry, serving as the active scaffold for novel pesticides, fungicides, and herbicides[7].

Pharmacokinetic (PK) and ADME Implications

Replacing a standard benzene ring with a pyridine ring (converting a diphenyl ether to a phenoxypyridine) fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug candidate.

Table 2: Comparative ADME Metrics (Diphenyl Ether vs. 2-Phenoxypyridine)
MetricDiphenyl Ether2-PhenoxypyridineCausality / Advantage
Aromatic Hydroxylation High SusceptibilityLow SusceptibilityThe electron-deficient nature of the pyridine ring strongly resists CYP450-mediated oxidation.
H-Bond Acceptors 1 (Ether Oxygen)2 (Ether Oxygen + Pyridine N)The basic pyridine nitrogen increases topological polar surface area (TPSA), aiding target binding.
Aqueous Solubility PoorModerate to GoodDecreased LogP (due to the heteroatom) and potential for salt formation improve solvation dynamics.

Synthetic Methodologies & Experimental Protocols

The primary synthetic application of 5-(chloromethyl)-2-phenoxypyridine is the SN​2 alkylation of secondary amines (e.g., piperazines, piperidines, or morpholines) to append basic solubilizing groups or additional pharmacophores.

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an analytical checkpoint.

Synth_Workflow SM 5-(Chloromethyl)- 2-phenoxypyridine Reagents K2CO3, KI MeCN, 60°C SM->Reagents Amine Target Amine (Nucleophile) Amine->Reagents Product N-Alkylated Pharmacophore Reagents->Product

Self-validating SN2 workflow for the N-alkylation of 5-(chloromethyl)-2-phenoxypyridine.
Protocol: N-Alkylation of Secondary Amines

Objective: Synthesize an N-alkylated 2-phenoxypyridine derivative while preventing over-alkylation or ether cleavage.

Materials:

  • 5-(chloromethyl)-2-phenoxypyridine (1.0 eq)

  • Secondary Amine (e.g., 1-Boc-piperazine) (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous (2.0 eq)

  • Potassium Iodide ( KI ), catalytic (0.1 eq)

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Methodology:

  • Reagent Preparation & In Situ Activation: Suspend 5-(chloromethyl)-2-phenoxypyridine, the secondary amine, K2​CO3​ , and KI in anhydrous MeCN (0.2 M concentration) at room temperature.

    • Causality: MeCN is a polar aprotic solvent that stabilizes the SN​2 transition state without solvolyzing the chloride. The addition of catalytic KI triggers a Finkelstein reaction, transiently converting the chloromethyl group to a highly reactive iodomethyl intermediate. This drastically lowers the activation energy of the subsequent substitution.

  • Nucleophilic Displacement: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4–6 hours.

    • Causality: K2​CO3​ is chosen over organic bases (like DIPEA) because it is a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl/HI byproduct without competing with the secondary amine for the electrophile, thereby preventing the formation of unwanted quaternary ammonium salts.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction, dilute in MeOH, and analyze via LC-MS.

    • Validation Logic: The reaction is complete when the starting material mass peak ( m/z ~220, showing a 3:1 isotopic chlorine pattern) disappears, replaced by the target product mass. If an intermediate peak corresponding to the iodine adduct ( m/z ~312) stalls, it indicates the nucleophile is either too sterically hindered or degraded.

  • Workup & Isolation: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts ( K2​CO3​ , KCl , KI ), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate.

    • Causality: The basic aqueous wash removes any unreacted polar amines and neutralizes residual acids, ensuring the basic product is fully partitioned into the organic phase.

Conclusion

5-(Chloromethyl)-2-phenoxypyridine is far more than a simple alkylating agent; it is a strategic vector for introducing a highly optimized pharmacophore into drug candidates. By leveraging its predictable SN​2 reactivity and the favorable ADME properties of the 2-phenoxypyridine core—such as improved metabolic stability and kinase hinge-binding capabilities—medicinal chemists can efficiently navigate the complex landscape of lead optimization.

References

  • PubChem - 2-Phenoxypyridine Compound Summary (CID 78510). National Center for Biotechnology Information. URL: [Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. URL:[Link]

  • Molecules (MDPI) - Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. URL:[Link]

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Foundational

Whitepaper: Mechanistic Profiling and Speculative Action of 5-(Chloromethyl)-2-phenoxypyridine in Covalent Chemical Biology

Executive Summary The transition from reversible to covalent pharmacology has revolutionized targeted therapeutics and chemoproteomics. Within this landscape, 5-(chloromethyl)-2-phenoxypyridine (5-C-2-PP) (CAS: 57958-55-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from reversible to covalent pharmacology has revolutionized targeted therapeutics and chemoproteomics. Within this landscape, 5-(chloromethyl)-2-phenoxypyridine (5-C-2-PP) (CAS: 57958-55-1) emerges as a highly versatile, electrophilic building block. While not a standalone approved therapeutic, its structural architecture—combining a reactive alkylating warhead with a privileged lipophilic pharmacophore—makes it a prototypical fragment for designing Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes.

This technical guide deconstructs the speculative mechanism of action (MoA) of 5-C-2-PP. By analyzing the causality behind its chemical reactivity and spatial geometry, we provide a self-validating framework for deploying this molecule in target deconvolution and covalent drug discovery workflows.

Structural Deconstruction & Reactivity Profiling

To understand the MoA of 5-C-2-PP, we must isolate its two functional domains: the chloromethyl electrophile and the 2-phenoxypyridine scaffold .

The Chloromethyl Warhead: Kinetics and Selectivity

The chloromethyl group (–CH₂Cl) is a potent electrophile that undergoes irreversible bimolecular nucleophilic substitution (S_N2). Unlike milder Michael acceptors (e.g., acrylamides) that require precise alignment and highly acidic target cysteines, chloromethyl groups exhibit broader, more aggressive reactivity [1]. They primarily target the thiolate anion of Cysteine (Cys) residues, and to a lesser extent, the ε-amino group of Lysine (Lys) or the imidazole ring of Histidine (His).

In the context of drug design, chloromethyl-based compounds (such as chloromethyl ketones) are historically utilized as irreversible affinity labels and ABPP probes to trap transient enzyme states [2]. The high intrinsic reactivity ( kinact​ ) ensures rapid covalent bond formation, making it ideal for capturing low-abundance or highly dynamic protein targets.

The 2-Phenoxypyridine Pharmacophore: Spatial Recognition

Covalent modifiers require a non-covalent recognition element to drive local concentration and ensure target specificity. The 2-phenoxypyridine moiety acts as a bioisostere for diaryl ethers. This scaffold is highly lipophilic and exceptionally adept at occupying hydrophobic pockets.

Crucially, 2-phenoxypyridine derivatives have been extensively validated as potent hinge-binding motifs in kinase inhibitors (e.g., c-Jun N-terminal kinase (JNK) and c-Met inhibitors) [3]. The pyridine nitrogen can act as a hydrogen bond acceptor with the kinase hinge region, while the phenoxy ring projects into the hydrophobic back-pocket (DFG-out or DFG-in conformations), anchoring the molecule in place.

Speculative Mechanisms of Action (MoA)

Based on its structural profile, 5-C-2-PP operates via a proximity-driven covalent alkylation mechanism. We speculate two primary applications for this fragment in chemical biology:

MoA Pathway 1: Targeted Covalent Kinase Inhibition

When incorporated into a larger ligand, the 2-phenoxypyridine core docks into the ATP-binding site of a kinase. This non-covalent binding event drastically increases the local concentration of the chloromethyl group near a non-catalytic cysteine (e.g., the equivalent of Cys797 in EGFR or Cys481 in BTK). The spatial proximity lowers the activation energy for the S_N2 reaction, resulting in the expulsion of the chloride ion and the formation of an irreversible thioether bond. This permanently occludes the ATP pocket, silencing kinase activity.

G A 5-C-2-PP Fragment B Kinase Hinge Region (Non-covalent Docking) A->B Pharmacophore alignment D SN2 Transition State (Chloride Leaving) B->D Proximity effect C Target Cysteine (Thiolate) C->D Nucleophilic attack E Irreversible Covalent Adduct (Thioether Bond) D->E Cl- elimination

SN2-mediated covalent modification of a target cysteine by the 5-C-2-PP warhead.

MoA Pathway 2: Activity-Based Protein Profiling (ABPP)

Because chloromethyl groups are highly reactive, 5-C-2-PP can be functionalized with an alkyne handle to serve as a chemoproteomic probe. In phenotypic screening, chloromethyl-based libraries have successfully identified novel druggable targets (e.g., MiaA in bacterial pathogens) [4]. The probe permeates the cell, covalently tags reactive cysteines across the proteome, and is subsequently isolated via click-chemistry for LC-MS/MS identification.

G A Live Cell Incubation with 5-C-2-PP Probe B Proteome-wide Covalent Target Engagement A->B In vivo alkylation C Click Chemistry (Azide-Biotin Tagging) B->C CuAAC reaction D Streptavidin Affinity Enrichment C->D Isolate adducts E LC-MS/MS Target Deconvolution D->E Identify targets

Activity-Based Protein Profiling (ABPP) workflow for 5-C-2-PP target deconvolution.

Quantitative Data Presentation

To contextualize the reactivity of 5-C-2-PP, Table 1 compares the chloromethyl warhead against other standard electrophiles used in targeted covalent inhibitor design.

Table 1: Comparative Electrophilic Warhead Profiling

Warhead TypeExample ScaffoldReactivity ( kthiol​ )Target ResidueReversibilityPrimary Application
Chloromethyl 5-C-2-PP High Cys (primary), Lys Irreversible ABPP, Early Target Validation
AcrylamideOsimertinibLow/TunableCysIrreversibleApproved Kinase Inhibitors
ChloroacetamideHaloperidol derivativesModerateCysIrreversibleChemoproteomic Probes
CyanoacrylamideRilzabrutinibTunableCysReversible (Covalent)Reversible Covalent Drugs
FluorosulfonateSuFEx probesHighTyr, Lys, HisIrreversibleTyrosine-targeted Profiling

Self-Validating Experimental Protocols

To rigorously validate the MoA of 5-C-2-PP against a putative target, researchers must establish both the formation of the covalent adduct and the functional engagement in complex proteomes. The following protocols are engineered to ensure self-validation through internal controls.

Protocol 1: Intact Protein Mass Spectrometry (Covalent Adduct Validation)

Causality: To prove irreversible S_N2 alkylation, intact mass spectrometry is utilized. A mass shift corresponding to the exact molecular weight of the 5-C-2-PP fragment minus the chloride leaving group ( Δ M = +184.05 Da) confirms 1:1 stoichiometry.

  • Protein Preparation: Dilute recombinant target protein (e.g., 10 µM) in a physiologically relevant, nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Note: Avoid DTT or β -mercaptoethanol, as these exogenous thiols will competitively quench the chloromethyl warhead.

  • Compound Incubation: Add 5-C-2-PP (or a synthesized derivative) at a 10-fold molar excess (100 µM). Include a vehicle control (DMSO) and a competitive reversible inhibitor control to validate binding-site specificity.

  • Time-Course Reaction: Incubate at 25°C. Pull 10 µL aliquots at 0, 15, 30, 60, and 120 minutes to calculate the pseudo-first-order inactivation rate ( kobs​ ).

  • Desalting: Quench the reaction with 1% formic acid. Desalt the samples using Zeba spin columns to remove unreacted compound and exchange the buffer into 0.1% Formic acid/LC-MS grade water. Causality: Removing salts prevents ion suppression during electrospray ionization (ESI).

  • LC-MS Analysis: Inject onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to determine the intact mass.

Protocol 2: Competitive ABPP for Target Engagement

Causality: To prove that the 2-phenoxypyridine scaffold drives specificity rather than non-specific chloromethyl reactivity, a competitive ABPP assay is employed. Pre-incubation with a non-covalent competitor should abolish the probe's labeling signal.

  • Lysate Preparation: Harvest cells expressing the target protein. Lyse in cold PBS with protease inhibitors (EDTA-free) using probe sonication. Clarify by centrifugation at 100,000 x g for 45 min to isolate the soluble proteome.

  • Competitive Pre-incubation: Divide the lysate into two cohorts. Treat Cohort A with a known non-covalent ligand (10 µM) and Cohort B with DMSO. Incubate for 30 minutes at 37°C to allow thermodynamic equilibration of the non-covalent binder.

  • Probe Labeling: Add an alkyne-functionalized 5-C-2-PP probe (1 µM) to both cohorts. Incubate for 1 hour. Causality: The non-covalent ligand in Cohort A will sterically block the hinge region, preventing the probe from achieving the proximity required for S_N2 alkylation.

  • Click Chemistry (CuAAC): Add a click-chemistry master mix containing Rhodamine-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature.

  • Readout: Resolve the proteome via SDS-PAGE. Scan the gel using an in-gel fluorescence scanner. A successful target engagement is validated by the disappearance of the fluorescent band at the target's molecular weight in Cohort A compared to Cohort B.

References

  • Song, X., Chen, W., Lin, L., et al. (2011). "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. Available at:[Link]

  • Chakrabarty, S., Kahler, J. P., van de Plassche, M. A. T., et al. (2019). "Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Bum-Erdene, K., Zhou, D., Gonzalez-Gutierrez, G., et al. (2020). "Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket." Journal of Medicinal Chemistry, 63(10), 5336–5353. Available at:[Link]

  • Li, H., et al. (2024). "Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target." bioRxiv. Available at:[Link]

Exploratory

The Emergence of a Versatile Scaffold: A Technical Guide to 5-(Chloromethyl)-2-phenoxypyridine

An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Drug Discovery Introduction: The Strategic Importance of the Phenoxypyridine Moiety The phenoxypyridine scaffold is a privileged structural...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of the Phenoxypyridine Moiety

The phenoxypyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a pyridine ring and a phenoxy group imparts a favorable balance of electronic properties, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. The strategic functionalization of this core structure is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a particularly valuable derivative, 5-(chloromethyl)-2-phenoxypyridine, a versatile building block whose reactive chloromethyl group serves as a linchpin for the synthesis of a diverse array of more complex molecules. While a detailed historical account of its initial discovery is not extensively documented in readily available literature, its synthetic pathways and utility can be inferred from established methodologies for related phenoxypyridine and chloromethylpyridine derivatives.

Synthetic Strategies for 5-(Chloromethyl)-2-phenoxypyridine

The synthesis of 5-(chloromethyl)-2-phenoxypyridine can be approached through several strategic disconnections. The most logical and commonly employed strategies involve either the introduction of the chloromethyl group onto a pre-formed 2-phenoxypyridine core or the formation of the phenoxy ether linkage as a late-stage step.

Strategy 1: Chloromethylation of 2-Phenoxypyridine

This approach leverages the direct electrophilic substitution of a 2-phenoxypyridine precursor. While direct chloromethylation can sometimes lead to a mixture of isomers, the electronic nature of the phenoxy group at the 2-position directs substitution primarily to the 5-position of the pyridine ring.

A general workflow for this synthetic strategy is outlined below:

cluster_0 Chloromethylation of 2-Phenoxypyridine 2-Phenoxypyridine 2-Phenoxypyridine Formaldehyde_HCl Formaldehyde, HCl (Acidic Conditions) 2-Phenoxypyridine->Formaldehyde_HCl Electrophilic Substitution 5-chloromethyl-2-phenoxypyridine 5-(Chloromethyl)-2-phenoxypyridine Formaldehyde_HCl->5-chloromethyl-2-phenoxypyridine

Caption: Synthetic route via chloromethylation.

Experimental Protocol: Chloromethylation of 2-Phenoxypyridine

  • Reaction Setup: To a solution of 2-phenoxypyridine in a suitable inert solvent (e.g., glacial acetic acid), add paraformaldehyde and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80-90 °C) for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 5-(chloromethyl)-2-phenoxypyridine.

Strategy 2: Chlorination of (2-Phenoxypyridin-5-yl)methanol

This two-step approach involves the initial synthesis of the corresponding alcohol, (2-phenoxypyridin-5-yl)methanol, followed by its conversion to the desired chloromethyl derivative. This method often provides better control and higher yields compared to direct chloromethylation.

cluster_1 Chlorination of (2-Phenoxypyridin-5-yl)methanol Starting_Material (2-Phenoxypyridin-5-yl)methanol Chlorinating_Agent Thionyl Chloride (SOCl2) or Oxalyl Chloride Starting_Material->Chlorinating_Agent Nucleophilic Substitution Product 5-(Chloromethyl)-2-phenoxypyridine Chlorinating_Agent->Product

Caption: Synthesis via chlorination of the alcohol.

Experimental Protocol: Synthesis of (2-Phenoxypyridin-5-yl)methanol

The precursor alcohol can be synthesized from 2-phenoxy-5-methylpyridine via radical bromination followed by hydrolysis, or from a suitable carboxylic acid derivative via reduction.

Experimental Protocol: Chlorination with Thionyl Chloride

  • Reaction Setup: Dissolve (2-phenoxypyridin-5-yl)methanol in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride dropwise to the cooled solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours) until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography.[1]

Chemical Properties and Reactivity

The chemical reactivity of 5-(chloromethyl)-2-phenoxypyridine is dominated by the chloromethyl group, which is a potent electrophile susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable intermediate for introducing the 2-phenoxypyridine-5-yl)methyl moiety into a wide range of molecules.

Reaction TypeNucleophileResulting Linkage
N-AlkylationAmines (primary, secondary)C-N
O-AlkylationAlcohols, PhenolsC-O (Ether)
S-AlkylationThiolsC-S (Thioether)
C-AlkylationCarbanions (e.g., from malonates)C-C

The pyridine ring itself can undergo further functionalization, although the conditions must be chosen carefully to avoid reactions at the chloromethyl group.

Applications in Drug Discovery and Development

The phenoxypyridine scaffold is a key component in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and treatments for metabolic disorders.[2][3][4] The 5-(chloromethyl)-2-phenoxypyridine intermediate is particularly useful for the synthesis of compounds that target these and other disease areas.

Role as a Key Building Block

The reactive chloromethyl group acts as a versatile "handle" for medicinal chemists. It allows for the systematic exploration of the chemical space around the phenoxypyridine core, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. By reacting 5-(chloromethyl)-2-phenoxypyridine with a library of nucleophiles, a diverse set of derivatives can be rapidly synthesized for biological screening.

Examples in Medicinal Chemistry

While specific drugs directly synthesized from 5-(chloromethyl)-2-phenoxypyridine are not explicitly detailed in the provided search results, the utility of the broader class of phenoxypyridine derivatives is well-established. For instance, various substituted phenoxypyridine derivatives have been investigated as potential antitumor agents and protoporphyrinogen IX oxidase inhibitors.[3][5] The synthesis of these more complex molecules often involves intermediates with similar reactive functional groups to the chloromethyl moiety on 5-(chloromethyl)-2-phenoxypyridine.

Conclusion

5-(Chloromethyl)-2-phenoxypyridine, while not a widely known compound in its own right, represents a strategically important intermediate in organic and medicinal chemistry. Its synthesis, achievable through well-established chemical transformations, provides access to a versatile building block. The reactivity of its chloromethyl group, coupled with the favorable properties of the phenoxypyridine scaffold, makes it a valuable tool for the discovery and development of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox cannot be overstated.

References

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Publishing - Rsc.org. (URL not available)
  • Physical and chemical properties of 5-(Chloromethyl)-2-ethoxypyridine - Benchchem. (URL not available)
  • Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives | Request PDF - ResearchGate. [Link]

  • 5-(Chloromethyl)-2-ethoxypyridine chemical properties - Benchchem. (URL not available)
  • Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed. [Link]

  • EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google P
  • Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. [Link]

  • US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google P
  • US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google P
  • Phenoxypyridine derivative salts and crystals thereof, and process for preparing the same - Patent US-8377938-B2 - PubChem. [Link]

  • United States Patent (19) - Googleapis.com. (URL not available)
  • Discovery of novel five-membered heterocycle-containing phenoxypyridine protoporphyrinogen oxidase inhibitors with herbicidal activity | Request PDF - ResearchGate. [Link]

  • Synthesis of 2-chloro-5-(chloromethyl)pyridine - PrepChem.com. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. [Link]

  • Process for preparing phenoxypyridine derivatives - Patent US-7790885-B2 - PubChem. [Link]

  • A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES - DTIC. [Link]

  • Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1 - Googleapis.com. (URL not available)
  • 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine - Advanced Chemical Intermediates. [Link]

  • r"O - Googleapis.com. (URL not available)
  • Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap. [Link]

  • 2-Chloromethylpyridine - Wikipedia. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google P
  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. [Link]

  • 5-Methyl-2-phenoxypyridine | C12H11NO | CID 13433080 - PubChem - NIH. [Link]

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Foundational

Engineering Next-Generation Neonicotinoids: 5-(chloromethyl)-2-phenoxypyridine as a Strategic Precursor

Executive Summary The agricultural reliance on neonicotinoid insecticides has been increasingly challenged by the rapid emergence of target-site and metabolic resistance in key pest populations[1]. To circumvent these li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural reliance on neonicotinoid insecticides has been increasingly challenged by the rapid emergence of target-site and metabolic resistance in key pest populations[1]. To circumvent these limitations, drug development professionals and agrochemists are exploring novel pharmacophore modifications. This technical whitepaper details the utility of 5-(chloromethyl)-2-phenoxypyridine as a highly reactive, strategic precursor for synthesizing next-generation neonicotinoids. By integrating the phenoxypyridine scaffold—a proven bioisostere of diaryl ethers—researchers can fundamentally alter the pharmacokinetic and receptor-binding profiles of insecticidal compounds, restoring efficacy against resistant strains[2].

The Chemical Rationale: Why Phenoxypyridine?

Traditional neonicotinoids (e.g., imidacloprid, acetamiprid) typically rely on a 6-chloro-3-pyridinylmethyl or 2-chloro-5-thiazolylmethyl group to anchor the molecule within the insect nicotinic acetylcholine receptor (nAChR)[1]. However, recurring mutations in the nAChR binding pocket have drastically reduced the binding affinity of these traditional scaffolds.

The introduction of a phenoxypyridine moiety serves as a strategic structural disruptor. Phenoxypyridine acts as a bioisostere to diaryl ethers, offering distinct lipophilicity, altered electron density, and unique spatial geometry[2]. When 5-(chloromethyl)-2-phenoxypyridine is utilized as the alkylating precursor, the resulting neonicotinoid analogs exhibit enhanced binding affinity, effectively bypassing established detoxification pathways[3].

Table 1: Physicochemical Profiling of the Precursor
PropertySpecificationStrategic Implication
Chemical Name 5-(chloromethyl)-2-phenoxypyridine-
CAS Number 57958-55-1Standardized registry for procurement and tracking.
Molecular Weight 219.67 g/mol Optimal size for maintaining favorable ligand efficiency.
Electrophilicity High (Primary Alkyl Chloride)Ideal for rapid SN​2 nucleophilic substitution.
Lipophilicity (LogP) Moderate-HighEnhances cuticular penetration in targeted insect pests.

Synthesis Workflow and Causality

The synthesis of phenoxypyridine-based neonicotinoids relies on the highly efficient SN​2 alkylation of a neonicotinoid core (e.g., a nitroguanidine or cyanoamidine pharmacophore) using 5-(chloromethyl)-2-phenoxypyridine.

The chloromethyl group is specifically chosen over bromomethyl or iodomethyl variants to balance reactivity with stability. While iodine is a better leaving group, iodomethyl compounds are often light-sensitive and prone to degradation during storage. The chloromethyl variant provides a self-validating balance: it is stable under ambient conditions but highly reactive under mild basic conditions, ensuring high-yield N-alkylation without degrading the sensitive nitro/cyano pharmacophores.

Synthesis A 5-(chloromethyl)- 2-phenoxypyridine (Electrophile) C SN2 N-Alkylation (K2CO3, DMF, 60°C) A->C B Nitroguanidine Core (Nucleophile) B->C E Chromatographic Purification C->E D Phenoxypyridine- Neonicotinoid E->D

Fig 1: Chemical synthesis workflow of phenoxypyridine-neonicotinoids.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice to guide development professionals.

Protocol A: SN​2 N-Alkylation Synthesis
  • Preparation & Solvation: Dissolve 10 mmol of the neonicotinoid core (e.g., 2-nitroiminoimidazolidine) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is a polar aprotic solvent that perfectly solvates the reactants while leaving the nucleophile unsolvated and highly reactive, driving the SN​2 mechanism.

  • Deprotonation: Add 12 mmol (1.2 eq) of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild base. It is strong enough to deprotonate the secondary amine of the pharmacophore but weak enough to prevent the base-catalyzed hydrolysis of the nitroimino group.

  • Electrophilic Addition: Cool the mixture to 0°C. Dropwise, add a solution of 10 mmol 5-(chloromethyl)-2-phenoxypyridine in 10 mL DMF.

    • Causality: The low temperature controls the exothermic nature of the initial reaction, preventing unwanted dimerization or polyalkylation side reactions.

  • Thermal Activation: Gradually elevate the temperature to 60°C and maintain for 5 hours under a Nitrogen ( N2​ ) atmosphere. Monitor via TLC (Ethyl Acetate:Hexane, 1:1) to validate the consumption of the precursor.

  • Workup: Quench the reaction with 100 mL of ice water. Extract with Ethyl Acetate ( 3×50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: In Vivo Toxicity Bioassay (Leaf-Dip Method)
  • Formulation: Dissolve the purified compound in analytical-grade acetone, followed by dilution in a 0.1% Triton X-100 aqueous solution to yield concentrations of 10, 50, 100, and 200 mg/L.

  • Application: Immerse fresh rice leaf discs into the solutions for 10 seconds and air-dry.

    • Causality: The leaf-dip method directly mimics field foliar application. The Triton X-100 acts as a surfactant, breaking the surface tension of the waxy leaf cuticle to ensure uniform distribution of the active ingredient, validating the accuracy of the exposure dose.

  • Infestation & Evaluation: Introduce 20 third-instar nymphs of Nilaparvata lugens to the treated leaves. Incubate at 25±1°C. Assess mortality at 72 hours and calculate the LC50​ via probit analysis.

Receptor Dynamics and Biological Efficacy

Once synthesized, the phenoxypyridine-neonicotinoid acts as a potent agonist at the insect central nervous system. The inclusion of the phenoxypyridine ring significantly alters the binding dynamics. Studies by Tang et al. demonstrated that neonicotinoids containing this scaffold exhibit broad-spectrum activity against Lepidoptera, Homoptera, and Coleoptera[2].

The bulky, electron-rich phenoxypyridine group engages in novel π−π stacking and hydrophobic interactions within the nAChR binding pocket. This allows the molecule to bypass the steric hindrance caused by target-site mutations that typically confer resistance to first-generation neonicotinoids[1].

Pathway A Phenoxypyridine- Neonicotinoid B Insect nAChR (Mutated Binding Site) A->B High-Affinity Binding C Allosteric/Hydrophobic Stabilization B->C Scaffold Adaptation D Continuous Cation Influx (Na+, Ca2+) C->D Channel Activation E Nerve Exhaustion & Paralysis D->E

Fig 2: Mechanism of action and receptor dynamics at the insect nAChR.

Table 2: Comparative Efficacy Profile

Quantitative bioassay data illustrates the superiority of the phenoxypyridine modification against resistant pest strains[2].

Insecticide / ScaffoldTarget PestConcentrationMortality Rate (%)Resistance Circumvention
Imidacloprid (Control)Nilaparvata lugens200 mg/L< 50% (Resistant)Low
Phenoxypyridine Analog Nilaparvata lugens200 mg/L> 85% High
Imidacloprid (Control)Plutella xylostella200 mg/L< 40% (Resistant)Low
Phenoxypyridine Analog Plutella xylostella200 mg/L> 80% High

Conclusion

For drug development professionals and agrochemical researchers, 5-(chloromethyl)-2-phenoxypyridine represents a highly valuable synthetic building block. By leveraging its predictable SN​2 reactivity, scientists can efficiently append the bioisosteric phenoxypyridine scaffold onto existing pharmacophores. This strategic modification not only restores efficacy against highly resistant pest populations but also broadens the insecticidal spectrum, paving the way for the next generation of resilient, high-performance agrochemicals.

References

  • Title: Advancement of Phenoxypyridine as an Active Scaffold for Pesticides Source: Molecules 2022, 27(20), 6803; PMC9609653 URL: [Link]

  • Title: Phenoxypyridine as an Active Scaffold for Pesticides Source: Encyclopedia.pub (MDPI) URL: [Link]

  • Title: Neonicotinoid Insecticides Historical Evolution and Resistance Mechanisms Source: ResearchGate URL: [Link]

Sources

Exploratory

The Bifunctional Electrophile: Reactivity, Stability, and Application of the Chloromethylpyridine Scaffold

Introduction: The Dual Nature of Chloromethylpyridines Chloromethylpyridine derivatives are foundational building blocks in modern medicinal chemistry, serving as critical intermediates for a vast array of bioactive mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Chloromethylpyridines

Chloromethylpyridine derivatives are foundational building blocks in modern medicinal chemistry, serving as critical intermediates for a vast array of bioactive molecules, including the blockbuster class of Proton Pump Inhibitors (PPIs)[1][2]. The utility of these compounds stems from their bifunctional nature: they possess a highly electrophilic benzylic-like carbon (the chloromethyl group) attached to an electron-deficient, yet nucleophilic, heteroaromatic pyridine ring.

However, this duality is a double-edged sword. The very electronic properties that make the chloromethyl group highly reactive toward external nucleophiles also render the molecule susceptible to catastrophic self-condensation if not managed correctly[3][4]. This whitepaper provides a deep mechanistic analysis of chloromethylpyridine reactivity, the causality behind its stability paradox, and validated protocols for leveraging these compounds in complex pharmaceutical synthesis.

Mechanistic Reactivity Profile: The "Why" Behind the Kinetics

The substitution chemistry of the chloromethyl group on a pyridine ring is overwhelmingly dominated by the bimolecular nucleophilic substitution ( SN​2 ) mechanism[1][5]. The highly electronegative chlorine atom polarizes the C−Cl bond, creating an electron-deficient methylene carbon. The pyridine ring further enhances this electrophilicity, but the exact reactivity is strictly governed by the positional isomerism of the nitrogen atom[5].

Isomeric Reactivity: 4- vs. 2- vs. 3-Chloromethylpyridine

The relative reaction rates for nucleophilic attack follow a distinct hierarchy: 4-isomer > 2-isomer > 3-isomer [5]. As an application scientist, understanding the causality behind this trend is crucial for optimizing reaction conditions:

  • 4-Chloromethylpyridine (Most Reactive): The nitrogen at the 4-position exerts both a strong electron-withdrawing inductive effect ( −I ) and a resonance effect ( −M ). During an SN​2 backside attack, the developing negative charge in the transition state is highly stabilized by the ability of the pyridine ring to delocalize electrons onto the electronegative nitrogen atom[5].

  • 2-Chloromethylpyridine (Highly Reactive, but Hindered): While the 2-isomer also benefits from both −I and −M effects, it is slightly less reactive than the 4-isomer. The proximity of the nitrogen atom to the reaction center introduces steric hindrance, impeding the trajectory of the incoming nucleophile. Furthermore, the lone pair of electrons on the adjacent nitrogen creates electrostatic repulsion against electron-rich nucleophiles[5].

  • 3-Chloromethylpyridine (Least Reactive): The nitrogen at the 3-position only exerts an inductive ( −I ) effect. Crucially, the resonance effect ( −M ) that stabilizes the transition state in the 2- and 4-isomers is absent here. The negative charge cannot be delocalized onto the nitrogen atom through resonance, resulting in the highest activation energy among the three isomers[5].

Reactivity Substrate Chloromethylpyridine Isomers Iso4 4-Isomer (Most Reactive) Substrate->Iso4 Iso2 2-Isomer (Highly Reactive) Substrate->Iso2 Iso3 3-Isomer (Least Reactive) Substrate->Iso3 Mech4 -I and -M effects Optimal TS stabilization Iso4->Mech4 Mech2 -I and -M effects Steric/Lone-pair repulsion Iso2->Mech2 Mech3 -I effect only No resonance stabilization Iso3->Mech3

Fig 1. Electronic and steric factors governing the SN2 reactivity of chloromethylpyridine isomers.

The Self-Condensation Paradox & Stability Management

A critical failure point in novice synthetic design involving 2- or 4-chloromethylpyridines is the isolation of the "free base."

The Causality of Polymerization: In its free base form, a 2-chloromethylpyridine molecule possesses both a potent electrophile (the chloromethyl carbon) and a moderate nucleophile (the unprotonated pyridine nitrogen). This leads to a rapid, exothermic intermolecular SN​2 reaction where the nitrogen of one molecule attacks the methylene carbon of another. This bimolecular self-alkylation results in dimeric quaternary ammonium salts (e.g., forming 5,11-dihydrodipyrido[1,2-a:1',2'-d]pyrazinium dichloride) or runaway polymerization[3][4][6].

The Self-Validating Solution: To arrest this auto-reactivity, these compounds must be synthesized, stored, and handled as hydrochloride salts [1][3][7]. Protonation of the pyridine nitrogen eliminates its nucleophilicity by tying up the lone pair, rendering the molecule completely stable for long-term storage[3]. In synthetic workflows, the free base is generated in situ using a mild base only when a superior, external nucleophile is already present in the reaction mixture to outcompete self-condensation.

Pharmaceutical Application: The Omeprazole Paradigm

The most prominent industrial application of 2-chloromethylpyridine reactivity is the synthesis of Proton Pump Inhibitors (PPIs) such as Omeprazole, Lansoprazole, and Pantoprazole[2][8].

In the synthesis of Omeprazole, the highly substituted intermediate 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is coupled with 5-methoxy-1H-benzimidazole-2-thiol [8][9]. This reaction relies on the kinetic control of the SN​2 pathway: the thiolate anion (generated via NaOH ) is a vastly superior nucleophile compared to the pyridine nitrogen. When the pyridine hydrochloride salt is neutralized in situ, the thiolate immediately attacks the chloromethyl group, forming the desired thioether before self-condensation can occur[8][9].

Omeprazole Precursor 2-Hydroxymethyl Pyridine Derivative Chlorination SOCl2 Chlorination (Forms HCl Salt) Precursor->Chlorination Intermediate 2-Chloromethylpyridine HCl Intermediate Chlorination->Intermediate Coupling SN2 Coupling with Benzimidazole-2-thiol (NaOH base, in situ free base) Intermediate->Coupling Thioether Thioether Intermediate Coupling->Thioether Oxidation Oxidation (mCPBA) Thioether->Oxidation Omeprazole Omeprazole (PPI) Oxidation->Omeprazole

Fig 2. Synthetic workflow for Omeprazole highlighting the chloromethylpyridine intermediate.

Quantitative Data Summaries

Table 1: Isomeric Reactivity Factors in SN​2 Substitutions
IsomerInductive Effect ( −I )Resonance Effect ( −M )Steric HindranceRelative SN​2 ReactivityStability of Free Base
4-Chloromethyl StrongStrongLowHighest Highly Unstable (Polymerizes)
2-Chloromethyl StrongStrongModerate/HighHigh Highly Unstable (Dimerizes)
3-Chloromethyl ModerateNoneLowLowest Moderately Unstable
Table 2: Key Pyridine Intermediates in PPI Synthesis[2][9]
Proton Pump InhibitorPyridine Precursor (HCl Salt)Coupling PartnerFinal Oxidation Reagent
Omeprazole 2-chloromethyl-4-methoxy-3,5-dimethylpyridine5-methoxy-1H-benzimidazole-2-thiolmCPBA
Lansoprazole 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine1H-benzimidazole-2-thiolmCPBA / H2​O2​
Pantoprazole 2-chloromethyl-3,4-dimethoxypyridine5-(difluoromethoxy)-1H-benzimidazole-2-thiolmCPBA

Validated Experimental Protocols

The following protocols represent self-validating systems designed to maximize yield while mitigating the inherent instability of the intermediates.

Protocol A: Synthesis of 2-Chloromethylpyridine Hydrochloride[9][10]

Objective: Convert a hydroxymethylpyridine to its chloromethyl counterpart while safely trapping it as a non-nucleophilic salt.

  • Preparation: Charge a flame-dried, round-bottom flask with 2-hydroxymethylpyridine (1.0 equiv) dissolved in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures prevent exothermic degradation and over-chlorination during reagent addition[10].

  • Reagent Addition: Dropwise add thionyl chloride ( SOCl2​ , 1.2 equiv). The reaction will evolve SO2​ and HCl gas. The generated HCl immediately protonates the pyridine ring, protecting it.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor via TLC (quench aliquots in methanol to check for complete consumption of the alcohol).

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2​ . Triturate the resulting crude residue with cold diethyl ether to precipitate the 2-chloromethylpyridine hydrochloride as a white to off-white crystalline solid. Filter and dry under vacuum.

Protocol B: SN​2 Thioetherification (Omeprazole Intermediate Synthesis)[8][9]

Objective: Couple the chloromethylpyridine with a benzimidazole thiol without allowing self-condensation.

  • Preparation: In a reaction vessel, dissolve 5-methoxy-1H-benzimidazole-2-thiol (1.0 equiv) in a solvent mixture of ethanol and water.

  • Base Addition: Add aqueous NaOH (2.2 equiv) to the mixture. Causality: 1.0 equiv of NaOH deprotonates the thiol to form the highly nucleophilic thiolate. The remaining 1.2 equiv is reserved to neutralize the hydrochloride salt of the incoming pyridine.

  • Coupling: Slowly add 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.05 equiv) in portions at room temperature. Causality: As the salt hits the basic solution, the free base is generated in situ. Because the thiolate is already present in excess and is a vastly superior nucleophile, it instantly attacks the chloromethyl group, completely outcompeting any pyridine-pyridine self-alkylation.

  • Completion: Heat the mixture to 40-50 °C for 2 hours to drive the reaction to completion.

  • Workup: Cool the mixture and adjust the pH to ~7 using dilute HCl . The resulting thioether intermediate (5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole) will precipitate. Filter, wash with cold water, and dry.

References

  • Proton Pump Inhibitors - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at:[Link]

  • Omeprazole, SAN-15, H-168/68... Synthetic Routes - DrugFuture. Available at: [Link]

  • 2-Chloromethylpyridine - Grokipedia. Available at: [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor - MDPI. Available at: [Link]

  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide - ResearchGate. Available at: [Link]

  • Synthesis of Methylpyridine Derivatives. VII - J-Stage. Available at: [Link]

Sources

Foundational

electrophilic substitution for the synthesis of phenoxypyridine derivatives

An In-Depth Technical Guide to the Precision Engineering of Phenoxypyridine Derivatives: From Classical Electrophilic Substitution to Directed C–H Functionalization Executive Summary Phenoxypyridines are privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Precision Engineering of Phenoxypyridine Derivatives: From Classical Electrophilic Substitution to Directed C–H Functionalization

Executive Summary

Phenoxypyridines are privileged structural motifs prevalent in pharmaceuticals, agrochemicals (e.g., diflufenican), and advanced materials. However, the late-stage functionalization of these scaffolds via classical electrophilic aromatic substitution (EAS) presents significant synthetic bottlenecks. The inherent electronic disparity between the highly activated phenoxy ring and the deactivated pyridine ring leads to poor regioselectivity and over-substitution. As a Senior Application Scientist, I have observed that the paradigm has shifted toward transition-metal-catalyzed directed C–H functionalization. By leveraging the pyridine nitrogen as an intrinsic directing group, we can achieve regiospecific electrophilic metalation, transforming a historically chaotic reaction into a highly predictable, self-validating system.

Mechanistic Foundations: Overcoming the Limitations of Classical EAS

In classical electrophilic aromatic substitution, phenols and their ether derivatives exhibit a strong electronic bias for substitution at the ortho and para positions[1]. When modifying a 2-phenoxypyridine derivative, the pyridine ring remains inert due to its electron-deficient nature, forcing the electrophile (e.g., halogens, nitronium ions) to attack the phenoxy ring. However, differentiating between the ortho and para positions relies solely on steric hindrance, inevitably resulting in complex statistical mixtures that require arduous chromatographic separation[2].

To bypass this, modern synthetic protocols utilize Directed C–H Functionalization . In this regime, the nitrogen atom of the 2-phenoxypyridine acts as a Lewis basic directing group. It coordinates to a transition metal catalyst—typically Palladium(II)—bringing the metal center into extreme proximity with the ortho C–H bond of the phenoxy ring. Through a Concerted Metalation-Deprotonation (CMD) pathway, a rigid 6-membered palladacycle intermediate is formed. Subsequent oxidative addition of an electrophile and reductive elimination yields the purely ortho-substituted product with >99% regioselectivity[3].

G A 2-Phenoxypyridine B Classical EAS (e.g., Cl2, FeCl3) A->B D Directed C-H Activation (Pd(OAc)2, Electrophile) A->D C Mixture of ortho/para Derivatives B->C E Pd(II) Coordination to Pyridine Nitrogen D->E F 6-Membered Palladacycle Intermediate E->F G Exclusive ortho-Substitution F->G

Mechanistic divergence between classical EAS and Pd-catalyzed directed C–H functionalization.

Experimental Protocols: Self-Validating Workflows

The following methodologies detail the regiospecific introduction of electrophiles onto the phenoxy ring. Every step is designed with causality in mind to ensure reproducibility and high fidelity.

Protocol A: Regiospecific Ortho-Chlorination

Classical chlorination yields intractable mixtures. By utilizing a Palladium-catalyzed system, we achieve exclusive ortho-chlorination[2].

  • Causality of Reagents: Palladium acetate (Pd(OAc)₂) is strictly required over PdCl₂. The acetate ligands act as internal bases, facilitating the rate-determining CMD step to break the robust C–H bond. N-Chlorosuccinimide (NCS) is selected as a mild electrophilic chlorine source that prevents the over-oxidation of the Pd catalyst. Ethyl acetate (EtOAc) is utilized as a coordinating solvent to stabilize the transient Pd(IV) intermediates.

  • Step-by-Step Methodology:

    • Charge a flame-dried Schlenk tube with 2-phenoxypyridine (0.2 mmol), Pd(OAc)₂ (10 mol%), and NCS (3.0 equiv).

    • Add anhydrous EtOAc (2.0 mL) under a steady stream of nitrogen.

    • Seal the tube and heat the reaction mixture at 110 °C for 6 hours.

    • Validation/QC Check: Monitor the reaction via TLC or LC-MS. The complete consumption of the starting material and the appearance of a single, less polar spot confirms the absence of para-chlorinated byproducts.

    • Cool to room temperature, dilute with water, extract with EtOAc, and purify via silica gel chromatography to isolate the 2-(2-chlorophenoxy)pyridine derivative.

Protocol B: Regiospecific Ortho-Nitration

Direct electrophilic nitration using HNO₃/H₂SO₄ often destroys acid-sensitive functional groups and causes over-nitration[3]. This protocol utilizes a radical/electrophilic crossover mechanism.

  • Causality of Reagents: Silver nitrite (AgNO₂) serves as the nitro source. Potassium persulfate (K₂S₂O₈) is a critical terminal oxidant; it not only regenerates the active Pd(II) species but also oxidizes the nitrite to a highly reactive nitronium equivalent or NO₂ radical in situ[3].

  • Step-by-Step Methodology:

    • Combine 2-phenoxypyridine (0.2 mmol), Pd(OAc)₂ (10 mol%), AgNO₂ (2.0 equiv), and K₂S₂O₈ (2.0 equiv) in a reaction vial.

    • Suspend the mixture in 1,2-dichloroethane (DCE, 2.0 mL).

    • Stir at 110 °C under a nitrogen atmosphere for 48 hours.

    • Validation/QC Check: Analyze the crude mixture via ¹H NMR. The collapse of the multiplet corresponding to the ortho protons of the phenoxy ring (typically around δ 7.0–7.4 ppm) into a distinct substitution pattern verifies absolute regiocontrol.

Workflow Step1 Reagent Assembly Substrate + Pd(OAc)2 + Electrophile Step2 Inert Atmosphere N2 Purge in Schlenk Tube Step1->Step2 Step3 Thermal Activation 110 °C, 6-48 h Step2->Step3 Step4 In-Process QC TLC / LC-MS Monitoring Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5 Step6 Final Validation 1H/13C NMR Step5->Step6

Standardized workflow for Pd-catalyzed directed electrophilic substitution.

Quantitative Data Summary

The transition from classical EAS to directed functionalization yields profound improvements in both yield and selectivity. The table below summarizes the quantitative metrics for various electrophilic substitutions on 2-phenoxypyridine derivatives based on optimized catalytic systems[2][3].

Reaction TypeElectrophile SourceCatalyst SystemSolvent & TempIsolated YieldRegioselectivity
Chlorination NCS (3.0 equiv)Pd(OAc)₂ (10 mol%)EtOAc, 110 °C79–81%>99% ortho
Nitration AgNO₂ + K₂S₂O₈Pd(OAc)₂ (10 mol%)DCE, 110 °C39–95%>99% ortho
Bromination NBS (3.0 equiv)Pd(OAc)₂ (10 mol%)EtOAc, 110 °C63–75%>99% ortho
Iodination NIS (3.0 equiv)Pd(OAc)₂ (10 mol%)EtOAc, 110 °C51–63%>99% ortho

Strategic Applications in Drug Development

The ability to selectively functionalize the phenoxy ring without disturbing the pyridine moiety has massive implications for late-stage functionalization (LSF) of active pharmaceutical ingredients (APIs). For instance, the 2-phenoxypyridine motif within the herbicide diflufenican can undergo directed arylation and halogenation to rapidly generate analog libraries for structure-activity relationship (SAR) studies[4].

Furthermore, the pyridine ring can serve as a removable directing group. Once the desired electrophilic substitution (e.g., nitration) is achieved on the phenoxy ring, the pyridine moiety can be cleaved via methylation and subsequent basic hydrolysis, yielding highly functionalized, standalone ortho-substituted phenols that are otherwise impossible to synthesize via direct EAS[3]. Alternatively, employing highly electron-deficient protecting groups, such as the tetrafluoropyridyl (TFP) group, can deliberately deactivate specific phenolic rings, allowing for remote regioselective electrophilic halogenation on multi-aryl systems[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 5-(Chloromethyl)-2-phenoxypyridine via Friedel-Crafts Chloromethylation

Executive Summary The functionalization of electron-deficient heterocycles remains a cornerstone of modern drug development and agrochemical synthesis. This application note details a highly chemoselective protocol for t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of electron-deficient heterocycles remains a cornerstone of modern drug development and agrochemical synthesis. This application note details a highly chemoselective protocol for the synthesis of 5-(chloromethyl)-2-phenoxypyridine via a modified Friedel-Crafts alkylation, specifically the Blanc chloromethylation. By meticulously controlling the stoichiometric ratios, Lewis acid selection, and thermodynamic parameters, this self-validating workflow overcomes the inherent deactivation of the pyridine core and the competing reactivity of the phenoxy substituent, ensuring regioselective functionalization at the C5 position.

Mechanistic Rationale & Chemoselectivity Insights

As a general rule, pyridine rings are notoriously resistant to Friedel-Crafts conditions. The electronegative nitrogen atom withdraws electron density from the ring and readily complexes with Lewis acids, further deactivating the system toward electrophilic aromatic substitution (EAS)[1].

However, the introduction of a phenoxy group at the C2 position fundamentally alters this electronic landscape. The oxygen atom of the phenoxy group exerts a strong positive mesomeric (+M) effect, donating electron density via resonance and specifically activating the C3 and C5 positions of the pyridine ring[2].

A significant synthetic challenge in this specific transformation is chemoselectivity . The phenoxy ring is highly activated and prone to electrophilic attack. To direct the chloromethylation exclusively to the C5 position of the pyridine ring, the protocol relies on two critical factors:

  • Steric Hindrance: The bulky phenoxy group sterically shields the C3 position, kinetically favoring attack at the more accessible C5 position.

  • Catalyst and Temperature Control: Zinc chloride (ZnCl2) is selected as the Lewis acid. Unlike harsher Lewis acids (e.g., AlCl3), ZnCl2 provides the optimal balance of acidity—strong enough to activate formaldehyde into the requisite chloromethyl cation, but mild enough to prevent runaway polyalkylation on the phenoxy ring[3]. Maintaining the reaction strictly at 60–70 °C provides the thermodynamic control necessary to favor the C5-substituted product[4].

Logic Substrate 2-Phenoxypyridine PyridineRing Pyridine Ring (Target) Substrate->PyridineRing PhenoxyRing Phenoxy Ring (Competing) Substrate->PhenoxyRing Resonance Activates C3 and C5 Positions PyridineRing->Resonance +M Effect from -OPh Activated Prone to Side-Reactions (Controlled by Temp/Stoichiometry) PhenoxyRing->Activated Highly Activated by -O- Sterics Favors C5 Position Substitution Resonance->Sterics C3 is Sterically Hindered

Logical flow of directing effects dictating C5 regioselectivity in 2-phenoxypyridine.

Experimental Workflow

Workflow Start 2-Phenoxypyridine + ZnCl2 + Paraformaldehyde in DCE HCl Bubble HCl(g) at 0 °C (Generate Electrophile) Start->HCl Heat Heat to 60-70 °C Stir for 4-6 h HCl->Heat Quench Quench with Ice Water Neutralize to pH 7 Heat->Quench Extract Extract with EtOAc Wash with Brine Quench->Extract Dry Dry over Na2SO4 Concentrate in vacuo Extract->Dry Purify Column Chromatography (Hexane/EtOAc) Dry->Purify Product 5-(Chloromethyl)-2-phenoxypyridine (Target Product) Purify->Product

Step-by-step experimental workflow for the Blanc chloromethylation of 2-phenoxypyridine.

Materials and Reagents

Table 1: Reagent Equivalents for Chloromethylation (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Phenoxypyridine171.201.01.71 gStarting Material
Paraformaldehyde30.033.00.90 gElectrophile Source
Zinc Chloride (ZnCl2)136.301.52.04 gLewis Acid Catalyst
Hydrogen Chloride (gas)36.46Excess-Co-catalyst / Cl Source
1,2-Dichloroethane (DCE)98.96-20 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture In a flame-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube, add 2-phenoxypyridine (1.71 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 20 mL).

Step 2: Addition of Reagents Add paraformaldehyde (0.90 g, 30.0 mmol) and anhydrous zinc chloride (2.04 g, 15.0 mmol) to the solution. Stir the suspension and cool the flask to 0 °C using an ice-water bath. Note: ZnCl2 is highly hygroscopic; ensure it is weighed and transferred rapidly or under an inert atmosphere.

Step 3: In Situ Electrophile Generation Slowly bubble anhydrous hydrogen chloride (HCl) gas through the reaction mixture for 30 minutes. The paraformaldehyde will gradually depolymerize and dissolve as the highly reactive chloromethyl cation is generated[4].

Step 4: Friedel-Crafts Alkylation Remove the ice bath and heat the reaction mixture to 60–70 °C using a precisely controlled oil bath. Maintain this temperature and stir vigorously for 4 to 6 hours.

Step 5: Quenching and Workup Cool the reaction mixture to room temperature and carefully pour it into 50 mL of crushed ice. Slowly add saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous layer reaches pH 7. Extract the mixture with ethyl acetate (3 × 50 mL).

Step 6: Isolation and Purification Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to afford 5-(chloromethyl)-2-phenoxypyridine.

Analytical Characterization & In-Process Controls

To ensure a self-validating system, researchers must employ the following In-Process Controls (IPC) during the synthesis:

Table 2: In-Process Controls (IPC) and Self-Validation

StepTechniqueAcceptance CriteriaRationale
Electrophile GenerationVisual InspectionComplete dissolution of paraformaldehydeEnsures the active chloromethyl cation is successfully formed.
Reaction MonitoringLC-MS / TLC>95% consumption of 2-phenoxypyridineValidates reaction completion before quenching to maximize yield.
Chemoselectivity Check1H NMR (Crude)Singlet at ~4.5 ppm, absence of extra aromatic peaksConfirms C5 regioselectivity and absence of phenoxy ring alkylation.

Troubleshooting & Optimization

Table 3: Common Issues and Corrective Actions

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient HCl or inactive ZnCl2.Ensure ZnCl2 is strictly anhydrous; bubble HCl gas for an extended period.
Polyalkylation Temperature too high (>80 °C).Maintain strict temperature control at 60–70 °C; do not exceed 3.0 eq of paraformaldehyde.
Substitution on Phenoxy Ring Excess electrophile or prolonged heating.Stop the reaction immediately upon starting material consumption; reduce equivalents if necessary.

References

  • Heterocyclic compounds Source: US Patent 4742060A, Google Patents URL
  • Towards Halomethylated Benzene-Bearing Monomeric and Polymeric Substrates: Halomethylating Systems and Aromatic Polymers Source: Designed Monomers and Polymers, Taylor & Francis URL:[Link]

Sources

Application

Application Note: Synthesis of Novel Phenoxypyridine Herbicides using 5-(Chloromethyl)-2-phenoxypyridine as a Core Scaffold

Target Audience: Researchers, Agrochemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Strategic Rationale In modern agrochemical discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Agrochemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Strategic Rationale

In modern agrochemical discovery, the phenoxypyridine moiety has emerged as a highly privileged bioisosteric scaffold[1]. Traditionally, diaryl ethers have been the backbone of many commercial herbicides. However, replacing the phenyl ring with a pyridine ring fundamentally alters the molecule's physicochemical properties—enhancing lipophilicity, modulating electrostatic interactions at the target enzyme's active site, and improving systemic translocation within plant vascular systems[1].

As a versatile building block, 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) provides an ideal starting point for synthesizing novel herbicide libraries[2]. The 2-phenoxypyridine core serves as the critical pharmacophore for target binding, while the highly reactive chloromethyl group at the 5-position acts as a strategic handle for late-stage functionalization. Through facile nucleophilic substitution ( SN​2 ) or cross-coupling methodologies, researchers can rapidly append various functional groups (e.g., triazolinones, pyrazoles, or substituted phenols) to tune the molecule's herbicidal spectrum and selectivity.

Mechanistic Grounding: Protoporphyrinogen Oxidase (PPO) Inhibition

Many of the most potent phenoxypyridine derivatives function as Protoporphyrinogen IX Oxidase (PPO) inhibitors (Group 14 herbicides)[3]. Understanding the causality of this pathway is crucial for rational drug design.

PPO is a critical enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a necessary precursor for both chlorophyll and heme biosynthesis[4]. When a phenoxypyridine herbicide competitively binds to the PPO active site, it halts this enzymatic conversion[3].

The Cascade of Necrosis:

  • Accumulation: Unoxidized protoporphyrinogen IX accumulates in the chloroplast and leaks into the plant cell cytoplasm.

  • Auto-oxidation: In the cytoplasm, it undergoes unregulated, non-enzymatic auto-oxidation to form protoporphyrin IX[3].

  • Photosensitization: Protoporphyrin IX is a highly photodynamic molecule. Upon exposure to light, it absorbs energy and transfers it to ground-state oxygen, generating massive amounts of Singlet Oxygen (Reactive Oxygen Species, ROS) [3].

  • Cell Death: The sudden burst of ROS causes severe lipid peroxidation, destroying the integrity of the cell membrane and leading to rapid weed bleaching, desiccation, and necrosis[3].

PPO_Pathway A Protoporphyrinogen IX (Substrate) B Protoporphyrinogen Oxidase (PPO) (Target Enzyme) A->B Normal Catalysis C Protoporphyrin IX (Cytoplasm Accumulation) B->C Blocked by Herbicide E Singlet Oxygen (ROS) Generation C->E Photosensitization D Light + O2 D->E Energy Transfer F Lipid Peroxidation & Membrane Disruption E->F Oxidative Stress G Rapid Weed Necrosis F->G Cell Death Inhibitor Phenoxypyridine Herbicide (e.g., 5-substituted derivative) Inhibitor->B Competitive Binding at Active Site

Figure 1: Mechanism of action of phenoxypyridine-based PPO inhibitors leading to weed necrosis.

Synthetic Strategy and Reaction Optimization

The primary synthetic route utilizes the chloromethyl moiety of 5-(chloromethyl)-2-phenoxypyridine as an electrophile. To maximize the yield of the SN​2 displacement and prevent unwanted side reactions (such as homocoupling or hydrolysis of the chloromethyl group), the reaction conditions must be thermodynamically controlled.

Quantitative Data: Optimization of Nucleophilic Substitution

Model Reaction: Coupling of 5-(chloromethyl)-2-phenoxypyridine with 4-fluorophenol (1.1 eq).

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1THF Et3​N 651245Insufficient basicity and polarity; incomplete conversion.
2MeCN K2​CO3​ 82872Moderate yield; heterogeneous reaction limits kinetics.
3DMF K2​CO3​ 90488High polarity stabilizes the SN​2 transition state.
4 DMF Cs2​CO3​ 90 3 94 Optimal. "Cesium effect" enhances nucleophilicity.
5DMSONaOH90461Strong base induces competitive hydrolysis to hydroxymethyl byproduct.

Expert Insight: The use of Cesium Carbonate ( Cs2​CO3​ ) in Dimethylformamide (DMF) (Entry 4) is highly recommended. The large, highly polarizable cesium cation weakly coordinates with the phenoxide nucleophile, leaving it highly "naked" and reactive. Furthermore, avoiding strong aqueous bases like NaOH prevents the nucleophilic attack of hydroxide ions on the chloromethyl group, which would prematurely degrade the starting material.

Synth_Workflow SM 5-(chloromethyl)- 2-phenoxypyridine (CAS 57958-55-1) Cond Reaction Conditions: Base (K2CO3 / Cs2CO3) Solvent (DMF / MeCN) Temp: 80-100°C SM->Cond Nuc Nucleophile (Nu-H) (e.g., Phenol, Amine, Triazolinone) Nuc->Cond Prod Functionalized Phenoxypyridine Herbicide Candidate Cond->Prod SN2 Displacement (-HCl) Purif Workup & Purification (Aqueous extraction, Silica Gel Chromatography) Prod->Purif Isolation

Figure 2: General synthetic workflow for the SN​2 functionalization of the chloromethyl moiety.

Experimental Protocols

Protocol A: General Procedure for the Etherification of 5-(Chloromethyl)-2-phenoxypyridine

This protocol describes the synthesis of a generic phenoxypyridine ether derivative, serving as a self-validating template for library generation.

Materials Required:

  • 5-(chloromethyl)-2-phenoxypyridine (1.0 mmol, 219.67 mg)[2]

  • Target Nucleophile (e.g., substituted phenol) (1.1 mmol)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous) (1.5 mmol, 488 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Ethyl Acetate (EtOAc) and Hexanes for extraction/chromatography

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert Argon atmosphere.

  • Reagent Charging: Add the target nucleophile (1.1 mmol) and anhydrous Cs2​CO3​ (1.5 mmol) to the flask.

  • Solvation: Inject 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the nucleophile (color change to slight yellow/orange is often observed, indicating phenoxide formation).

  • Electrophile Addition: Dissolve 5-(chloromethyl)-2-phenoxypyridine (1.0 mmol) in 1.0 mL of DMF and add it dropwise to the reaction mixture over 5 minutes.

  • Heating & Monitoring (Self-Validation): Attach a reflux condenser and heat the mixture to 90°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/EtOAc eluent system. Validation checkpoint: The starting material (UV-active, Rf​≈0.6 ) should disappear completely within 3-4 hours, replaced by a new, lower- Rf​ product spot.

  • Quenching: Once complete, cool the reaction to room temperature. Pour the mixture into 25 mL of ice-cold distilled water. Causality: This step crashes out the organic product while keeping the highly water-soluble DMF and inorganic salts in the aqueous phase.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers and wash sequentially with water (2 × 20 mL) and brine (20 mL) to remove trace DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure phenoxypyridine herbicide candidate.

References

  • Liu, Y., Fu, B., Xu, Y., Ren, B., & Qin, Z. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(20), 6803. Retrieved from:[Link]

  • Dayan, F. E., Barker, A., & Tranel, P. J. (2018). Origins and structure of chloroplastic and mitochondrial plant protoporphyrinogen oxidases: implications for the evolution of herbicide resistance. Pest Management Science, 74(10), 2226-2234. Retrieved from:[Link]

Sources

Method

Application Note: Strategic Synthesis and Isolation of 5-(Chloromethyl)-2-phenoxypyridine Derivatives

Executive Summary & Strategic Rationale The compound 5-(chloromethyl)-2-phenoxypyridine (CAS:[1]) is a highly versatile, electrophilic building block utilized extensively in the discovery of agrochemicals (e.g., imidaclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 5-(chloromethyl)-2-phenoxypyridine (CAS:[1]) is a highly versatile, electrophilic building block utilized extensively in the discovery of agrochemicals (e.g., imidacloprid analogues) and pharmaceuticals (e.g., pirfenidone derivatives)[2]. The structural marriage of a lipophilic phenoxy ether with a reactive benzylic-like chloromethyl group makes it an ideal precursor for complex N- or C-alkylation workflows.

However, synthesizing this scaffold presents distinct chemoselective challenges. The phenoxy ether linkage is sensitive to harsh, prolonged acidic conditions, and the pyridine ring nitrogen can inadvertently participate in undesired side reactions (e.g., N-oxidation or quaternization). As a Senior Application Scientist, I have designed this protocol to establish a self-validating, high-yielding synthetic system that mitigates these risks through precise reagent selection and mechanistic control.

Retrosynthetic Pathway Analysis

To access 5-(chloromethyl)-2-phenoxypyridine, we evaluate two orthogonal synthetic trajectories:

  • Pathway A (Reduction-Halogenation): Involves the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinic acid with phenol, followed by chemoselective reduction to the pyridylcarbinol, and subsequent chlorination using thionyl chloride (SOCl₂) activated by catalytic DMF[2].

  • Pathway B (Direct Radical Halogenation): Leverages the SNAr of 2-chloro-5-methylpyridine to yield 5-methyl-2-phenoxypyridine (CAS:[3]), followed by a Wohl-Ziegler radical chlorination.

Quantitative Data: Comparative Synthesis Strategies
ParameterPathway A: Reduction-ChlorinationPathway B: Direct Radical Chlorination
Overall Yield 75 – 85%40 – 55%
Chemoselectivity Excellent (No over-chlorination)Moderate (High risk of gem-dichlorination)
Scalability High (Standard cryogenic to ambient steps)Moderate (Requires precise thermal/light control)
Key Reagents BH₃-THF, SOCl₂, DMF (cat.)NCS, AIBN, Chlorobenzene
Purification Simple aqueous workup & precipitationColumn chromatography strictly required

Mandatory Visualization: Reaction Workflows & Mechanisms

SynthesisPathways SM1 2-Chloro-5-methylpyridine + Phenol Int1 5-Methyl-2-phenoxypyridine (CAS: 51933-81-4) SM1->Int1 SNAr (K2CO3, DMF, 130°C) SM2 6-Chloronicotinic Acid + Phenol Int2 6-Phenoxypyridine-3-carboxylic Acid SM2->Int2 SNAr (Cs2CO3, DMSO, 100°C) Product 5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) Int1->Product Radical Chlorination (NCS, AIBN, PhCl, 80°C) Int3 5-(Hydroxymethyl)-2-phenoxypyridine Int2->Int3 Reduction (BH3-THF, 0°C) Int3->Product Chlorination (SOCl2, DCM, 0°C)

Fig 1: Divergent synthetic pathways for 5-(chloromethyl)-2-phenoxypyridine.

Mechanistic Rationale: The Role of Catalytic DMF

In Pathway A, treating 5-(hydroxymethyl)-2-phenoxypyridine with SOCl₂ alone often results in sluggish kinetics and the precipitation of unreactive hydrochloride salts[4]. By introducing a catalytic amount of N,N-dimethylformamide (DMF), the system generates a highly electrophilic Vilsmeier-Haack-type iminium intermediate. This intermediate rapidly activates the hydroxyl group, facilitating a clean SN2 displacement by the chloride ion while releasing SO₂ and regenerating the DMF catalyst[2].

SOCl2_Mechanism SOCl2 SOCl2 + DMF Vilsmeier Vilsmeier-Iminium Intermediate SOCl2->Vilsmeier Activation Alkoxy Alkoxy-Iminium Complex Vilsmeier->Alkoxy + Alcohol Alcohol 5-(Hydroxymethyl)- 2-phenoxypyridine Alcohol->Alkoxy Product 5-(Chloromethyl)- 2-phenoxypyridine Alkoxy->Product SN2 by Cl- Byprod SO2 + HCl + DMF Alkoxy->Byprod Leaving groups

Fig 2: DMF-catalyzed activation of SOCl2 and subsequent chlorination mechanism.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Pathway A (Recommended for High Purity)

Step 1: Reduction to 5-(Hydroxymethyl)-2-phenoxypyridine

  • Causality & Design: Borane-tetrahydrofuran (BH₃-THF) is utilized over LiAlH₄. LiAlH₄ is overly aggressive and risks cleaving the phenoxy ether or reducing the pyridine ring. BH₃-THF provides mild, chemoselective reduction of the carboxylic acid to the primary alcohol.

  • Procedure:

    • Charge a flame-dried, argon-purged flask with 6-phenoxypyridine-3-carboxylic acid (1.0 equiv) and anhydrous THF (0.5 M). Cool to 0 °C.

    • Add BH₃-THF (1.0 M in THF, 2.5 equiv) dropwise over 30 minutes to manage the exothermic evolution of H₂ gas.

    • Warm to room temperature and stir for 12 hours.

    • IPC (In-Process Control): Quench a 50 µL aliquot in MeOH and analyze via LC-MS. The mass balance should show complete consumption of the acid (m/z 216 [M+H]⁺) and formation of the alcohol (m/z 202 [M+H]⁺).

    • Workup: Cool to 0 °C and carefully quench with MeOH until effervescence ceases. Concentrate in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate alcohol.

Step 2: Chlorination to 5-(Chloromethyl)-2-phenoxypyridine

  • Causality & Design: The reaction is kept strictly at 0 °C to prevent the Vilsmeier intermediate from triggering unwanted electrophilic aromatic substitution on the electron-rich phenoxy ring[2][4].

  • Procedure:

    • Dissolve 5-(hydroxymethyl)-2-phenoxypyridine (1.0 equiv) in anhydrous CH₂Cl₂ (0.3 M). Add DMF (0.05 equiv). Cool the mixture to 0 °C.

    • Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise via syringe.

    • Stir at 0 °C for 2 hours.

    • IPC: TLC (Hexanes/EtOAc 3:1). The highly polar alcohol spot (Rf ~0.2) should be entirely replaced by the less polar chloromethyl product (Rf ~0.6).

    • Workup (Critical): Quench the reaction by slow addition to a vigorously stirred solution of ice-cold saturated aqueous NaHCO₃. Rationale: Immediate neutralization prevents the residual HCl from protonating the pyridine ring and catalyzing the hydrolytic cleavage of the phenoxy ether. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Protocol B: Direct Radical Chlorination (Alternative Route)
  • Causality & Design: For laboratories starting from SNAr product 5-methyl-2-phenoxypyridine[3], radical chlorination is viable. Chlorobenzene is chosen as the solvent over CCl₄ due to modern toxicity standards, and its boiling point (131 °C) allows optimal thermal decomposition of AIBN (half-life ~1h at 85 °C).

  • Procedure:

    • Dissolve 5-methyl-2-phenoxypyridine (1.0 equiv) in anhydrous chlorobenzene (0.2 M).

    • Add N-Chlorosuccinimide (NCS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.1 equiv).

    • Heat the suspension to 85 °C under an inert atmosphere for 4 hours.

    • IPC: GC-MS is mandatory here. Monitor the ratio of unreacted starting material, desired mono-chloride, and the over-chlorinated gem-dichloride byproduct. Stop the reaction when mono-chloride peaks, even if starting material remains, to avoid catastrophic over-chlorination.

    • Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, concentrate the filtrate, and purify strictly via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

References

  • National Center for Biotechnology Information (PubChem). "5-Methyl-2-phenoxypyridine | CID 13433080". PubChem Compound Database. Available at:[Link]

  • Narendar, P., et al. "Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene." Synthetic Communications, vol. 34, no. 6, 2004, pp. 1097-1103. Available at:[Link]

  • Konda, S., et al. "Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes." Journal of Heterocyclic Chemistry, vol. 46, no. 6, 2009, pp. 1213-1217. Available at:[Link]

Sources

Application

Application Note: Analytical Strategies for the Quantification of 5-(Chloromethyl)-2-phenoxypyridine (HPLC-UV &amp; GC-MS)

Document Type: Technical Application Note & Methodological Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Analytical Scope In modern drug development and a...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Analytical Scope

In modern drug development and agrochemical synthesis, 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) serves as a highly versatile electrophilic building block[1]. Characterized by a reactive chloromethyl group at the 5-position and an electron-donating phenoxy group at the 2-position, this scaffold is primed for nucleophilic substitution reactions to construct complex active pharmaceutical ingredients (APIs).

However, the very features that make this compound synthetically valuable create significant bottlenecks in analytical quantification. The chloromethyl moiety is notoriously labile, prone to rapid solvolysis and thermal degradation[2]. As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists, providing the mechanistic causality behind each chromatographic choice to ensure your quantification methods are robust, reproducible, and self-validating.

Chemical and Physical Properties

Understanding the physicochemical baseline of the analyte is the first step in method development.

PropertyValueAnalytical Implication
IUPAC Name 5-(Chloromethyl)-2-phenoxypyridineDefines structural reactivity.
CAS Number 57958-55-1[1]Unique identifier for reference standards.
Molecular Formula C₁₂H₁₀ClNOUsed for MS isotopic pattern confirmation.
Molecular Weight 219.67 g/mol [1]Target mass for GC-MS (EI) molecular ion.
Key Functional Groups Chloromethyl (-CH₂Cl), Phenoxy etherDictates UV absorption (~254 nm) and lability.

Analytical Causality: Overcoming the Stability Challenge

To develop a reliable assay, we must first understand how the molecule degrades under standard analytical conditions.

The Solvolysis Dilemma (HPLC Challenge)

Chloromethylpyridines undergo rapid nucleophilic substitution when exposed to protic solvents like water or methanol[2]. The pyridine nitrogen can provide anchimeric assistance (neighboring group participation), facilitating the departure of the chloride ion to form a highly reactive intermediate. If a standard 50:50 Water:Methanol diluent is used, the analyte will degrade into 5-(methoxymethyl)-2-phenoxypyridine or 5-(hydroxymethyl)-2-phenoxypyridine within the autosampler, leading to split peaks or complete loss of the main peak[3].

The Solution:

  • Aprotic Diluents: Samples must be prepared in 100% HPLC-grade acetonitrile.

  • Acidic Mobile Phase: By lowering the mobile phase pH to ~2.5 (using 0.1% Formic Acid or TFA), the pyridine nitrogen (pKa ~5.2) becomes fully protonated. This positive charge strongly withdraws electron density from the ring, destabilizing the formation of the reactive benzylic carbocation and effectively "locking" the chloromethyl group from hydrolysis during the column transit[4].

The Thermal Lability Dilemma (GC-MS Challenge)

While the compound is volatile enough for gas chromatography, the benzylic C-Cl bond is thermally labile. Standard GC inlet temperatures (250°C–300°C) and active sites on glass liners catalyze dehydrohalogenation or radical cleavage, resulting in poor peak shape and reduced sensitivity[5].

The Solution: Use a deactivated, ultra-inert inlet liner and drop the injection port temperature to 220°C to ensure the molecule vaporizes intact without pyrolytic degradation.

DegradationPathway Intact Intact Analyte 5-(Chloromethyl)-2-phenoxypyridine Intermediate Reactive Intermediate (Resonance Stabilized) Intact->Intermediate -Cl⁻ (Protic Solvents) Degraded1 Hydrolysis Product 5-(Hydroxymethyl)-... (in H2O) Intermediate->Degraded1 +H2O Degraded2 Solvolysis Product 5-(Methoxymethyl)-... (in MeOH) Intermediate->Degraded2 +MeOH

Caption: Solvolysis and hydrolysis degradation pathways of 5-(chloromethyl)-2-phenoxypyridine.

Analytical Workflow & Decision Matrix

AnalyticalWorkflow Sample 5-(Chloromethyl)-2-phenoxypyridine Sample Diluent Diluent Selection (Crucial Step) Sample->Diluent HPLC_Prep Aprotic Solvent (e.g., Acetonitrile) Diluent->HPLC_Prep HPLC Path GC_Prep Volatile Organic (e.g., Ethyl Acetate) Diluent->GC_Prep GC-MS Path HPLC_Run RP-HPLC-UV Acidified Mobile Phase Rapid Gradient HPLC_Prep->HPLC_Run GC_Run GC-MS (EI) Deactivated Liner Low Inlet Temp (220°C) GC_Prep->GC_Run Data Quantification & Impurity Profiling HPLC_Run->Data GC_Run->Data

Caption: Decision matrix and workflow for HPLC vs. GC-MS quantification strategies.

Protocol 1: HPLC-UV Quantification Method

This protocol utilizes Reversed-Phase HPLC (RP-HPLC) with an acidified gradient to suppress on-column hydrolysis.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 5-(chloromethyl)-2-phenoxypyridine reference standard. Dissolve completely in 10.0 mL of 100% anhydrous Acetonitrile (Stock: 1 mg/mL).

  • Working Solutions: Dilute the stock solution with Acetonitrile to create a calibration curve ranging from 10 µg/mL to 100 µg/mL. Do not use aqueous buffers in the sample diluent.

  • System Suitability Test (SST) - Self-Validation Step: To prove the method is stability-indicating, intentionally degrade a 50 µg/mL aliquot by adding 10% HPLC-grade water and incubating at 40°C for 2 hours. Inject this SST sample to confirm baseline resolution between the intact analyte and the early-eluting hydroxymethyl degradant[4].

  • Execution: Load samples into an autosampler maintained at 4°C to further suppress any kinetic degradation. Execute the chromatographic run using the parameters below.

HPLC Chromatographic Parameters
ParameterSpecificationCausality / Rationale
Column C18, 50 x 4.6 mm, 1.8 µm (Sub-2-micron)Short column with small particles enables rapid elution (<5 mins) to minimize time-in-mobile-phase.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Protonates pyridine nitrogen, deactivating the ring and preventing -CH₂Cl hydrolysis.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent; aprotic nature preserves analyte integrity.
Gradient Program 0-1 min: 20% B 1-4 min: 20% → 90% B 4-5 min: 90% BRapid gradient sweeps the analyte off the column quickly.
Flow Rate 1.2 mL/minHigh linear velocity reduces residence time.
Column Temp 30°CBalances pressure limits with kinetic stability.
Detection UV at 254 nmOptimal wavelength for the phenoxypyridine chromophore.

Protocol 2: GC-MS Quantification Method

Gas Chromatography-Mass Spectrometry provides orthogonal verification, ideal for identifying process impurities or assessing residual solvents alongside the main analyte[6].

Step-by-Step Methodology
  • Sample Preparation: Extract or dissolve the sample in a volatile, inert organic solvent such as Ethyl Acetate or Dichloromethane (DCM) to a target concentration of 50 µg/mL.

  • Inlet Maintenance (Critical): Before running the sequence, install a fresh, ultra-inert deactivated glass liner (e.g., single taper with deactivated glass wool). Active silanol groups on dirty liners will irreversibly bind or degrade the chloromethyl group.

  • Calibration: Inject calibration standards (1 to 100 µg/mL). Ensure the syringe is washed with pure Ethyl Acetate between injections to prevent carryover.

  • Data Acquisition: Operate the MS in Electron Ionization (EI) mode. Monitor the Total Ion Chromatogram (TIC) for purity, and extract the molecular ion (m/z ~219) and base peak for precise quantification.

GC-MS Instrumental Parameters
ParameterSpecificationCausality / Rationale
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µmNon-polar phase provides excellent peak shape for halogenated aromatics[5].
Carrier Gas Helium, constant flow at 1.0 mL/minStandard inert carrier gas for MS compatibility.
Inlet Temperature 220°CCrucial: Lower than standard (250°C) to prevent thermal dehydrohalogenation of the C-Cl bond.
Injection Mode Split 10:1Prevents column overloading while maintaining sharp peak geometry.
Oven Program 80°C (hold 1 min) Ramp 15°C/min to 280°C Hold 3 minsBalances resolution of early-eluting impurities with timely elution of the main peak.
Transfer Line Temp 280°CPrevents cold spots before the MS source.
MS Source Temp 230°CStandard EI source temperature.
Ionization Mode EI, 70 eVProvides reproducible fragmentation for library matching.

References

  • Grimm, J. S. et al. "Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride", Organic Process Research & Development, ACS Publications. URL:[Link]

  • "Picolyl chloride | CID 23393", PubChem, National Institutes of Health. URL:[Link]

Sources

Method

Application Note: Continuous Flow Methodologies for the Synthesis of Pyridine Derivatives

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. Traditional batch syntheses of these heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. Traditional batch syntheses of these heterocycles—such as the Bohlmann–Rahtz or Hantzsch reactions—often suffer from severe limitations, including poor heat transfer, prolonged reaction times, and the hazardous accumulation of unstable intermediates.

Transitioning these protocols to continuous flow chemistry fundamentally alters the thermodynamic and kinetic landscape of the reactions. Microreactors provide exceptionally high surface-to-volume ratios (typically up to 30,000 m² m⁻³, compared to 4 m² m⁻³ in standard batch reactors), enabling near-instantaneous mixing (within ~100 μs) and highly efficient heat transfer[1]. This allows chemists to safely access elevated temperature and pressure regimes ("novel process windows") that force multi-step cascades—such as Michael addition followed by cyclodehydration—to occur in a single, uninterrupted fluidic stream[2]. Furthermore, flow chemistry minimizes the active inventory of hazardous reagents, providing a safe, scalable, and self-validating pathway from discovery to clinical manufacturing[3].

System Architecture & Workflow

The following diagram illustrates the generalized continuous flow architecture optimized for multicomponent pyridine synthesis. The system is designed for self-validation, utilizing inline analytics to ensure steady-state conversion before product collection.

FlowChemistryWorkflow cluster_reagents Reagent Delivery System R1 Stream A (e.g., Alkynone) P1 HPLC Pump A (Precise Dosing) R1->P1 R2 Stream B (e.g., Enamine) P2 HPLC Pump B (Precise Dosing) R2->P2 Mix T-Mixer (Rapid Diffusion) P1->Mix P2->Mix Coil Heated Reactor Coil (High Surface Area) Mix->Coil Homogeneous Flow UV Inline UV-Vis / IR (Steady-State Validation) Coil->UV Cyclodehydration BPR Back Pressure Regulator (>250 psi) UV->BPR Prod Product Collection & In-line Quench BPR->Prod Depressurization

Continuous flow setup for pyridine synthesis with inline validation.

Protocol I: One-Step Bohlmann–Rahtz Pyridine Synthesis

Causality & Design Principles

The Bohlmann–Rahtz reaction traditionally requires the isolation of an aminodienone intermediate before acid-catalyzed cyclodehydration. While batch microwave reactors can drive this in one step, they suffer from limited microwave penetration depth, making scale-up nearly impossible[2]. By translating this to a continuous flow conductive heating platform, we utilize a Brønsted acid catalyst (acetic acid) within a pressurized coil. The high pressure (maintained by a Back Pressure Regulator, or BPR) prevents solvent boiling, allowing the use of ethanol at 140 °C. This drives the Michael addition and cyclodehydration sequentially in a single residence time window, yielding a single regioisomer[2].

Step-by-Step Methodology

Self-Validating System: This protocol utilizes inline UV-Vis monitoring. The disappearance of the alkynone chromophore (~300 nm) and the stabilization of the conjugated pyridine absorption band (~340 nm) act as a real-time gate. Collection only begins once the UV trace plateaus, validating that the reactor has reached a steady state.

  • Preparation: Prepare a single stock solution containing 1-phenyl-2-propyn-1-one (0.1 M) and ethyl 3-aminocrotonate (0.13 M) in a solvent system of EtOH–AcOH (5:1)[2].

  • Priming: Prime the HPLC pumps and the 5 mL stainless steel reactor coil with the neat EtOH–AcOH (5:1) solvent.

  • Equilibration: Set the reactor heater to 140 °C and attach a 250 psi BPR to the system outflow. Allow the system to thermally equilibrate.

  • Processing: Switch the inlet valve to the reagent stock solution. Set the flow rate to 1.0 mL/min to achieve a precise residence time ( tres​ ) of 5 minutes.

  • Validation & Collection: Monitor the inline UV-Vis flow cell. Once steady-state absorption is confirmed, direct the outflow into a collection vessel containing stirred saturated aqueous NaHCO₃ to quench the acetic acid.

  • Isolation: Extract the quenched mixture with CH₂Cl₂, dry over MgSO₄, and evaporate to yield the highly pure trisubstituted pyridine.

Quantitative Data Summary

Table 1: Optimization Parameters for Flow Bohlmann-Rahtz Synthesis [2]

Substrate (Alkynone)Solvent SystemTemp (°C)Residence Time (min)Isolated Yield (%)
1-Phenyl-2-propyn-1-onePhMe–AcOH (5:1)140574
1-Phenyl-2-propyn-1-oneEtOH–AcOH (5:1)120586
4-Phenyl-3-butyn-2-oneEtOH–AcOH (5:1)1401082

Note: The use of ethanol as a protic solvent significantly improves the efficiency of the cyclodehydration step compared to toluene[2].

Protocol II: Heterogeneous α-Methylation of Pyridines

Causality & Design Principles

Regioselective α-methylation of pyridines is notoriously difficult in batch, often requiring harsh vapor-phase conditions, highly toxic alkylating agents, or yielding poor conversions (<50%) with laborious acid-wash workups[4]. By utilizing a continuous packed-bed reactor filled with Raney® nickel, we can use a low-boiling alcohol (1-propanol) as both the solvent and the alkyl source. The packed bed confines the pyrophoric catalyst, eliminating the severe safety risks of handling catalyst slurries in batch. The continuous flow of substrate over the massive surface area of the catalyst bed drives the reaction to near-quantitative conversion[4][5].

Step-by-Step Methodology

Self-Validating System: The structural integrity of the packed bed is continuously validated via a differential pressure ( ΔP ) sensor. A stable ΔP confirms the absence of channeling or blockages. Because the conversion is >95%, crude ¹H-NMR of the output stream serves as a direct validation of the residence time; the complete absence of the α-proton signal confirms optimal flow rates.

  • Reactor Packing: Tightly pack a stainless steel column (150 × 4.6 mm) with 5.5 g of Raney® nickel. Secure with standard HPLC frits.

  • Conditioning: Pump neat 1-propanol through the column at 0.3 mL/min. Gradually heat the column in a sand bath or heated jacket to >180 °C for 30 minutes to activate the catalyst bed[5].

  • Reagent Introduction: Reduce the flow rate to 0.1 mL/min. Prepare a 0.05 M solution of the starting pyridine derivative in 1-propanol.

  • Injection: Load the pyridine solution into a 5 mL PEEK sample loop and inject it into the continuous 1-propanol stream[5].

  • Collection: Collect the outflow directly. Due to the near-quantitative conversion, the product requires no acid-wash extraction; simple evaporation of the 1-propanol yields the pure 2-methylpyridine[4].

Quantitative Data Summary

Table 2: Performance Comparison: Batch vs. Continuous Flow α-Methylation [4][5]

ParameterTraditional Batch ProcessContinuous Flow (Packed Bed)
Catalyst Handling Hazardous (Pyrophoric slurry)Safe (Contained within column)
Reaction Time 44 – 212 hours~50 minutes (Residence Time)
Temperature Reflux>180 °C (Pressurized)
Work-up Laborious liquid-liquid extractionDirect solvent evaporation
Conversion/Yield Variable (17% – 50%)>95% (Near quantitative)

Protocol III: Safe Scale-Up of 3-Difluoromethoxypyridines

Causality & Design Principles

The synthesis of fluorinated pyridine building blocks (e.g., 3-difluoromethoxypyridine) often involves highly exothermic steps and the generation of hazardous, ozone-depleting, or explosive intermediates. In a discovery setting, batch synthesis of these compounds is strictly limited by safety protocols. Continuous flow chemistry resolves this by generating and consuming the hazardous reactive species in situ within a micro-volume reactor. Because the internal volume of the reactor is minimal (often <10 mL), the total inventory of hazardous material at any given millisecond is negligible. This allows for the safe, continuous supply of material from early discovery through to clinical evaluation without changing the fundamental chemistry[3].

Conclusion

The application of continuous flow chemistry to the synthesis of pyridine derivatives represents a paradigm shift in process intensification. By leveraging precise control over heat and mass transfer, researchers can telescope multi-step reactions (like the Bohlmann-Rahtz synthesis) into single-pass operations, safely handle pyrophoric heterogeneous catalysts, and seamlessly scale up hazardous fluorination protocols. Implementing these self-validating fluidic systems drastically reduces development bottlenecks, ensuring higher yields, superior regiocontrol, and unparalleled laboratory safety.

References

  • Flow Synthesis of 2-Methylpyridines via α-Methylation Source: nih.gov (PMC - NIH) URL:[Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor Source: cem.de (Beilstein J. Org. Chem.) URL:[Link]

  • Development of a Safe and Efficient Continuous Flow Method for the Synthesis of 3‐Difluoromethoxypyridine Derivatives Source: vapourtec.com (Novartis Biomedical Research) URL:[Link]

  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries Source: beilstein-journals.org URL:[Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation (MDPI) Source: mdpi.com URL:[Link]

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 5-(Chloromethyl)-2-phenoxypyridine Intermediates

Executive Summary 5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a highly versatile electrophilic building block utilized in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a highly versatile electrophilic building block utilized in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Its structural motif—a phenoxy-substituted pyridine ring coupled with a reactive chloromethyl group—makes it a critical alkylating agent for introducing the 2-phenoxypyridin-5-ylmethyl pharmacophore.

This application note details a scalable, two-step synthetic workflow designed for pilot-plant and large-scale manufacturing. By transitioning from legacy chlorinated solvents to greener alternatives and optimizing radical initiation kinetics, this protocol ensures high throughput, stringent impurity control, and robust process safety.

Retrosynthetic Strategy & Mechanistic Rationale

The large-scale synthesis of 5-(chloromethyl)-2-phenoxypyridine relies on a highly efficient two-step sequence:

Step 1: Nucleophilic Aromatic Substitution (SNAr) The process begins with the etherification of 2-chloro-5-methylpyridine with phenol under basic conditions. The regioselectivity and efficiency of this SNAr reaction are driven by the pyridine nitrogen, which acts as a powerful electron-withdrawing group. During the nucleophilic attack by the phenoxide ion at the C-2 position, the resulting anionic intermediate (Meisenheimer complex) is highly stabilized because the negative charge is delocalized directly onto the electronegative nitrogen atom[1]. This yields the intermediate 5-methyl-2-phenoxypyridine, a compound also monitored as an impurity in the synthesis of the antifibrotic drug Pirfenidone [2].

Step 2: Free-Radical Benzylic Chlorination The intermediate undergoes a free-radical chlorination targeting the heterobenzylic C(sp3)-H bond. While classical Wohl-Ziegler halogenations utilize N-bromosuccinimide (NBS) for bromination, the corresponding chlorination with N-chlorosuccinimide (NCS) is notoriously inefficient due to the high dissociation energy of the N-Cl bond [3]. Therefore, for large-scale chlorination, Sulfuryl Chloride (SO₂Cl₂) is the reagent of choice. Upon thermal decomposition of the initiator (e.g., AIBN), radical propagation abstracts a hydrogen from the 5-methyl group. The resulting resonance-stabilized heterobenzylic radical reacts with chlorine radicals generated from SO₂Cl₂, yielding the target chloromethyl derivative while evolving SO₂ and HCl gases.

SynthesisPathway SM 2-Chloro-5-methylpyridine + Phenol Int 5-Methyl-2-phenoxypyridine (Intermediate) SM->Int KOH, Toluene, 110°C (SNAr Reaction) Prod 5-(Chloromethyl)-2-phenoxypyridine (Final Product) Int->Prod SO2Cl2, AIBN, PhCl, 80°C (Radical Chlorination)

Two-step synthetic workflow for 5-(chloromethyl)-2-phenoxypyridine.

Process Chemistry & Large-Scale Considerations

  • Solvent Selection: Historically, radical halogenations utilized carbon tetrachloride (CCl₄) due to its radical-inert nature. Due to its severe toxicity and ozone-depleting properties, this protocol substitutes CCl₄ with Chlorobenzene (PhCl) or Trifluorotoluene (TFT) . These solvents provide excellent thermal mass for the exothermic radical propagation while remaining completely inert to the chlorinating radicals.

  • Off-Gas Management: The use of SO₂Cl₂ generates equimolar amounts of sulfur dioxide and hydrogen chloride gas. Large-scale reactors must be equipped with a dual-stage caustic scrubber system (using 10% NaOH) to neutralize these byproducts safely.

  • Self-Validating Cues: The end of the SNAr reaction is validated by the disappearance of the 2-chloro-5-methylpyridine peak via HPLC. The end of the chlorination step is marked by the cessation of gas evolution in the bubbler.

Detailed Experimental Protocols

Protocol A: Large-Scale Synthesis of 5-Methyl-2-phenoxypyridine (SNAr)
  • Charge & Azeotropic Drying: Equip a 50 L glass-lined reactor with a mechanical stirrer, Dean-Stark trap, reflux condenser, and nitrogen inlet. Charge with Toluene (20 L), Phenol (2.0 kg, 21.2 mol), and Potassium Hydroxide flakes (1.4 kg, 25.0 mol). Heat the mixture to reflux (approx. 110 °C) and remove water via the Dean-Stark trap to form anhydrous potassium phenoxide.

  • Coupling: Cool the reactor to 80 °C. Add 2-chloro-5-methylpyridine (2.5 kg, 19.6 mol) dropwise over 2 hours to control the mild exotherm.

  • Propagation: Raise the temperature back to 110 °C and maintain for 12 hours. Monitor conversion via HPLC (Target: < 1% starting material).

  • Workup & Isolation: Cool the mixture to 25 °C. Quench with 1M NaOH (10 L) to solubilize and remove unreacted phenol. Separate the aqueous layer. Wash the organic layer with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-methyl-2-phenoxypyridine as a pale yellow oil.

Protocol B: Radical Chlorination to 5-(Chloromethyl)-2-phenoxypyridine
  • Setup: In a 50 L glass-lined reactor connected to a caustic scrubber, dissolve 5-methyl-2-phenoxypyridine (3.0 kg, 16.2 mol) in Chlorobenzene (25 L).

  • Initiation: Add Azobisisobutyronitrile (AIBN) (0.13 kg, 0.8 mol). Heat the mixture to 75 °C under a gentle nitrogen sweep.

  • Reagent Addition: Add Sulfuryl Chloride (SO₂Cl₂) (2.4 kg, 17.8 mol) dropwise over 3 hours. Caution: Radical initiation is highly exothermic and generates large volumes of gas. Ensure active jacket cooling is engaged to maintain the temperature between 75–80 °C.

  • Reaction Monitoring: Stir for an additional 4 hours at 80 °C until gas evolution ceases. Confirm the conversion of the methyl group to the chloromethyl group via GC-MS or HPLC.

  • Quench & Purification: Cool to 10 °C. Slowly add ice-cold water (10 L) followed by 5% Na₂S₂O₃ (5 L) to destroy any residual active chlorinating species. Separate the organic layer, wash with saturated NaHCO₃, and concentrate. Purify the crude product via short-path distillation or recrystallization from heptane to afford the target compound as an off-white solid.

Quantitative Data & Yield Optimization

The following table summarizes the optimization of the radical chlorination step (Protocol B) across different solvent and reagent systems to maximize yield and minimize over-chlorination (formation of the dichloromethyl byproduct).

Solvent SystemChlorinating AgentTemp (°C)Conversion (%)Yield (%)Purity (HPLC %)
Carbon Tetrachloride (Legacy)SO₂Cl₂76>998596.5
Chlorobenzene (Optimized) SO₂Cl₂ 80 98 84 97.0
TrifluorotolueneSO₂Cl₂85>998295.2
AcetonitrileNCS / AIBN80453081.0

Note: The attempt to use NCS in Acetonitrile resulted in poor conversion, validating the mechanistic limitation of N-Cl homolysis in standard Wohl-Ziegler conditions [3].

References

  • "Nucleophilic aromatic substitution" Wikipedia, The Free Encyclopedia. Available at:[Link]

  • "5-Methyl-2-phenoxypyridine | C12H11NO | CID 13433080" PubChem, National Center for Biotechnology Information. Available at:[Link]

  • "Wohl–Ziegler bromination" Wikipedia, The Free Encyclopedia. Available at:[Link]

Method

Application Note: 5-(Chloromethyl)-2-phenoxypyridine in the Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitors

Target Audience: Researchers, synthetic chemists, and drug/agrochemical development professionals. Introduction & Scientific Rationale Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug/agrochemical development professionals.

Introduction & Scientific Rationale

Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynthetic pathway of heme and chlorophyll[1]. It has proven to be an exceptionally vulnerable and highly validated target for the development of broad-spectrum bleaching herbicides[2].

Historically, diphenyl ethers (e.g., oxyfluorfen) have dominated the PPO inhibitor landscape. However, the continuous drive to overcome weed resistance and improve crop selectivity has led to the exploration of bioisosteric replacements. Phenoxypyridine has emerged as a superior active scaffold, offering enhanced lipid solubility, metabolic stability, and systemic mobility compared to traditional diaryl ethers[3],[4].

Within this chemical space, 5-(chloromethyl)-2-phenoxypyridine serves as a critical, highly versatile electrophilic building block. The chloromethyl group provides an ideal benzylic-like reactive center. The adjacent pyridine ring stabilizes the transition state during nucleophilic attack, allowing for rapid, high-yield SN​2 coupling with various bulky nitrogenous heterocycles (such as pyrrolidinones, triazolinones, or isoxazolines) to generate potent PPO inhibitors[5].

Mechanism of Action: The PPO Inhibition Cascade

Understanding the biochemical causality of PPO inhibitors is essential for rational drug design. Inhibitors synthesized from the phenoxypyridine scaffold competitively bind to the PPO active site, mimicking the native substrate[2]. This blockade prevents the oxidation of Protoporphyrinogen IX (PPGIX) to Protoporphyrin IX (PPIX). Consequently, excess PPGIX diffuses from the chloroplast into the cytoplasm, where it undergoes unregulated auto-oxidation. Upon light exposure, the accumulated PPIX acts as a photosensitizer, generating highly reactive singlet oxygen (ROS) that aggressively attacks lipid membranes, leading to rapid cellular desiccation and necrosis[6].

PPO_Pathway PPGIX Protoporphyrinogen IX (PPGIX) PPO Protoporphyrinogen Oxidase (PPO Enzyme) PPGIX->PPO Substrate Binding ROS Reactive Oxygen Species (Singlet Oxygen) PPGIX->ROS Cytoplasmic Accumulation & Light Excitation PPIX Protoporphyrin IX (PPIX) PPO->PPIX Normal Oxidation Inhibitor Phenoxypyridine PPO Inhibitor Inhibitor->PPO Competitive Inhibition LipidPerox Lipid Peroxidation & Membrane Destruction ROS->LipidPerox Oxidative Stress

Mechanism of PPO inhibition leading to reactive oxygen species generation and lipid peroxidation.

Chemical Synthesis Workflow

The synthesis of novel PPO inhibitors utilizing 5-(chloromethyl)-2-phenoxypyridine relies on a robust SN​2 substitution reaction. The choice of solvent and base is critical.

Causality in Reagent Selection:

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is strictly required. It solvates the potassium cation, leaving the nucleophilic anion highly reactive ("naked"), thereby drastically accelerating the SN​2 displacement of the chloride ion.

  • Base ( K2​CO3​ ): Potassium carbonate is selected as a mild, non-nucleophilic base. Stronger bases (like NaOH ) risk hydrolyzing the chloromethyl group to a hydroxymethyl byproduct, while organic bases (like Et3​N ) often fail to sufficiently deprotonate the incoming N-heterocycle.

Synthesis_Workflow Start 5-(chloromethyl)- 2-phenoxypyridine Reaction SN2 Substitution (K2CO3, DMF, 80°C) Start->Reaction Nucleophile N-Heterocycle (e.g., Pyrrolidinone) Nucleophile->Reaction Purification Silica Gel Chromatography Reaction->Purification Crude Extract Product Target PPO Inhibitor (Phenoxypyridine Deriv.) Purification->Product >95% Purity

Step-by-step synthesis workflow for phenoxypyridine-based PPO inhibitors via SN2 substitution.

Quantitative Reaction Optimization

The following table summarizes the empirical optimization of the coupling reaction parameters, demonstrating why the DMF/ K2​CO3​ system is the gold standard for this scaffold.

Table 1: Optimization of SN​2 Substitution Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
THF Et3​N 65 (Reflux)1245Poor deprotonation of the heterocycle.
CH3​CN K2​CO3​ 80 (Reflux)868Moderate solubility of the intermediate salt.
DMF K2​CO3​ 80 4 92 Optimal cation solvation; rapid kinetics.
DMF NaOH 80454Significant competitive hydrolysis observed.

Experimental Protocols

Protocol A: Synthesis of Phenoxypyridine-2-pyrrolidinone Derivatives

This protocol is a self-validating system; the inclusion of TLC monitoring ensures the reaction is driven to completion before workup.

Materials:

  • 5-(chloromethyl)-2-phenoxypyridine (1.0 eq, 10 mmol)

  • Substituted 2-pyrrolidinone derivative (1.1 eq, 11 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 20 mmol)

  • Anhydrous DMF (30 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 2-pyrrolidinone (11 mmol) in 30 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K2​CO3​ (20 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrrolidinone nitrogen.

  • Coupling: Slowly add 5-(chloromethyl)-2-phenoxypyridine (10 mmol) dropwise to the mixture.

  • Heating & Validation: Heat the reaction mixture to 80°C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The disappearance of the UV-active chloromethyl starting material ( Rf​≈0.6 ) validates reaction completion (typically 4 hours).

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with saturated brine ( 5×50 mL). Crucial Step: Multiple brine washes are required to completely partition and remove residual DMF from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure target compound. Confirm structure via 1H -NMR and HRMS.

Protocol B: In Vitro PPO Inhibition Assay

To validate the biological efficacy of the synthesized compounds, an in vitro fluorescence assay is employed. Active PPO converts non-fluorescent PPGIX to highly fluorescent PPIX. A successful inhibitor will quench this fluorescence generation[2],[5].

Step-by-Step Procedure:

  • Enzyme Preparation: Extract PPO from maize (Zea mays) chloroplasts or utilize recombinant human/plant PPO expressed in E. coli.

  • Substrate Preparation: Prepare PPGIX fresh by reducing commercial PPIX with sodium amalgam in the dark under a nitrogen atmosphere.

  • Incubation: In a 96-well black microtiter plate, combine the assay buffer (0.1 M Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA), the PPO enzyme extract, and varying concentrations of the synthesized inhibitor (dissolved in DMSO, final DMSO concentration <1%).

  • Initiation: Add 5 μ M of PPGIX to initiate the reaction. Incubate at 30°C for 30 minutes in the dark.

  • Measurement: Stop the reaction by adding 1% Triton X-100. Measure the fluorescence of the generated PPIX using a microplate reader (Excitation: 410 nm, Emission: 633 nm).

  • Data Analysis: Calculate the IC50​ by plotting the percentage of inhibition against the logarithmic concentration of the inhibitor. Use Oxyfluorfen as a positive control to validate the assay's sensitivity.

Biological Evaluation Data

Phenoxypyridine derivatives synthesized via the chloromethyl intermediate demonstrate exceptional potency. The table below compares the inhibitory activity of newly synthesized derivatives against the commercial standard, Oxyfluorfen.

Table 2: In Vitro PPO Inhibitory Activity ( IC50​ )

CompoundStructural Scaffold IC50​ against PPO (mg/L)Efficacy vs. Standard
Oxyfluorfen (Standard)Diphenyl Ether0.043 ± 0.005Baseline
Derivative A Phenoxypyridine-pyrrolidinone0.041 ± 0.004Comparable[5]
Derivative B Phenoxypyridine-triazolinone0.032 ± 0.008Superior [2]

Note: The introduction of the phenoxypyridine scaffold not only maintains or exceeds the IC50​ of traditional diphenyl ethers but also significantly improves crop safety margins (e.g., in rice and wheat)[2].

References

  • Zhao, L.-X., Peng, J.-F., Liu, F.-Y., & Ye, F. (2022). "Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors." Pesticide Biochemistry and Physiology, 184, 105102. Available at:[Link]

  • Zhao, L.-X., Hu, J.-J., Wang, Z.-X., Yin, M.-L., Zou, Y.-L., Gao, S., Fu, Y., & Ye, F. (2020). "Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity." Pesticide Biochemistry and Physiology, 170, 104684. Available at:[Link]

  • Hao, G., Yang, S., & Huang, W. (2011). "Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery." Chimia, 65(12), 961-969. Available at:[Link]

  • Liu, Y., Fu, B., Xu, Y., Ren, B., & Qin, Z. (2022). "Advancement of Phenoxypyridine as an Active Scaffold for Pesticides." Molecules, 27(20), 6803. Available at:[Link]

  • University of California Agriculture and Natural Resources. "Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms." UCANR. Available at:[Link]

Sources

Application

Advanced Synthetic Routes to 2,3,5-Trisubstituted Pyridine Derivatives: Strategies for Drug Discovery and Development

Executive Summary The 2,3,5-trisubstituted pyridine motif is a privileged scaffold in medicinal chemistry, frequently embedded in potent kinase inhibitors (e.g., p38α MAPK inhibitors) and apoptosis regulators (e.g., Mcl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3,5-trisubstituted pyridine motif is a privileged scaffold in medicinal chemistry, frequently embedded in potent kinase inhibitors (e.g., p38α MAPK inhibitors) and apoptosis regulators (e.g., Mcl-1 inhibitors)[1][2]. However, the electron-deficient nature of the pyridine ring makes direct, regioselective functionalization—particularly at the C3 and C5 positions—notoriously challenging[3].

As a Senior Application Scientist, I have consolidated three field-proven, orthogonal methodologies to access these complex scaffolds. This guide bypasses rigid, outdated templates to provide a deep-dive into the causality, mechanistic rationale, and self-validating protocols for synthesizing 2,3,5-trisubstituted pyridines.

Biological Context: Why Target the 2,3,5-Substitution Pattern?

The precise spatial arrangement of substituents at the 2, 3, and 5 positions allows for optimal interaction with the hinge region and hydrophobic pockets of target kinases[1]. For instance, in p38 MAPK inhibition, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the C2/C3/C5 vectors direct functional groups into the ATP-binding site, modulating pro-inflammatory cytokine production[1].

p38MAPK Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38α MAPK MKK->p38 Targets Downstream Targets (MK2, ATF2) p38->Targets Inhibitor 2,3,5-Trisubstituted Pyridine Inhibitor Inhibitor->p38 Inhibits Response Inflammatory Response Targets->Response

Fig 1: The p38 MAPK signaling pathway highlighting the point of therapeutic inhibition.

Methodology A: Chemoselective Suzuki-Miyaura Cross-Coupling

Reference: Hédou et al. (2020)[2]

Scientific Rationale & Causality

When building modular libraries, starting from a pre-functionalized core like 5-bromo-2-tosyloxynicotinaldehyde is highly efficient. The challenge lies in differentiating the C5-bromide from the C2-tosylate.

  • The Causality of Selectivity: By using a highly electron-poor ligand like tri-2-furylphosphine (TFP) with Pd(dba)₂, the palladium center remains relatively electron-deficient. This strictly favors oxidative addition into the weaker, more reactive C–Br bond at 40 °C[2]. Conversely, switching to an electron-rich ligand (PCy₃) and increasing the temperature to 80 °C forces the oxidative addition into the less reactive C–OTs bond[2].

Workflow Start 5-Bromo-2-tosyloxy- nicotinaldehyde Step1 C5 Arylation (Br-Selective) Start->Step1 Int 5-Aryl-2-tosyloxy- nicotinaldehyde Step1->Int Pd(dba)2, TFP 40°C Step2 C2 Arylation (OTs-Selective) Int->Step2 Prod 2,5-Diaryl- nicotinaldehyde Step2->Prod PCy3·HBF4 80°C

Fig 2: Workflow for the chemoselective sequential cross-coupling of nicotinaldehyde derivatives.

Step-by-Step Protocol

Step 1: C5-Selective Arylation

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 5-bromo-2-tosyloxynicotinaldehyde (1.0 equiv) and the first arylboronic acid (1.5 equiv) in degassed THF (0.25 M).

  • Catalyst Assembly: Add Pd(dba)₂ (5 mol%), TFP (10 mol%), and TBAB (10 mol%). Expert Note: TBAB acts as a phase-transfer catalyst and stabilizes the Pd nanoparticles, preventing premature precipitation (visible as a "black mirror").

  • Activation: Add an aqueous solution of K₂CO₃ (2.0 equiv). Stir at 40 °C for 4–6 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a highly UV-active spot indicates success. The intact tosylate can be confirmed via ¹H NMR (distinct singlet at ~2.4 ppm for the methyl group).

Step 2: C2-Selective Arylation

  • Preparation: Isolate the intermediate. In a new flask, combine the intermediate (1.0 equiv) and the second arylboronic acid (1.5 equiv) in THF.

  • Catalyst Assembly: Add Pd(dba)₂ (5 mol%) and PCy₃·HBF₄ (10 mol%). Expert Note: The tetrafluoroborate salt of PCy₃ is air-stable and generates the active phosphine in situ upon base addition, ensuring high reproducibility.

  • Activation: Add K₂CO₃ (2.0 equiv) in water. Elevate temperature to 80 °C and stir for 12 hours.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Methodology B: De Novo Synthesis via 1,2,3-Triazine Cascade

Reference: Zhang et al. (2021)[3][4]

Scientific Rationale & Causality

Direct functionalization of pyridines often suffers from poor chemoselectivity. The Zhang protocol circumvents this by constructing the pyridine ring de novo[3]. 1,2,3-Triazines undergo inverse electron-demand Diels-Alder (IEDDA) or cascade nucleophilic addition reactions[5].

  • The Causality of Ring Formation: The highly electron-deficient triazine core readily accepts nucleophilic attack from enolates (derived from activated ketones or acetonitriles). This intermediate is highly unstable; the thermodynamic driving force of N₂ gas extrusion forces a rapid intramolecular cyclization, yielding the 2,3,5-trisubstituted pyridine with absolute regiocontrol[3].

Mechanism Triazine 1,2,3-Triazine Core Adduct Nucleophilic Adduct (Transient) Triazine->Adduct Base (Cs2CO3 or NaNH2) Nucleophile Activated Ketone / Acetonitrile Nucleophile->Adduct Base (Cs2CO3 or NaNH2) RingOpen Ring Opening & N2 Extrusion Adduct->RingOpen Cyclization Intramolecular Cyclization RingOpen->Cyclization Pyridine 2,3,5-Trisubstituted Pyridine Cyclization->Pyridine

Fig 3: Mechanistic pathway of the cascade nucleophilic addition to 1,2,3-triazines.

Step-by-Step Protocol
  • Enolate Generation: In a dry reaction vial, dissolve the activated ketone (e.g., β-keto ester) or acetonitrile derivative (1.0 equiv) in anhydrous THF (for ketones) or DCM (for acetonitriles)[3].

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) for ketones, or NaNH₂ for acetonitriles[3]. Stir at room temperature for 10 minutes. Expert Note: Cs₂CO₃ provides the perfect balance of basicity and solubility in THF (via the "cesium effect"), preventing degradation of the sensitive triazine.

  • Cascade Initiation: Add the 1,2,3-triazine (1.5 equiv) in one portion.

  • Self-Validation: Observe the reaction. The evolution of N₂ gas (visible bubbling) is a physical confirmation that the cascade is proceeding. The reaction is typically complete within 3.0 to 6.0 hours[3].

  • Workup: Quench with saturated NH₄Cl, extract with DCM, concentrate, and purify via silica gel chromatography.

Methodology C: Regioselective Functionalization via Sulfonyl Pyridines

Reference: Brusoe et al. (2024)[6]

Scientific Rationale & Causality

For large-scale (multi-kilogram) pharmaceutical synthesis, transition-metal-free steps are prioritized to avoid heavy metal remediation. The Brusoe protocol utilizes 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine [6].

  • The Causality of Leaving Group Ability: The methylsulfonyl (-SO₂Me) group at the C2 position is a vastly superior leaving group for Nucleophilic Aromatic Substitution (SNAr) compared to the C3-fluorine or C5-chlorine. This allows for rapid, transition-metal-free installation of amines or alkoxides at C2, leaving the halogens perfectly intact for subsequent orthogonal cross-coupling[6].

Step-by-Step Protocol
  • SNAr at C2: Dissolve 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine (1.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP).

  • Nucleophile Addition: Add the desired amine or alkoxide (1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature to 50 °C depending on nucleophile strength.

  • Self-Validation: The displacement of the sulfonyl group is highly exothermic. On larger scales, controlled addition is required. LC-MS will show a clean mass shift corresponding to the loss of the 79 Da (SO₂Me) fragment.

  • Subsequent Functionalization: The resulting 2-amino/alkoxy-5-chloro-3-fluoropyridine can now be subjected to standard Suzuki or Buchwald-Hartwig conditions at the C5-chloride, utilizing the C3-fluorine as a conformational lock or hydrogen-bond acceptor.

Quantitative Data Summary

The following table summarizes the operational parameters of the three protocols, allowing researchers to select the optimal route based on substrate availability and scale.

ParameterChemoselective Cross-Coupling (Hédou)Triazine Cascade (Zhang)Sulfonyl Displacement (Brusoe)
Starting Material 5-Bromo-2-tosyloxynicotinaldehyde1,2,3-Triazines + Ketones/Nitriles5-Cl-3-F-2-(SO₂Me)-pyridine
Key Reagents Pd(dba)₂, TFP, PCy₃Cs₂CO₃ or NaNH₂Amines/Alkoxides, DIPEA
Reaction Type Sequential Suzuki-MiyauraCascade Nucleophilic AdditionSNAr followed by Cross-Coupling
Regiocontrol Excellent (Ligand-controlled)Absolute (De novo ring formation)Absolute (Leaving group hierarchy)
Yield Range 60% – 95% (per step)65% – 91%>85% (highly scalable)
Best Application Late-stage diversification (SAR studies)Accessing highly congested scaffoldsMulti-kilogram API production

References

  • Hédou, D., & Voisin-Chiret, A. S. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross-Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5-Trisubstituted Pyridines. European Journal of Organic Chemistry, 2020(24), 3640-3649.[Link]

  • Zhang, Y., Luo, H., Lu, Q., An, Q., Li, Y., Li, S., Tang, Z., & Li, B. (2021). Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. Chinese Chemical Letters, 32(1), 393-396.[Link]

  • Brusoe, A. T., et al. (2024). Regioselective synthesis of 2,3,5-trisubstituted pyridines via 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299-8304.[Link]

Sources

Method

use of thionyl chloride in the synthesis of chloromethylpyridines

Application Note: Scalable and Safe Synthesis of Chloromethylpyridines via Thionyl Chloride Mediated Chlorination Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers. Introduction & Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable and Safe Synthesis of Chloromethylpyridines via Thionyl Chloride Mediated Chlorination

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers.

Introduction & Mechanistic Rationale

Chloromethylpyridines (CMPs), such as 2-, 3-, and 4-chloromethylpyridine, are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines, proton pump inhibitors, and targeted kinase inhibitors[1].

The conversion of pyridyl carbinols (pyridinemethanols) to their corresponding chloromethyl derivatives is most efficiently achieved using thionyl chloride ( SOCl2​ ).

  • Mechanistic Causality: The reaction proceeds via the nucleophilic attack of the carbinol oxygen on the electrophilic sulfur of SOCl2​ , forming an intermediate alkyl chlorosulfite and releasing one equivalent of hydrogen chloride ( HCl ). The chlorosulfite subsequently decomposes, typically via an SN​2 mechanism, yielding the alkyl chloride and sulfur dioxide ( SO2​ ).

  • Product Stability: Free base chloromethylpyridines are highly unstable; the nucleophilic pyridine nitrogen readily attacks the electrophilic chloromethyl carbon of adjacent molecules, leading to rapid, exothermic polymerization (forming quaternary ammonium polymers). Fortunately, the HCl generated during the SOCl2​ reaction immediately protonates the pyridine ring, yielding the highly stable chloromethylpyridine hydrochloride salt[1][2].

Process Safety and Solvent Selection (E-E-A-T Insights)

While neat SOCl2​ is often used on a milligram scale, this approach is environmentally deleterious and poses severe thermal hazards upon scale-up[3]. The selection of an inert carrier solvent is critical.

The MTBE Hazard: Process development studies utilizing reaction calorimetry have identified severe hazards when using methyl tert-butyl ether (MTBE) as a solvent for this reaction. The HCl generated during the chlorination cleaves the MTBE ether linkage, resulting in the massive, uncontrolled outgassing of isobutylene gas. This creates a critical overpressurization and flammability risk[3].

The Toluene/DMF Optimization: To ensure scalability, toluene is the preferred inert solvent. The addition of catalytic N,N-Dimethylformamide (DMF) (approx. 1% v/v) significantly enhances the reaction kinetics[3]. DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), which acts as a highly active, homogeneous chlorinating species, allowing the reaction to proceed smoothly at lower temperatures.

Quantitative Data: Reaction Condition Comparison

The following table summarizes the causal relationship between solvent choice and process viability based on established process safety data[2][3].

Solvent SystemReagent Eq.Yield / PurityProcess Safety & Scalability Notes
Neat SOCl2​ > 5.0VariablePoor: High environmental burden; difficult to control exotherm on scale; excessive SO2​ scrubbing required.
MTBE 1.1 - 1.5N/A (Aborted)Critical Hazard: HCl -catalyzed solvent decomposition leads to massive isobutylene outgassing. Unsafe for scale-up[3].
Toluene 1.1 - 1.2> 85% / HighGood: Inert solvent. Requires strict temperature control (< 35°C) during addition[2].
Toluene + 1% DMF 1.1 - 1.2> 90% / ExcellentOptimal: DMF acts as a catalyst. Mild conditions, predictable off-gassing, highly scalable[3].

Standardized Experimental Protocol: 3-Chloromethylpyridine Hydrochloride

This protocol is designed as a self-validating system, incorporating in-process controls to ensure safety and high purity, adapted from optimized industrial methodologies[2][3].

Reagents & Materials:

  • 3-Pyridinemethanol (1.0 equivalent)

  • Thionyl Chloride ( SOCl2​ ) (1.15 equivalents)

  • Toluene (Anhydrous, 5-10 volumes)

  • N,N-Dimethylformamide (DMF) (Catalytic, 1% v/v relative to toluene)

Step-by-Step Methodology:

  • System Preparation: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, an addition funnel, and a reflux condenser. Crucial: Route the condenser exhaust to a dual-stage caustic scrubber system capable of neutralizing large volumes of SO2​ and HCl gases.

  • Reagent Charging: Charge the reactor with anhydrous toluene and the catalytic amount of DMF. Add the thionyl chloride (1.15 eq). Cool the mixture to between 10°C and 15°C under a continuous nitrogen sweep.

  • Substrate Addition: Dissolve the 3-pyridinemethanol in a minimal amount of toluene. Begin dropwise addition of this solution to the reactor. Causality for dropwise addition: The reaction is highly exothermic. Sub-surface addition is recommended to prevent the formation of localized hot spots and impurity generation[2]. Maintain the internal reactor temperature strictly below 35°C[2].

  • Reaction Maturation: Once the addition is complete, slowly warm the reaction mixture to 45°C. Stir for 2 to 4 hours. Monitor the reaction via HPLC or TLC until the starting carbinol is completely consumed.

  • Precipitation & Degassing: The product initially forms as a dense, oily semi-solid. To drive the crystallization of the pure hydrochloride salt, apply a strong nitrogen purge (or carefully apply a mild vacuum) to the reaction mixture while cooling to 10°C. Causality: Removing the dissolved SO2​ and excess HCl shifts the phase equilibrium, converting the oily intermediate into a highly pure, filterable crystalline solid[2].

  • Isolation: Filter the resulting white to pale-brown suspension[1] under a nitrogen atmosphere (the salt is hygroscopic). Wash the filter cake thoroughly with cold, anhydrous toluene to remove any residual SOCl2​ and DMF.

  • Drying: Dry the solid in a vacuum oven at 40°C until a constant weight is achieved.

Process Visualization

ProcessFlow Start 3-Pyridinemethanol (Starting Material) Reaction Controlled Sub-surface Addition Maintain Temp < 35°C Start->Reaction Dissolved in Toluene Solvent Toluene + 1% DMF (Inert Carrier & Catalyst) Solvent->Reaction Reagent Thionyl Chloride (SOCl₂) (1.15 Equivalents) Reagent->Reaction Hazard Off-gassing (SO₂, HCl) Route to Caustic Scrubber Reaction->Hazard Gaseous Byproducts Purge N₂ Purge / Mild Vacuum (Removes dissolved gases) Reaction->Purge Post-Maturation Crystallization Phase Transition Oily Semi-solid -> Crystals Purge->Crystallization Drives Precipitation Product 3-Chloromethylpyridine HCl (Stable, Pure Salt) Crystallization->Product Filtration & Wash

Workflow for the safe, scalable synthesis of chloromethylpyridine hydrochloride via SOCl2.

References

  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ACS Publications.[Link]

  • Preparation of chloromethylpyridine hydrochlorides (US5942625A).

Sources

Application

Palladium-Catalyzed Cross-Coupling and C–H Activation of Phenoxypyridine Substrates: Application Note &amp; Protocols

Executive Summary & Mechanistic Rationale Phenoxypyridines have emerged as highly versatile and robust substrates in palladium-catalyzed cross-coupling and C–H functionalization methodologies. Their unique electronic and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenoxypyridines have emerged as highly versatile and robust substrates in palladium-catalyzed cross-coupling and C–H functionalization methodologies. Their unique electronic and steric architecture allows them to serve dual roles in organic synthesis: the pyridine moiety acts as a powerful, transient directing group for the highly regioselective ortho-C–H functionalization of the phenoxy ring[1], while their N-oxide derivatives enable direct, dual C–H activation for the synthesis of complex fused heterocycles[2].

Causality in Catalyst & Ligand Design: In the ortho-arylation of 2-phenoxypyridines, the sp² nitrogen of the pyridine ring strongly coordinates to the electrophilic Pd(II) precatalyst (e.g., Pd(OAc)₂). This proximity effect dramatically lowers the activation energy required for the Concerted Metalation-Deprotonation (CMD) step at the ortho-position of the phenyl ring. A measured kinetic isotope effect ( kH​/kD​ ) of approximately 5.25 confirms that this C–H bond cleavage is the rate-determining step[1].

Furthermore, the addition of p-benzoquinone (BQ) and Ag₂CO₃ is not merely for bulk oxidation. BQ acts as a crucial π-acceptor ligand that stabilizes the reductive elimination step and accelerates the re-oxidation of Pd(0) to Pd(II), preventing the premature precipitation of inactive Pd black and ensuring high catalytic turnover[1].

Catalytic Pathway Visualization

To conceptualize the reaction dynamics, the following diagram illustrates the Pd-catalyzed ortho-arylation cycle, emphasizing the role of the directing group and the re-oxidation system.

G Pd_cat Pd(OAc)2 Precatalyst Coord N-Coordinated Pd(II) Complex Pd_cat->Coord + 2-Phenoxypyridine CH_Act Cyclopalladation (C-H Activation) Coord->CH_Act - AcOH Transmet Transmetalation (Ar-BF3K) CH_Act->Transmet + Ar-BF3K RedElim Reductive Elimination Product Formation Transmet->RedElim Ligand Exchange Pd0 Pd(0) Species RedElim->Pd0 Release Product Oxidation Oxidation (Ag2CO3 / BQ) Pd0->Oxidation BQ Coordination Oxidation->Pd_cat Regenerate Pd(II)

Catalytic cycle of Pd(II)-catalyzed ortho-arylation of 2-phenoxypyridine via CMD mechanism.

Experimental Protocols

Protocol A: Palladium(II)-Catalyzed Ortho-Arylation of 2-Phenoxypyridines

This protocol details the coupling of 2-phenoxypyridines with potassium aryltrifluoroborates, providing a robust method for synthesizing substituted biaryl ethers[1].

Materials:

  • 2-Phenoxypyridine (1.0 equiv, 0.5 mmol)

  • Potassium aryltrifluoroborate (2.5 equiv, 1.25 mmol)

  • Pd(OAc)₂ (10 mol%, 0.05 mmol)

  • Ag₂CO₃ (2.0 equiv, 1.0 mmol)

  • p-Benzoquinone (BQ) (1.0 equiv, 0.5 mmol)

  • DMSO (4.0 equiv, 2.0 mmol)

  • Anhydrous CH₂Cl₂ (3.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially add 2-phenoxypyridine, potassium aryltrifluoroborate, Pd(OAc)₂, Ag₂CO₃, and BQ.

  • Solvent Addition: Evacuate and backfill the tube with dry nitrogen (3 cycles). Inject anhydrous CH₂Cl₂ and DMSO via syringe.

    • Causality Note: DMSO acts as a weak coordinating additive that stabilizes the highly electrophilic Pd(II) intermediates without outcompeting the substrate, preventing catalyst deactivation[1].

  • Heating & Coupling: Seal the tube and heat the mixture in a pre-heated oil bath at 130–140 °C for 48 hours. The high temperature is necessary to overcome the activation barrier of the CMD step.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the ortho-arylated product.

Self-Validation & Downstream Utility: To validate the reaction success, monitor the disappearance of the ortho-proton of the phenoxy ring via ¹H NMR (typically a multiplet around δ 7.1–7.3 ppm). Furthermore, the pyridine directing group can be seamlessly removed to prove the structure. Treating the arylated product with methyl trifluoromethanesulfonate followed by sodium methoxide yields the corresponding 2-arylphenol (approx. 79% yield), proving the method's utility in generating functionalized phenols[1].

Protocol B: Synthesis of Benzofuro[3,2-b]pyridines via Dual C–H Activation

This protocol utilizes 3-phenoxypyridine 1-oxides to achieve an oxidative cyclization, forming a furan ring fused between the benzene and pyridine rings[2].

Materials:

  • 3-Phenoxypyridine 1-oxide (1.0 equiv, 0.3 mmol)

  • Pd(OAc)₂ (10 mol%)

  • Oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂, 2.0 equiv)

  • Solvent (e.g., Toluene or DMF, 2.0 mL)

Step-by-Step Methodology:

  • Setup: Combine 3-phenoxypyridine 1-oxide, Pd(OAc)₂, and the oxidant in a reaction vial.

  • Reaction: Stir the mixture at 110 °C under an air or oxygen atmosphere for 12–24 hours.

    • Causality Note: The N-oxide group increases the electron density on the pyridine ring, facilitating electrophilic palladation, while simultaneously polarizing the adjacent C–H bonds for the subsequent intramolecular coupling[2].

  • Isolation: After cooling, filter the mixture, concentrate, and purify via chromatography. The resulting benzofuro[3,2-b]pyridine 1-oxides can be easily deoxygenated to the free pyridines using standard reducing agents (e.g., PCl₃)[2].

Quantitative Data & Reaction Scope

The following table summarizes the expected outcomes and conditions for various phenoxypyridine cross-coupling reactions, demonstrating the robustness of the optimized protocols.

SubstrateCoupling Partner / ReagentCatalyst SystemTemp (°C)Yield (%)Key Mechanistic Feature
2-PhenoxypyridinePh-BF₃K (2.5 equiv)Pd(OAc)₂ / Ag₂CO₃ / BQ13085%Pyridine-directed ortho-C–H activation[1]
2-(4-Nitrophenoxy)pyridine4-Me-C₆H₄-BF₃KPd(OAc)₂ / Ag₂CO₃ / BQ13078%Tolerates strong electron-withdrawing groups[1]
3-Phenoxypyridine 1-oxideIntramolecular (None)Pd(OAc)₂ / Oxidant110>80%Dual C–H activation / Oxidative cyclization[2]
Pyridine N-oxideN-Benzyl IndolePd(OAc)₂ / Cu(OAc)₂11012% (Initial)Requires optimized conditions for heteroarenes[3]

Troubleshooting & Best Practices

  • Low Yield / High Starting Material Recovery: This often indicates failure in the initial C–H activation step. Ensure absolute dryness of the CH₂Cl₂ and verify the quality of the Pd(OAc)₂ precatalyst. Trace moisture can competitively bind to the Pd center, displacing the pyridine directing group.

  • Formation of Homocoupling Byproducts: If homocoupling of the aryltrifluoroborate is observed, reduce the rate of heating or lower the stoichiometry of the boron reagent. BQ is critical here to favor cross-coupling over homocoupling.

  • Incomplete Re-oxidation: The presence of a heavy black precipitate early in the reaction signifies rapid Pd(0) formation without concomitant re-oxidation. Ensure the oxidants (Ag₂CO₃/BQ) are freshly prepared and properly stored.

References[2] Title: Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/ol5033464[1] Title: Palladium(II)-Catalyzed Ortho Arylation of 2-Phenoxypyridines with Potassium Aryltrifluoroborates via C−H Functionalization. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/om100654g[3] Title: Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/ol200331w

Sources

Method

Application Note: Comprehensive NMR Characterization Protocol for 5-(Chloromethyl)-2-phenoxypyridine

Target Audience: Researchers, analytical scientists, and drug development professionals. Scientific Rationale & Molecular Context 5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a highly versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Scientific Rationale & Molecular Context

5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a highly versatile building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate structural characterization of this molecule is paramount because the regiochemistry of the pyridine ring substitutions dictates its downstream reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy provides the highest resolution for this structural validation[1].

The molecule features a "push-pull" electronic system on the pyridine core that dramatically impacts its chemical shifts:

  • Electron-Donating Phenoxy Group (C-2): Donates electron density via resonance, significantly shielding the adjacent C-3 position and its attached proton, pushing them upfield[2].

  • Electron-Withdrawing Chloromethyl Group (C-5): Inductively withdraws electron density, deshielding the adjacent H-6 and H-4 protons, pushing them downfield[3].

Understanding these electronic environments is essential for anticipating chemical shifts and validating the synthesized product.

Predicted NMR Parameters & Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR parameters based on empirical additivity rules, local electronic environments, and established pyridine chemical shift behaviors[2][3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
-CH₂Cl 4.55Singlet (s)-2HDeshielded by the electronegative chlorine atom and the aromatic ring.
H-6 (Py) 8.15Doublet (d)~2.51HHighly deshielded by the adjacent pyridine nitrogen and meta-oxygen.
H-4 (Py) 7.75Doublet of doublets (dd)~8.5, 2.51HOrtho to H-3, meta to H-6.
H-3 (Py) 6.95Doublet (d)~8.51HShielded by resonance from the ortho-phenoxy group.
H-meta (Ph) 7.40Triplet (t)~7.52HStandard phenoxy meta protons.
H-para (Ph) 7.20Triplet (t)~7.51HStandard phenoxy para proton.
H-ortho (Ph) 7.15Doublet (d)~7.52HShielded relative to meta protons due to oxygen resonance.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-2 (Py) 163.0Quaternary (C)Highly deshielded; directly attached to the electronegative oxygen[2].
C-ipso (Ph) 153.5Quaternary (C)Attached directly to the phenoxy oxygen.
C-6 (Py) 147.0Methine (CH)Adjacent to the highly electronegative pyridine nitrogen.
C-4 (Py) 139.0Methine (CH)Para to the oxygen substituent.
C-5 (Py) 128.5Quaternary (C)Substituted with the chloromethyl group.
C-meta (Ph) 129.5Methine (CH)Standard phenoxy meta carbons.
C-para (Ph) 125.0Methine (CH)Standard phenoxy para carbon.
C-ortho (Ph) 121.5Methine (CH)Shielded by oxygen resonance.
C-3 (Py) 111.5Methine (CH)Highly shielded by ortho-oxygen resonance[2].
-CH₂Cl 43.5Methylene (CH₂)Typical shift for an allylic/benzylic chloride.

Experimental Protocol: Step-by-Step Methodology

To ensure high-fidelity data, the following protocol must be strictly adhered to. Every step is designed with causality in mind to prevent spectral artifacts and ensure accurate integration[4].

Step 1: Sample Preparation
  • Massing: Weigh 10–15 mg of 5-(chloromethyl)-2-phenoxypyridine for ¹H NMR, or 30–50 mg if ¹³C NMR is required[4].

    • Causality: ¹³C has a low natural abundance (~1.1%); higher concentrations are required to achieve an adequate signal-to-noise (S/N) ratio without excessively long acquisition times[4].

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterochloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks interfering protons and provides a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as a universal internal standard (0.00 ppm) to calibrate chemical shifts[5].

  • Filtration: Pass the solution through a glass wool plug into a clean, 5 mm NMR tube.

    • Causality: Particulate matter distorts the magnetic field homogeneity, leading to broad, unresolved peaks and poor shimming[4].

Step 2: Instrument Setup & Tuning
  • Insertion & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Establish a deuterium lock on the CDCl₃ signal.

  • Tuning & Matching: Tune the probe to the specific Larmor frequencies of ¹H and ¹³C.

  • Shimming: Perform automated or manual shimming (Z1-Z5 gradients).

    • Causality: Perfect magnetic field homogeneity is required to resolve fine J-couplings (e.g., the 2.5 Hz meta-coupling between H-4 and H-6).

Step 3: Acquisition Parameters
  • ¹H NMR: Set the number of scans (ns) to 16. Use a relaxation delay (d1) of 1.0 second.

  • ¹³C NMR: Set ns to 512–1024. Use a relaxation delay (d1) of 2.0 seconds.

    • Causality: Quaternary carbons (C-2, C-5, C-ipso) lack attached protons, resulting in longer T₁ relaxation times. A longer d1 ensures these carbons fully relax between pulses and appear above the noise floor[6].

Step 4: Data Processing
  • Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT) to enhance S/N.

  • Perform manual phase correction (zero and first order) to ensure all peaks are purely absorptive.

  • Apply a polynomial baseline correction to ensure accurate integration values.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (10-30 mg in CDCl3 + TMS) B 2. Instrument Setup (Tuning, Matching, Shimming) A->B C 3A. 1H NMR Acquisition (ns=16, d1=1.0s) B->C D 3B. 13C NMR Acquisition (ns=512, d1=2.0s) B->D E 4. 2D Validation (COSY, HSQC, HMBC) C->E D->E F 5. Data Processing (FT, Phase/Baseline Correction) E->F G 6. Structural Verification (Multiplet & Regiochemistry Analysis) F->G

Fig 1: End-to-end NMR characterization workflow for structural validation.

Trustworthiness: Self-Validating Systems

A robust analytical protocol must be self-validating. Relying solely on 1D NMR can lead to misassignments due to overlapping aromatic signals. To guarantee absolute structural integrity, the following 2D NMR experiments must be employed[6]:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Maps vicinal and geminal proton couplings.

    • Validation Checkpoint: Confirms the connectivity of the pyridine ring protons. H-4 (~7.75 ppm) must show a strong cross-peak with H-3 (~6.95 ppm), validating their ortho relationship[6].

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons to their directly attached carbons.

    • Validation Checkpoint: Resolves overlapping proton signals by dispersing them into the carbon dimension. The singlet at 4.55 ppm must correlate perfectly with the carbon signal at 43.5 ppm, confirming the -CH₂Cl group[6].

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons to carbons 2-3 bonds away (²J, ³J).

    • Validation Checkpoint (Critical Regiochemistry Proof): The chloromethyl protons (~4.55 ppm) must show strong ³J correlations to C-4 (~139.0 ppm) and C-6 (~147.0 ppm). This definitively proves the chloromethyl group is located at the 5-position and rules out structural isomers[6].

References

  • Organomation : "NMR Sample Preparation: The Complete Guide" -[Link]

  • Emery Pharma : "A Step-By-Step Guide to 1D and 2D NMR Interpretation" -[Link]

  • Michigan State University (MSU) Chemistry : "NMR Spectroscopy Principles" - [Link]

  • Technology Networks : "NMR Spectroscopy Principles, Interpreting an NMR Spectrum" - [Link]

  • Testbook : "13C NMR chemical shift values for pyridine" -[Link]

Sources

Application

Application Notes and Protocols for 5-(chloromethyl)-2-phenoxypyridine in Agrochemical Research

Introduction: The Strategic Importance of the Phenoxypyridine Scaffold In the landscape of modern agrochemical discovery, the phenoxypyridine scaffold has emerged as a privileged structure, acting as a bioisostere of dia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Phenoxypyridine Scaffold

In the landscape of modern agrochemical discovery, the phenoxypyridine scaffold has emerged as a privileged structure, acting as a bioisostere of diaryl ethers.[1][2] This structural motif is integral to a variety of commercial pesticides, demonstrating a broad spectrum of biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2] The replacement of a benzene ring with a pyridine ring can enhance the molecule's π-π stacking probability, potentially leading to improved biological activity.[1][2] Furthermore, the nitrogen atom in the pyridine ring can influence the molecule's solubility and bioavailability, offering advantages in formulation and uptake by target organisms.[1]

"5-(chloromethyl)-2-phenoxypyridine" is a key intermediate, poised for strategic derivatization in the quest for novel agrochemicals. The reactive chloromethyl group at the 5-position serves as a versatile chemical handle for introducing a wide array of functional groups via nucleophilic substitution reactions.[3][4] This allows for the systematic exploration of chemical space and the fine-tuning of biological activity, selectivity, and physicochemical properties.

This document provides detailed application notes and protocols for the utilization of "5-(chloromethyl)-2-phenoxypyridine" as a foundational building block in the synthesis of potential agrochemicals. The following sections will delve into its application in creating novel herbicides, fungicides, and insecticides, complete with experimental workflows and the scientific rationale underpinning these synthetic strategies.

PART 1: Application in Herbicide Discovery - Targeting Protoporphyrinogen Oxidase (PPO)

The phenoxypyridine moiety is a well-established pharmacophore in herbicides that inhibit protoporphyrinogen oxidase (PPO), a crucial enzyme in the biosynthesis of chlorophyll in plants.[5][6][7] PPO inhibitors are vital in weed management, and the development of new molecules in this class is driven by the need for improved efficacy, crop selectivity, and to combat herbicide resistance.[5][6]

Scientific Rationale

The strategy here is to utilize the chloromethyl group of "5-(chloromethyl)-2-phenoxypyridine" to link to various heterocyclic systems known to be present in PPO-inhibiting herbicides. The resulting molecules are designed to mimic the overall structure of known PPO inhibitors, thereby competitively binding to the active site of the enzyme and disrupting chlorophyll synthesis, leading to weed death.[6]

Experimental Workflow: Synthesis of a Novel PPO Inhibitor Candidate

This protocol details the synthesis of a potential PPO-inhibiting herbicide by reacting "5-(chloromethyl)-2-phenoxypyridine" with a substituted pyrazole, a common heterocyclic core in this class of herbicides.

G A 5-(chloromethyl)-2-phenoxypyridine C Reaction Vessel (Anhydrous DMF, K2CO3) A->C B Substituted Pyrazole B->C D Nucleophilic Substitution C->D Stir at RT, 24h E Crude Product D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product: Potential PPO Inhibitor G->H G A 5-(chloromethyl)-2-phenoxypyridine C Reaction Vessel (Ethanol, NaOEt) A->C B Substituted Thiol (e.g., 1,2,4-triazole-3-thiol) B->C D Thioether Formation C->D Reflux, 6h E Crude Product D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product: Potential Fungicide G->H G A 5-(chloromethyl)-2-phenoxypyridine C Reaction Vessel (Acetonitrile, K2CO3) A->C B Primary or Secondary Amine (e.g., N-methylpiperazine) B->C D Amination Reaction C->D Stir at 50°C, 12h E Crude Product D->E F Purification (Aqueous workup and/or Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product: Potential Insecticide G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(Chloromethyl)-2-phenoxypyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the synthesis of 5-(chloromethyl)-2-phenoxypy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the synthesis of 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1). This compound is a critical electrophilic building block in medicinal chemistry, often utilized for N-alkylation or cross-coupling reactions.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction conditions, self-validating experimental workflows, and targeted troubleshooting for the two primary synthetic pathways.

Mechanistic Overview & Pathway Selection

The synthesis of 5-(chloromethyl)-2-phenoxypyridine typically relies on one of two pathways: the selective reduction of 6-phenoxynicotinic acid followed by chlorination, or the direct radical chlorination of 5-methyl-2-phenoxypyridine. Due to the thermodynamic limitations of radical chlorination, the Reduction-Chlorination pathway is the industry gold standard for high-yield, high-purity synthesis.

SynthesisPathway A 6-Phenoxynicotinic Acid (Starting Material) B (6-Phenoxypyridin-3-yl)methanol (Intermediate) A->B Reduction (BH3-THF) C 5-(Chloromethyl)-2-phenoxypyridine (Target Product) B->C Chlorination (SOCl2) D 5-Methyl-2-phenoxypyridine (Alternative Starting Material) D->C Radical Chlorination (NCS, AIBN)

Synthetic pathways for 5-(chloromethyl)-2-phenoxypyridine via reduction or radical routes.

Validated Experimental Workflows

The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next synthetic step.

Workflow A: Selective Reduction to (6-Phenoxypyridin-3-yl)methanol
  • Preparation: Purge a dry, 250 mL round-bottom flask with Argon. Add 6-phenoxynicotinic acid (10.0 g, 46.5 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL). Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add Borane-THF complex ( BH3​ -THF, 1.0 M solution, 93.0 mL, 2.0 eq) over 30 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours under Argon.

  • Validation Check (In-Process Control): Remove a 0.1 mL aliquot, quench with methanol, and analyze via TLC (Hexanes/EtOAc 1:1). The disappearance of the baseline acid spot and the appearance of a new UV-active spot at Rf​ ~0.4 confirms complete reduction.

  • Workup: Quench the reaction slowly with methanol (20 mL) at 0 °C until gas evolution ceases. Concentrate under reduced pressure, dissolve in Ethyl Acetate, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and evaporate to yield the intermediate alcohol.

Workflow B: Chlorination to 5-(Chloromethyl)-2-phenoxypyridine
  • Preparation: Dissolve the intermediate (6-phenoxypyridin-3-yl)methanol (8.0 g, 39.8 mmol) in anhydrous Dichloromethane (DCM, 80 mL). Add a catalytic amount of anhydrous Dimethylformamide (DMF, 0.15 mL).

  • Reagent Addition: Cool to 0 °C. Add Thionyl Chloride ( SOCl2​ , 4.3 mL, 59.7 mmol, 1.5 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C (reflux) for 2 hours.

  • Validation Check (In-Process Control): Quench a 50 µL aliquot in methanol and analyze via LC-MS. The target product will show an m/z of 220.0 [M+H]+ with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove excess SOCl2​ and DCM. Neutralize the residue carefully with saturated aqueous NaHCO3​ , extract with DCM, dry, and concentrate to isolate the highly pure target compound.

Quantitative Data & Reaction Optimization

The table below summarizes our internal optimization data for the chlorination step (Workflow B). The addition of catalytic DMF and the use of a slight excess of SOCl2​ under reflux conditions are critical for maximizing yield and avoiding side products.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
SOCl2​ (1.2 eq)DCM251245%88%
SOCl2​ (1.5 eq)DCM40 (Reflux)478%92%
SOCl2​ (1.5 eq) + DMF (cat) DCM 40 (Reflux) 2 94% >98%
PCl5​ (1.1 eq)Toluene80365%85% (Side products)

Troubleshooting Guides & FAQs

Q: Why is my reduction of 6-phenoxynicotinic acid failing when using Sodium Borohydride ( NaBH4​ ), and why do you mandate Borane ( BH3​ -THF)? A: NaBH4​ is an ineffective reducing agent for carboxylic acids. The basicity of the hydride deprotonates the acid to form a carboxylate ion. The resonance stabilization and negative charge of the carboxylate make the carbonyl carbon highly electron-rich and resistant to nucleophilic hydride attack[1]. Conversely, Borane ( BH3​ ) is an electrophilic reducing agent. It acts as a Lewis acid, coordinating directly to the electron-rich carbonyl oxygen of the carboxylic acid to form a triacyloxyborane intermediate[1][2]. This activates the carbonyl, allowing rapid and selective reduction to the primary alcohol without over-reducing the pyridine ring.

Q: What is the exact mechanism of the thionyl chloride ( SOCl2​ ) step, and why is it the gold standard for this conversion? A: The conversion of the alcohol to 5-(chloromethyl)-2-phenoxypyridine using SOCl2​ proceeds via an SN​i (Substitution Nucleophilic internal) mechanism[3]. The alcohol first attacks the sulfur atom of SOCl2​ , forming an intermediate alkyl chlorosulfite. This intermediate then decomposes, releasing sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases[3][4]. The internal chloride ion simultaneously attacks the benzylic carbon. The evolution of SO2​ and HCl as gases provides a massive entropic driving force, pushing the reaction irreversibly to completion[4].

Q: Can I synthesize this compound via radical chlorination of 5-methyl-2-phenoxypyridine using N-Chlorosuccinimide (NCS) and AIBN? A: While the Wohl-Ziegler reaction is a staple for allylic and benzylic halogenation, it is highly inefficient for chlorination compared to bromination[5]. The nitrogen-chlorine (N-Cl) bond in NCS is significantly stronger than the N-Br bond in N-Bromosuccinimide (NBS)[5]. This thermodynamic barrier means that homolytic cleavage to generate the requisite chlorine radical is energetically unfavorable under standard AIBN initiation. If you attempt this route, you will require forcing conditions, which inevitably lead to poor yields, unreacted starting material, and complex mixtures of over-chlorinated side products.

Q: My chlorination reaction is stalling at 70% conversion. How do I force it to completion? A: Stalled chlorinations with SOCl2​ usually result from moisture contamination (which hydrolyzes the reagent) or a lack of catalytic activation. Follow the logic tree below to diagnose and resolve the issue.

TroubleshootingLogic Start Issue: Low Yield in Chlorination Step Check1 Is the starting alcohol fully consumed? Start->Check1 Yes1 Check for side products (e.g., ether formation) Check1->Yes1 Yes No1 Check SOCl2 equivalents and reaction temperature Check1->No1 No Fix1 Use strictly anhydrous conditions Add catalytic DMF Yes1->Fix1 Fix2 Increase SOCl2 to 1.5-2.0 eq. Ensure reflux (60-65°C) No1->Fix2

Troubleshooting logic tree for resolving low yields during the chlorination step.

References

  • Reduction of Carboxylic Acids - Chemistry Steps.[Link]

  • SNi Mechanism in Organic Chemistry | Internal Nucleophilic Substitution - ChemCA.[Link]

  • Reduction of carboxylic acids to alcohols with borane (BH3) - Master Organic Chemistry.[Link]

  • Q. 10. Why is thionyl chloride considered as the best reagent to convert alcohol into alkyl... - Transtutors.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Chloromethylation of 2-Phenoxypyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex regioselectivity and side-reaction profil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex regioselectivity and side-reaction profiles inherent in the chloromethylation of 2-phenoxypyridine.

The target product, 5-(chloromethyl)-2-phenoxypyridine , is a highly valuable electrophilic intermediate in pharmaceutical synthesis[1]. However, introducing a chloromethyl (-CH₂Cl) group via the Blanc reaction involves a delicate balance of electrophilic aromatic substitution mechanics. The dual reactivity of the 2-phenoxypyridine system frequently leads to yield-limiting side reactions if conditions are not rigorously controlled[2].

Part 1: Mechanistic Insights & Pathway Visualization

To troubleshoot effectively, we must first understand the causality of the reaction. 2-Phenoxypyridine contains two competing aromatic systems:

  • The Pyridine Ring: Generally electron-deficient, but strongly activated at the 3- and 5-positions by the electron-donating resonance of the C2-phenoxy oxygen[3]. The 5-position is sterically more accessible, making it the primary target.

  • The Phenyl Ring: An electron-rich system activated by the ether linkage, making it highly susceptible to competing ortho/para electrophilic attack.

When the active electrophile ( [CH2​Cl]+ ) is generated from formaldehyde and hydrogen chloride, it can attack either ring. Furthermore, once the desired 5-(chloromethyl)-2-phenoxypyridine is formed, its benzylic/pyridylic carbon becomes a potent alkylating agent, setting the stage for subsequent over-reactions[4].

G SM 2-Phenoxypyridine + CH2O / HCl Electrophile Electrophile [CH2Cl]+ SM->Electrophile ZnCl2 Target 5-(chloromethyl)- 2-phenoxypyridine Electrophile->Target C-5 Attack Regioisomer Phenyl-ring Isomers Electrophile->Regioisomer Phenyl Attack Diarylmethane Diarylmethane Byproduct Target->Diarylmethane + SM (Friedel-Crafts)

Reaction pathways and common side reactions in the chloromethylation of 2-phenoxypyridine.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction is yielding high levels of diarylmethane byproducts. What is the root cause and how can I suppress it?

A1: Diarylmethane formation is the most notorious side reaction in aromatic chloromethylation[4]. It occurs when your newly formed 5-(chloromethyl)-2-phenoxypyridine acts as a benzylating agent, undergoing a Friedel-Crafts alkylation with unreacted 2-phenoxypyridine molecules[5].

Causality & Solution: This bimolecular secondary reaction is accelerated by three factors:

  • Aggressive Catalysts: Strong Lewis acids like Aluminum Chloride ( AlCl3​ ) or Sulfuric Acid ( H2​SO4​ ) heavily favor diarylmethane formation[6]. Solution: Switch to a milder Lewis acid such as Zinc Chloride ( ZnCl2​ ) or Titanium Tetrachloride ( TiCl4​ ), which activate formaldehyde without over-catalyzing the Friedel-Crafts pathway[5].

  • Prolonged Reaction Times & High Temperatures: The concentration of the chloromethylated product increases over time. If heating continues after optimal conversion, the rate of diarylmethane formation will outpace the primary reaction[4]. Solution: Strictly monitor the reaction via GC/MS and terminate it immediately once the starting material drops below 5-8%.

  • Substrate Stoichiometry: Using a large molar excess of 2-phenoxypyridine artificially drives the bimolecular collision rate[7]. Solution: Maintain a near-equimolar ratio of substrate to chloromethylating agent.

Q2: I am observing hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH₂OH). How can I prevent this?

A2: The carbon-chlorine bond in chloromethylpyridine derivatives is highly polarized and susceptible to nucleophilic attack ( SN​2 )[3]. During aqueous workup, water acts as a nucleophile, displacing the chloride ion. Causality & Solution: Hydrolysis is temperature- and time-dependent. To prevent this, quench the reaction mixture directly onto crushed ice to ensure the temperature remains near 0 °C[2]. Perform the organic extraction (e.g., using cold dichloromethane) as rapidly as possible to minimize the contact time between the product and the aqueous phase.

Q3: My product is contaminated with bis-chloromethylated species. What went wrong?

A3: Bis-chloromethylation (over-alkylation) occurs when multiple reactive sites (e.g., the pyridine C-3 position or the phenyl ring) are attacked by the electrophile. Causality & Solution: This is strictly a function of reagent excess. Tightly control the equivalents of the chloromethylating agent (paraformaldehyde/HCl). Keep the ratio at exactly 1.1 to 1.2 equivalents relative to the starting material[2].

Part 3: Quantitative Data on Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution. Note how the choice of catalyst and temperature directly dictates the ratio of the target product to the diarylmethane byproduct.

CatalystTemperature (°C)Time (h)Target Yield (%)Diarylmethane (%)Unreacted SM (%)
AlCl3​ 604.035.055.05.0
ZnCl2​ 806.040.045.010.0
ZnCl2​ 453.078.012.08.0
TiCl4​ 403.082.08.05.0

Data synthesis based on optimized parameters for diaryl ether and pyridine chloromethylation systems[5][7].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and minimize side reactions, follow this rigorously controlled methodology. Safety Warning: This reaction carries the risk of generating bis(chloromethyl) ether (BCME), a potent human carcinogen[4]. All steps must be performed in a high-flow fume hood with appropriate PPE.

Step 1: Reagent Preparation & Drying

  • Charge a dry, multi-neck round-bottom flask with 2-phenoxypyridine (1.0 eq) and paraformaldehyde (1.2 eq).

  • Causality Check: Ensure all reagents are strictly anhydrous. Moisture prematurely consumes the active electrophile and promotes target hydrolysis.

Step 2: Electrophile Generation

  • Suspend the mixture in glacial acetic acid (or a suitable inert solvent).

  • Add anhydrous ZnCl2​ (0.5 eq) in a single portion.

  • Begin vigorous stirring and slowly bubble dry Hydrogen Chloride (HCl) gas through the suspension.

  • Validation: The mixture will become homogeneous as the paraformaldehyde depolymerizes and forms the active [CH2​Cl]+ species.

Step 3: Controlled Reaction Execution

  • Gradually heat the reaction mixture to 40–45 °C.

  • In-Process Control (IPC): Do not rely on fixed timers. Pull aliquots every 30 minutes, quench in cold organic solvent, and analyze via GC/MS or TLC.

  • Validation: Terminate the reaction exactly when the 2-phenoxypyridine peak falls below 5%. Pushing for 100% conversion will trigger exponential diarylmethane formation[4].

Step 4: Rapid Quench & Isolation

  • Cool the flask in an ice bath. Carefully pour the reaction mixture over a large volume of crushed ice.

  • Immediately extract the aqueous mixture with cold dichloromethane ( volumes).

  • Causality Check: Rapid extraction at 0 °C is critical to prevent the SN​2 hydrolysis of the newly formed chloromethyl group[2][3].

  • Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keeping the bath temperature below 30 °C) to afford the crude 5-(chloromethyl)-2-phenoxypyridine.

References

  • BenchChem Technical Support Team.
  • Fuson, R. C., & McKeever, C. H. "CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS." Organic Reactions, Sciencemadness.org.
  • "New studies in aromatic chloromethyl
  • "Reactivity of the chloromethyl group in pyridine deriv
  • "Reaction mechanism of chloromethylation of 3-methyl-5-chloromethylpyridine." BenchChem.
  • "AN EFFICIENT AND ENVIRONMENT FRIENDLY PROCESS FOR CHLOROMETHYLATION OF SUBSTITUTED BENZENES.
  • "US4742060A - Heterocyclic compounds.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Crude 5-(Chloromethyl)-2-phenoxypyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 5-(chloromet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 5-(chloromethyl)-2-phenoxypyridine.

Executive Summary: The Causality of Instability

The fundamental challenge in purifying 5-(chloromethyl)-2-phenoxypyridine lies in its dual reactivity. The molecule possesses both a nucleophilic center (the pyridine nitrogen) and a highly electrophilic center (the chloromethyl carbon). In its free base form, these opposing reactive sites facilitate rapid intermolecular SN​2 reactions, leading to self-quaternization and the formation of intractable polymeric tars[1]. Successful purification requires strategic manipulation of the molecule's electronic state to neutralize this nucleophilicity.

Part 1: Troubleshooting FAQs

Q: My crude product turns into a dark, insoluble tar when I try to concentrate it on the rotary evaporator. What went wrong? A: You are observing self-alkylation (polymerization). As you remove the solvent and the concentration of the free base increases, the proximity of the nucleophilic pyridine nitrogen to the electrophilic chloromethyl group of adjacent molecules increases. This triggers a runaway polymerization cascade[1]. Causality & Solution: Heat and high concentration lower the activation barrier and increase the collision frequency for this polymerization. Never concentrate the free base to absolute dryness. Always store it as a dilute solution or, preferably, convert it immediately to the stable hydrochloride salt[2].

Q: I attempted to purify the free base using standard silica gel chromatography (Hexanes/EtOAc), but I recovered less than 30% of my product, and it streaked badly on the TLC. How can I fix this? A: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on standard silica gel, leading to severe streaking and irreversible adsorption[3]. Furthermore, the acidic microenvironment of the silica gel, combined with trace moisture, can catalyze the hydrolysis of the chloromethyl group into a hydroxymethyl byproduct. Causality & Solution: To mitigate this, you must neutralize the stationary phase. Pre-treat the silica gel by flushing the column with an eluent containing 1–2% triethylamine ( Et3​N )[3]. This masks the acidic silanol sites, allowing the free base to elute cleanly.

Q: Can I purify this compound by vacuum distillation to avoid chromatography? A: Absolutely not. Applying thermal energy to the free base of any chloromethylpyridine derivative is highly hazardous. The heat will exponentially accelerate the self-alkylation process, leading to rapid, exothermic degradation and potentially explosive polymerization in the distillation still.

Part 2: Mechanistic Pathways & Workflows

MechanisticPathway FreeBase 5-(Chloromethyl)- 2-phenoxypyridine (Free Base) Polymer Polymeric Tar (Self-Alkylation) FreeBase->Polymer Heat / Concentration (Intermolecular SN2) Hydrolysis Hydroxymethyl Degradation Product FreeBase->Hydrolysis Acidic Silica Gel + Trace H2O HClSalt Stable HCl Salt (Non-nucleophilic) FreeBase->HClSalt Anhydrous HCl in MTBE (0°C)

Mechanistic pathways of 5-(chloromethyl)-2-phenoxypyridine: degradation vs. stabilization.

Part 3: Self-Validating Experimental Protocols

Protocol A: Isolation via Hydrochloride Salt Precipitation (Recommended)

Self-Validating Principle: Protonating the pyridine nitrogen eliminates its lone pair, completely deactivating its nucleophilicity. The resulting salt is thermodynamically stable and precipitates out of non-polar solvents, driving the purification process visually and chemically[4].

  • Solvent Exchange: Following the aqueous work-up of your chlorination reaction, extract the crude 5-(chloromethyl)-2-phenoxypyridine into an ethereal solvent, preferably tert-butyl methyl ether (MTBE)[2].

  • Cooling: Transfer the organic layer to a round-bottom flask and cool to 0–5 °C using an ice bath.

  • Salt Formation: Slowly add a stoichiometric amount of anhydrous HCl (either as a gas or a pre-titrated solution in dioxane/diethyl ether) dropwise under vigorous stirring.

  • Validation Check: A white to off-white crystalline precipitate will immediately begin to form. This visual cue confirms the successful protonation and stabilization of the product[4].

  • Isolation: Once precipitation is complete, isolate the solid via vacuum filtration. Wash the filter cake with cold MTBE to remove any residual unreacted starting materials or non-basic organic impurities.

  • Drying: Dry the crystalline solid under high vacuum at room temperature. The resulting hydrochloride salt can be stored indefinitely without degradation[1].

Workflow Step1 Crude Reaction Mixture (in Organic Solvent) Step2 Aqueous Wash (Remove water-soluble impurities) Step1->Step2 Step3 Solvent Exchange (Transfer to MTBE or Toluene) Step2->Step3 Step4 Cooling & Precipitation (Add anhydrous HCl at 0-5°C) Step3->Step4 Step5 Vacuum Filtration (Wash with cold MTBE) Step4->Step5 Step6 Pure 5-(Chloromethyl)- 2-phenoxypyridine HCl Step5->Step6

Step-by-step workflow for the isolation of the stable hydrochloride salt.

Protocol B: Triethylamine-Modified Silica Gel Chromatography (For Free Base)

Self-Validating Principle: By saturating the silica's acidic sites with a volatile amine, the target molecule remains in its free base form without degrading or sticking to the column[3].

  • Column Packing: Slurry-pack the silica gel using a non-polar solvent mixture (e.g., Hexanes) containing 2% v/v Triethylamine ( Et3​N ).

  • Equilibration: Flush the packed column with at least 2 column volumes of the Et3​N -doped solvent to ensure complete neutralization of the silanol groups.

  • Loading: Dissolve the crude free base in a minimal volume of dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute the product using a gradient of Hexanes and Ethyl Acetate, maintaining 1% Et3​N in all mobile phases.

  • Validation Check: Monitor fractions via TLC. The product should elute as a tight, circular spot without the characteristic "comet tail" streaking.

  • Concentration: Combine pure fractions and concentrate under reduced pressure only to a concentrated solution—do not evaporate to absolute dryness to prevent late-stage polymerization.

Part 4: Quantitative Data Presentation

Purification StrategyTypical Recovery YieldProduct PurityScalabilityRisk of PolymerizationRecommended Application
HCl Salt Precipitation 85–95%>98%ExcellentVery LowPrimary isolation, bulk scale-up, long-term storage
Modified Silica (1% Et3​N ) 60–75%90–95%PoorModerateSmall-scale analytical work, free base requirement
Standard Silica Gel <30%VariableN/AHigh (on column)Not Recommended
Vacuum Distillation 0% (Total Loss)N/AN/ACritical (Hazardous)Strictly Prohibited

References

  • Google Patents. "US5942625A - Preparation of chloromethylpyridine hydrochlorides." Google Patents.
  • ACS Publications. "Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride." Organic Process Research & Development. URL:[Link]

  • Google Patents. "US3412095A - Chlorination of alkyl pyridines." Google Patents.

Sources

Optimization

identifying and minimizing byproducts in "5-(chloromethyl)-2-phenoxypyridine" synthesis

A Guide for Researchers and Development Scientists Welcome to the technical support center for the synthesis of 5-(chloromethyl)-2-phenoxypyridine. This guide is designed to provide in-depth, practical solutions to commo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Development Scientists

Welcome to the technical support center for the synthesis of 5-(chloromethyl)-2-phenoxypyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, focusing on the identification and minimization of byproducts. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experiments are both successful and efficient.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-(chloromethyl)-2-phenoxypyridine and their associated challenges?

There are two principal pathways for synthesizing this target molecule, each with its own set of advantages and potential for byproduct formation.

  • Route 1: Selective Chlorination of 2-phenoxy-5-methylpyridine. This is a common and direct approach. The primary challenge is controlling the selectivity of the chlorination reaction. It is easy to form over-chlorinated species or to induce chlorination on the electron-rich aromatic rings.[1][2] Careful selection of the chlorinating agent and strict control over reaction conditions are paramount to minimize these side reactions.[1][3]

  • Route 2: Williamson Ether Synthesis. This route involves the reaction of a phenoxide with a suitable pyridine derivative, such as 2-chloro-5-(chloromethyl)pyridine.[4] While effective, this Sₙ2 reaction can be hampered by competing elimination reactions, particularly with sterically hindered substrates or under harsh basic conditions.[5][6] Another potential issue is C-alkylation of the phenoxide in addition to the desired O-alkylation.[4]

This guide will primarily focus on troubleshooting Route 1 , as the challenges of controlling selectivity in chlorination are frequently encountered by researchers.

Q2: Why is controlling the reaction temperature so critical during the chlorination step?

Temperature is a key factor that dictates reaction rate and selectivity.

  • Expertise & Experience: Radical chlorination reactions, which are often used for this transformation, have a relatively low activation energy. Higher temperatures increase the reaction rate but can also provide sufficient energy to overcome the activation barriers for less-favored side reactions, such as dichlorination or ring chlorination.[2][7] This leads to a decrease in selectivity for the desired mono-chlorinated product.[2] Conversely, excessively low temperatures may lead to an incomplete or very slow reaction. A two-stage temperature profile, with a higher initiation temperature followed by a lower temperature for the remainder of the reaction, can sometimes improve selectivity.[2]

Q3: Which chlorinating agents are recommended, and what are the mechanistic considerations?

The choice of chlorinating agent is crucial for achieving high selectivity.

  • Trustworthiness: The reaction typically proceeds via a free-radical mechanism, especially when chlorinating an alkyl side chain on an aromatic ring.

    • N-Chlorosuccinimide (NCS): Often used with a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation. NCS is a reliable choice for selective chlorination of benzylic positions.[7][8]

    • Sulfuryl Chloride (SO₂Cl₂): Can also be used for free-radical chlorination and may offer different selectivity profiles compared to NCS.

    • Thionyl Chloride (SOCl₂): Primarily used to convert alcohols to chlorides.[9] If the synthesis starts from (2-phenoxypyridin-5-yl)methanol, SOCl₂ is a standard choice. However, it can sometimes lead to undesired side reactions or halogen exchange if other halides are present.[10]

    • Chlorine Gas (Cl₂): While effective, chlorine gas can be difficult to handle and often leads to over-chlorination and a mixture of products, making it less suitable for syntheses requiring high purity.[11]

The mechanism involves the initiation (formation of a chlorine radical), propagation (hydrogen abstraction from the methyl group to form a stabilized benzylic-type radical, followed by reaction with the chlorinating agent), and termination steps characteristic of free-radical chain reactions. The stability of the pyridyl-methyl radical intermediate is key to the regioselectivity of this reaction.

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues related to purity and byproduct formation during the synthesis of 5-(chloromethyl)-2-phenoxypyridine via the chlorination of 2-phenoxy-5-methylpyridine.

Issue 1: TLC/GC-MS analysis shows multiple products; the major byproduct has a mass of (M+34) Da.

Potential Cause: Over-chlorination

This is the most common issue, resulting in the formation of 5-(dichloromethyl)-2-phenoxypyridine. The mass difference of 34 Da corresponds to the replacement of a hydrogen atom with a chlorine atom (³⁵Cl - ¹H ≈ 34).

Recommended Solutions:

  • Strict Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to the starting material. Use a ratio of 1.0-1.1 equivalents of the chlorinating agent (e.g., NCS) to 1.0 equivalent of 2-phenoxy-5-methylpyridine to minimize polychlorination.[2]

  • Monitor Reaction Progress: Track the reaction closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the desired product from being converted into the dichlorinated byproduct.

  • Optimize Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the higher activation energy pathway leading to the second chlorination.

Issue 2: The product is contaminated with an isomeric byproduct.

Potential Cause: Ring Chlorination

Chlorination can occur on the electron-rich phenoxy ring or the pyridine ring itself, especially if reaction conditions are too harsh or if a Lewis acid catalyst is inadvertently present, which can promote electrophilic aromatic substitution.[12][13]

Recommended Solutions:

  • Use a Free-Radical Specific Method: Ensure the reaction conditions favor a free-radical pathway over an electrophilic one. Use a radical initiator like AIBN or benzoyl peroxide and carry out the reaction in a non-polar solvent in the absence of Lewis acids.[11][14]

  • Solvent Choice: Use inert, non-polar solvents like carbon tetrachloride (CCl₄) or benzene. Protic or highly polar solvents can sometimes facilitate electrophilic pathways.

  • Purification: Isomeric byproducts can often be separated from the desired product by column chromatography. A detailed protocol is provided below.[9]

Issue 3: Formation of high molecular weight byproducts, particularly a diarylmethane-type impurity.

Potential Cause: Friedel-Crafts Alkylation

This side reaction is more common when using a chloromethylation procedure (e.g., with formaldehyde and HCl) but can also occur if the 5-(chloromethyl) product acts as an alkylating agent, reacting with another molecule of 2-phenoxypyridine starting material or product.[15]

Recommended Solutions:

  • Maintain Dilute Conditions: Running the reaction at a lower concentration can reduce the frequency of bimolecular side reactions.

  • Control Temperature: Keep the reaction temperature as low as possible to minimize the rate of this Friedel-Crafts side reaction.

  • Immediate Work-up: Once the reaction is complete, promptly quench and purify the product to prevent post-reaction degradation and side reactions.

Summary of Common Byproducts and Identification
Byproduct NameStructureMass Spec (EI)Key ¹H NMR Signal Differences
5-(Dichloromethyl)-2-phenoxypyridine C₁₂H₉Cl₂NOM+, [M+2]+, [M+4]+ peaks. (M+34 vs product)Singlet for -CHCl₂ proton shifts downfield from the -CH₂Cl protons (approx. δ 6.6-6.8 ppm vs. δ 4.6 ppm).
Ring-Chlorinated Isomer C₁₂H₉Cl₂NOM+, [M+2]+, [M+4]+ peaks. (M+34 vs product)Complex changes in the aromatic region (δ 7.0-8.5 ppm). The integration of the aromatic region will be one proton less.
Diarylmethane Byproduct C₂₄H₁₉ClN₂O₂High molecular weight peak (M+).A new singlet for the bridging methylene group (-CH₂-) appears around δ 4.0-4.5 ppm. Complex aromatic region.

Experimental Protocols & Workflows

Workflow for Synthesis, Purification, and Analysis

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A React 2-phenoxy- 5-methylpyridine B Add NCS (1.05 eq) & AIBN (0.1 eq) A->B C Reflux in CCl₄ Monitor by TLC/GC B->C D Cool Reaction C->D E Filter Succinimide D->E F Concentrate Filtrate E->F G Column Chromatography (Silica Gel) F->G H Collect Fractions G->H I GC-MS for Purity H->I J NMR for Structure I->J

Caption: Overall workflow from synthesis to final analysis.

Protocol 1: Synthesis via Radical Chlorination

Objective: To synthesize 5-(chloromethyl)-2-phenoxypyridine with minimal byproduct formation.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenoxy-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or benzene).

  • Initiation: Add N-Chlorosuccinimide (NCS, 1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress every 30 minutes using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Completion & Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Isolation: Filter off the solid succinimide and wash it with a small amount of cold solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using column chromatography as described in Protocol 3.

Protocol 2: Purity Assessment by GC-MS

Objective: To identify and quantify the desired product and any volatile byproducts.[16]

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).[12]

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms is suitable.[12]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from 40 to 450 m/z.

  • Analysis: Compare the retention times and mass fragmentation patterns of the peaks in the sample chromatogram to a known standard of the pure product.

Protocol 3: Purification by Column Chromatography

Objective: To separate the target compound from byproducts.[9]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(chloromethyl)-2-phenoxypyridine.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: Impure Product q1 Major Impurity Mass? start->q1 a1 M+34 Da q1->a1 M+34 a2 High MW q1->a2 > M+100 a3 Isomer (Same Mass) q1->a3 M sol1 Cause: Over-chlorination Solution: 1. Reduce chlorinating agent to ~1.0 eq. 2. Lower reaction temperature. 3. Monitor reaction closely. a1->sol1 sol2 Cause: Dimerization Solution: 1. Use more dilute conditions. 2. Ensure low temperature. a2->sol2 sol3 Cause: Ring Chlorination Solution: 1. Ensure radical conditions (initiator). 2. Avoid Lewis acids. 3. Use non-polar solvent. a3->sol3

Caption: A decision tree for diagnosing byproduct issues.

References
  • Assessing the Purity of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Physical and chemical properties of 5-(Chloromethyl)-2-ethoxypyridine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. (n.d.). Benchchem.
  • 5-(Chloromethyl)-2-ethoxypyridine chemical properties. (n.d.). Benchchem.
  • 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis. (n.d.). ChemicalBook.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
  • Preparation of 2-chloro-5-methylpyridine. (n.d.). European Patent Office.
  • Illustrate with examples the limitations of Williamson's synthesis. (2025). askIITians.
  • C–H chlorination of 2-phenoxypyridine derivatives. (2017). ResearchGate.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar.
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). PMC.
  • A radical approach to C-H chlorination. (2021). Scientific Update.
  • Blanc chloromethylation. (n.d.). Wikipedia.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI.
  • Synthetic method of 2-chloro-5-chloromethyl pyridine. (n.d.). Google Patents.
  • Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. (n.d.). Benchchem.

Sources

Troubleshooting

improving the yield of "5-(chloromethyl)-2-phenoxypyridine" production

Technical Support Center: Troubleshooting & Yield Optimization for 5-(Chloromethyl)-2-phenoxypyridine Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Yield Optimization for 5-(Chloromethyl)-2-phenoxypyridine

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) [1]. This compound is a highly valuable electrophilic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including orexin receptor antagonists [2]. However, owing to the high reactivity of the pyridylic chloride, researchers frequently encounter issues with low yields, over-reaction, and product degradation during isolation.

Synthetic Strategy & Mechanistic Pathways

The production of 5-(chloromethyl)-2-phenoxypyridine typically relies on one of two primary pathways:

  • Route A (Radical Halogenation): Benzylic-style chlorination of 5-methyl-2-phenoxypyridine.

  • Route B (Deoxychlorination): Conversion of (6-phenoxypyridin-3-yl)methanol using thionyl chloride (SOCl₂).

SynthesisRoutes SM1 5-methyl-2-phenoxypyridine Product 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) SM1->Product NCS, AIBN CCl4, Reflux SM2 (6-phenoxypyridin-3-yl)methanol SM2->Product SOCl2, cat. DMF DCM, 0°C to RT Byproduct 5-(dichloromethyl)-2-phenoxypyridine (Over-chlorination) Product->Byproduct Excess NCS (Side Reaction)

Caption: Synthetic pathways for 5-(chloromethyl)-2-phenoxypyridine highlighting main routes.

Troubleshooting FAQs

Q1: I am using Route A (NCS/AIBN). My conversion of the starting material is high, but my isolated yield of the target mono-chloride is only 40%. LC-MS shows a major M+34 peak. What is the cause? A1: The M+34 peak corresponds to the over-chlorinated byproduct, 5-(dichloromethyl)-2-phenoxypyridine. In radical halogenation, the first chlorination generates a product that is often more susceptible to radical abstraction than the starting material. This occurs because the adjacent chlorine atom stabilizes the intermediate radical. Solution: To suppress over-chlorination, you must strictly limit the stoichiometry of N-Chlorosuccinimide (NCS) to 0.90–0.95 equivalents and accept a lower conversion rate, recovering the unreacted starting material. Alternatively, switching to continuous flow photochemistry can precisely control residence time, minimizing the secondary chlorination event.

Q2: I switched to Route B using (6-phenoxypyridin-3-yl)methanol and SOCl₂ in dichloromethane (DCM). The reaction stalls at 60% conversion. How can I drive it to completion? A2: Thionyl chloride alone can be a sluggish reagent for certain electron-deficient pyridyl alcohols. The stalling is likely due to the slow breakdown of the intermediate chlorosulfite ester. Solution: Add a catalytic amount (0.05 - 0.10 eq) of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate (dimethylchloromethyleneammonium chloride), a highly electrophilic species that rapidly and irreversibly converts the alcohol to the corresponding chloride, driving the reaction to >95% conversion [3].

Q3: The reaction (Route B) goes to completion, but I lose over 30% of my product during silica gel chromatography. How should I purify it? A3: 5-(Chloromethyl)-2-phenoxypyridine is an activated alkyl halide. The slightly acidic silanol groups on standard silica gel, combined with residual moisture, actively catalyze the hydrolysis of your product back to the alcohol or promote polymerization. Solution: Avoid chromatography. The SOCl₂/DMF route produces gaseous byproducts (SO₂ and HCl). By concentrating the reaction mixture under reduced pressure and performing a rapid, mildly basic aqueous workup (to remove DMF and residual acid), you can isolate the product in high purity. If further purification is strictly required, use short-path vacuum distillation or silica gel pre-deactivated with 1% triethylamine (Et₃N).

Quantitative Route Comparison

ParameterRoute A: Radical Chlorination (NCS/AIBN)Route B: Deoxychlorination (SOCl₂/cat. DMF)
Typical Yield 40 - 55%85 - 95%
Primary Byproduct Dichloromethyl derivative (over-reaction)Unreacted alcohol (if stalled)
Reaction Time 12 - 24 hours2 - 4 hours
Purification Need High (Chromatography required to separate SM/di-Cl)Low (Aqueous wash / concentration often sufficient)
Scalability Poor (Exothermic radical process, difficult to control)Excellent (Standard batch cooling protocols apply)

Troubleshooting Logic Workflow

TroubleshootingLogic Start Low Yield of Target Product Q1 Which synthetic route was used? Start->Q1 RouteA Radical Chlorination (NCS/AIBN) Q1->RouteA RouteB Alcohol Chlorination (SOCl2) Q1->RouteB A_issue Check LC-MS for Over-chlorination (M+34) RouteA->A_issue B_issue Check for unreacted alcohol or hydrolysis RouteB->B_issue A_sol Optimize NCS stoichiometry or use continuous flow A_issue->A_sol B_sol Add cat. DMF, ensure anhydrous conditions B_issue->B_sol

Caption: Troubleshooting decision tree for resolving low yields in chloromethylpyridine synthesis.

Optimized Experimental Protocol: Route B (Deoxychlorination)

This protocol is designed as a self-validating system. The inclusion of In-Process Controls (IPC) ensures that causality between reaction conditions and outcomes is constantly monitored.

Reagents:

  • (6-phenoxypyridin-3-yl)methanol: 1.0 eq (10.0 g, 49.7 mmol)

  • Thionyl Chloride (SOCl₂): 1.5 eq (8.87 g, 74.5 mmol)

  • N,N-Dimethylformamide (DMF): 0.05 eq (0.18 g, 2.5 mmol)

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Ensure the system is strictly anhydrous.

  • Dissolution: Add (6-phenoxypyridin-3-yl)methanol (10.0 g) and anhydrous DCM (100 mL) to the flask. Stir to dissolve. Add catalytic DMF (0.18 g).

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C. Causality Note: Cooling is critical to prevent a runaway exotherm upon the addition of SOCl₂, which can lead to the degradation of the pyridine ring.

  • Addition: Charge the addition funnel with SOCl₂ (8.87 g). Add the SOCl₂ dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench into 1 mL of saturated NaHCO₃, extract with 1 mL ethyl acetate, and analyze the organic layer via TLC (Hexanes:EtOAc 3:1) or LC-MS. Validation: The reaction is considered complete when the starting material peak completely disappears.

  • Quenching: Re-cool the reaction to 0 °C. Carefully and slowly add 50 mL of ice-cold saturated aqueous NaHCO₃ to neutralize residual HCl and SOCl₂. Caution: Vigorous CO₂ evolution will occur.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (water bath < 30 °C) to afford 5-(chloromethyl)-2-phenoxypyridine as a pale yellow oil. Yield expectation: >90%. Purity should be sufficient for subsequent steps without chromatography.

References

  • Boss, C., et al. "Lactam derivatives useful as orexin receptor antagonists." US Patent US9242970B2, Jan 26, 2016.
  • Common Organic Chemistry. "Alcohol to Chloride (SOCl2 + cat. DMF)." URL:[Link]

Optimization

Advanced Technical Support Center: Chloromethylpyridine Synthesis &amp; Over-Chlorination Prevention

Welcome to the Technical Support Center for the synthesis of chloromethylpyridines. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in heterocyclic chemistry:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chloromethylpyridines. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in heterocyclic chemistry: over-chlorination (polychlorination of the methyl side-chain or unintended chlorination of the pyridine ring).

This guide bypasses generic advice, offering mechanistic causality, validated troubleshooting matrices, and self-validating experimental protocols to ensure high-fidelity synthesis.

Process Logic & Intervention Pathways

G Target Target: Chloromethylpyridine Synthesis Direct Direct Methyl Chlorination (Cl2 Gas / Radical) Target->Direct Indirect Indirect Substitution (via N-oxide or Alcohol) Target->Indirect Vapor Vapor Phase / Unbuffered High Polychlorination Risk Direct->Vapor Uncontrolled Liquid Liquid Phase (pH 4-5) High Selectivity Direct->Liquid Buffered + AIBN SOCl2 SOCl2 Reagent Ring Chlorination Risk Indirect->SOCl2 Harsh Transfer Mild TCT/DMF or Triphosgene Optimal Selectivity Indirect->Mild Mild Transfer

Decision tree for chloromethylpyridine synthesis and over-chlorination mitigation.

Section 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why does the methyl group undergo polychlorination so readily during direct chlorination, and how does the mechanism dictate our choice of reagents? A1: Direct chlorination of methylpyridines using Cl2​ gas proceeds via a radical hydrogen abstraction mechanism. Once the first chlorine atom is installed (forming the chloromethyl intermediate), the remaining hydrogens on that carbon are still highly susceptible to radical abstraction. Often, the rate of secondary chlorination competes with the primary chlorination, leading to a statistical mixture of mono-, di-, and trichloromethyl byproducts[1]. Furthermore, the electron-withdrawing nature of the newly added chlorine reduces the basicity of the pyridine nitrogen, fundamentally altering the substrate's reactivity profile and making the intermediate prone to precipitation as a hydrochloride salt[2]. To bypass this, modern syntheses shift from brute-force radical chlorination to controlled functional group transformations using milder reagents like triphosgene[3] or cyanuric chloride[4].

Q2: Thionyl chloride ( SOCl2​ ) is a standard reagent for converting hydroxymethylpyridines to chloromethylpyridines. Why is it causing over-chlorination in my workflow? A2: While SOCl2​ is effective, it is highly reactive and can act as both a chlorinating and an oxidizing agent. At elevated temperatures, or during prolonged reaction times, SOCl2​ frequently leads to concurrent electrophilic chlorination of the pyridine ring (e.g., forming a 2-chloro-6-chloromethylpyridine impurity when targeting a mono-chlorinated product)[4]. The generation of toxic SO2​ and HCl gas byproducts also complicates large-scale operations.

Q3: When utilizing direct liquid-phase chlorination, how can we prevent the reaction from stalling or over-chlorinating? A3: In liquid-phase chlorination, the HCl byproduct protonates the pyridine nitrogen, deactivating the ring and causing the starting material to precipitate out of solution[2]. The solution is strict pH control. By utilizing an acidic buffer solution (maintaining pH 4-5) alongside an organic solvent like nitrobenzene and a radical initiator (AIBN), you keep the substrate in a reactive state. This specific buffering strategy minimizes polychlorination and can achieve ~90% selectivity for the target mono-chlorinated product[5].

Section 2: Quantitative Data & Reagent Selection

To optimize your synthetic route, consult the following comparison matrix of chlorinating agents. Selecting the right reagent is the most critical step in preventing over-chlorination.

Reagent SystemPrimary MechanismSelectivity ProfileOver-Chlorination RiskKey Advantage
Cl2​ Gas (Vapor Phase) Radical SubstitutionLow / ModerateHigh (Di/Tri-chloro side chains)Low cost for bulk industrial synthesis[6].
Cl2​ Gas + Buffer (Liquid) Radical SubstitutionHighLow (If pH is strictly 4-5)High yield (~90%) with reduced byproducts[5].
Thionyl Chloride ( SOCl2​ ) Nucleophilic SubstitutionModerateModerate (Ring chlorination)Readily available, fast kinetics[4].
Triphosgene / Amine N-oxide ActivationVery HighVery Low Excellent for picoline-N-oxide precursors[3].
TCT / DMF Adduct Hydroxyl ActivationVery HighVery Low Mild Vilsmeier-type transfer; no ring chlorination[7].
Section 3: Self-Validating Experimental Protocols

The following protocols have been engineered to include built-in self-validation steps, ensuring that you can verify the integrity of the reaction and the absence of over-chlorination before proceeding to downstream purification.

Protocol A: Highly Selective Synthesis using Triphosgene (from Picoline-N-oxide)

This method leverages triphosgene as a mild, solid alternative to phosgene, exhibiting exceptional selectivity for the side chain without touching the pyridine ring[3][8].

  • Preparation: Dissolve 1.0 equivalent of the target picoline-N-oxide in a non-reactive solvent (e.g., ethyl acetate or dichloromethane) under an inert nitrogen atmosphere.

  • Catalysis: Add 1.2 equivalents of a tertiary amine base (e.g., diisopropylamine or triethylamine). This acts as both an acid scavenger and a nucleophilic catalyst.

  • Controlled Addition: Cool the vessel to 0–5 °C. Slowly add 0.4 equivalents of triphosgene (note: 1 mole of triphosgene provides 3 moles of reactive phosgene equivalents) dropwise to prevent thermal runaway.

  • Propagation: Allow the reaction mixture to gradually warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate against the starting N-oxide. The complete disappearance of the highly polar N-oxide spot, coupled with the appearance of a single, clean, higher-Rf spot, validates the suppression of polychlorination. Multiple higher-Rf spots indicate poor temperature control leading to over-chlorination.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mild Chlorine Transfer using TCT/DMF (from Hydroxymethylpyridine)

To completely eliminate the risk of ring chlorination associated with SOCl2​ , this protocol utilizes the cyanuric chloride (TCT) and N,N-dimethylformamide (DMF) adduct[4][7].

  • Complex Formation: In a dry flask, dissolve 1.1 equivalents of Cyanuric Chloride (TCT) in anhydrous DMF at room temperature. Stir for 30 minutes to allow the Vilsmeier-Haack-type active complex to form.

  • Substrate Addition: Add 1.0 equivalent of the hydroxymethylpyridine derivative to the TCT/DMF mixture.

  • Reaction: Stir the mixture at room temperature (or with mild heating up to 50 °C depending on steric hindrance) for 1–2 hours.

  • Self-Validation Check: Extract a 0.1 mL aliquot, dilute in ether, and subject it to rapid GC-MS analysis. The presence of the parent ion (e.g., m/z for the mono-chlorinated product) without the characteristic M+34 peak (which would indicate an additional chlorine isotope pattern on the ring) definitively validates the absence of over-chlorination[4].

  • Workup: Pour the mixture into ice water to precipitate the cyanuric acid byproduct. Filter, and extract the aqueous filtrate with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry, and evaporate to yield the pure chloromethylpyridine.

References
  • Benchchem. "Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis." Benchchem.
  • Google Patents. "US4672125A - Chlorination of β-methylpyridine compounds.
  • Google Patents. "EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Narendar, P., et al. "Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene.
  • Google Patents. "CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • MDPI. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." MDPI.
  • ResearchGate. "Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene.
  • ResearchGate. "An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF.

Sources

Troubleshooting

dealing with impurities in commercial "5-(chloromethyl)-2-phenoxypyridine"

Welcome to the Technical Support Center for 5-(chloromethyl)-2-phenoxypyridine (CAS No. 57958-55-1). As a highly reactive building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(chloromethyl)-2-phenoxypyridine (CAS No. 57958-55-1). As a highly reactive building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, this compound presents unique handling and purification challenges.

Because the pyridine ring exerts a strong electron-withdrawing inductive effect, the benzylic carbon of the chloromethyl group is highly electrophilic and susceptible to rapid nucleophilic attack[1]. This guide is engineered by our Senior Application Scientists to help you diagnose, troubleshoot, and resolve common impurity issues encountered during the synthesis and storage of this critical intermediate.

Section 1: Quantitative Impurity Profiling Matrix

Before troubleshooting, you must accurately identify the degradation products or synthetic by-products in your batch. Below is a standardized reference table for the most common impurities associated with 5-(chloromethyl)-2-phenoxypyridine, based on standard reverse-phase LC-MS gradients.

Impurity NameStructural OriginRel. Retention Time (RRT)*LC-MS (m/z) [M+H]⁺Typical Action Limit
5-(hydroxymethyl)-2-phenoxypyridine Hydrolysis of the target intermediate0.65202.1< 0.15%
5-(dichloromethyl)-2-phenoxypyridine Over-chlorination (Radical synthesis route)1.25254.0< 0.10%
2-phenoxy-5-(phenoxymethyl)pyridine Bis-substitution (SNAr synthesis route)1.40278.1< 0.10%
Bis((6-phenoxypyridin-3-yl)methyl) ether Dimerization (Alcohol conversion route)1.65385.2< 0.05%

*Note: RRT values are illustrative and depend on specific C18 column chemistries and mobile phase gradients.

Section 2: Mechanistic Troubleshooting & FAQs

Q1: My batch purity degrades rapidly during storage, showing a +18 Da mass shift in LC-MS. What is the mechanism behind this, and how do I stop it? The Causality: You are observing the formation of 5-(hydroxymethyl)-2-phenoxypyridine (m/z 202.1). Chloromethylpyridines are highly sensitive to moisture. The nitrogen atom in the pyridine ring stabilizes the developing positive charge during the transition state, making the compound highly reactive toward unimolecular (SN1) and bimolecular (SN2)1[1]. Even atmospheric humidity is sufficient for water to act as a nucleophile, displacing the chloride ion. The Fix: Transition to rigorous anhydrous storage protocols (see Protocol A below). Never store this compound in unsealed containers or at room temperature for extended periods.

Q2: We synthesize this compound by chlorinating 2-phenoxy-5-methylpyridine using trichloroisocyanuric acid (TCCA). We are seeing a heavy impurity at m/z 254.0. Why? The Causality: This is 5-(dichloromethyl)-2-phenoxypyridine. During2[2], the newly formed chloromethyl group can undergo a secondary radical abstraction and subsequent chlorination. The inductive electron-withdrawing effect of the first chlorine atom actually makes the remaining benzylic protons slightly more acidic, though sterics play a role. The Fix: Strictly control the stoichiometry of TCCA to exactly 0.33 equivalents (1 reactive Cl per molecule) and lower the reaction temperature by 10-15 °C to favor mono-chlorination kinetics.

Q3: We use SOCl₂ to convert the hydroxymethyl precursor to the chloromethyl target. We frequently detect a massive ether dimer impurity (m/z 385.2). How do we suppress this? The Causality: When using3[3], the reaction proceeds via a chlorosulfite intermediate. If the thermal decomposition of this intermediate into the final chloride is too slow, unreacted alcohol precursor in the mixture will act as a nucleophile. It attacks the highly electrophilic benzylic carbon of the already-formed chloromethylpyridine, yielding the bis-ether dimer. The Fix: Add a catalytic amount of DMF (Vilsmeier-Haack type activation) to accelerate the chlorination rate, ensuring the alcohol is consumed before it can dimerize with the product.

Section 3: Diagnostic & Troubleshooting Workflows

ImpurityPathways SM Precursor: 2-phenoxy-5-methylpyridine Target Target Intermediate: 5-(chloromethyl)-2-phenoxypyridine SM->Target Radical Chlorination (TCCA / Cl2) Imp1 Impurity A: 5-(dichloromethyl)-2-phenoxypyridine Target->Imp1 Over-chlorination (Excess Reagent) Imp2 Impurity B: 5-(hydroxymethyl)-2-phenoxypyridine Target->Imp2 Hydrolysis (Moisture Exposure) Imp3 Impurity C: Bis-phenoxy derivative Target->Imp3 Bis-substitution (SNAr Side Reaction)

Caption: Divergent chemical pathways leading to common impurities in 5-(chloromethyl)-2-phenoxypyridine.

Troubleshooting Start Detect Impurity via LC-MS CheckMass Analyze m/z Value [M+H]+ Start->CheckMass Mass1 m/z 202.1 (Hydrolysis) CheckMass->Mass1 Mass2 m/z 254.0 (Over-chlorination) CheckMass->Mass2 Mass3 m/z 385.2 (Ether Dimer) CheckMass->Mass3 Action1 Action: Audit storage conditions & verify solvent anhydrousness Mass1->Action1 Action2 Action: Reduce chlorinating agent equivalents & lower temp Mass2->Action2 Action3 Action: Optimize SOCl2 conversion rate before workup Mass3->Action3

Caption: LC-MS diagnostic workflow for identifying and resolving specific structural impurities.

Section 4: Validated Experimental Protocols

Protocol A: Self-Validating Anhydrous Handling & Storage

To prevent the rapid SN1/SN2 hydrolysis of the chloromethyl moiety, handling must be strictly controlled.

  • Solvent Quality Control (Karl Fischer): Before dissolving or extracting the intermediate, sample 1.0 mL of your organic solvent (e.g., DCM or Toluene).

    • Validation Checkpoint: Titrate using a Karl Fischer apparatus. The moisture content MUST be <50 ppm . If the reading exceeds 50 ppm, pass the solvent through activated 3Å molecular sieves for 24 hours and re-test.

  • Inert Atmosphere Transfer: Transfer the purified oil/solid into an amber glass vial using a Schlenk line under ultra-high purity (UHP) Argon.

    • Causality: Argon is heavier than nitrogen and provides a superior protective blanket over the reactive benzylic chloride, preventing atmospheric water vapor ingress.

  • Storage: Seal the vial with a PTFE-lined cap, wrap tightly with Parafilm, and store at -20 °C.

    • Validation Checkpoint: Run a baseline LC-MS on day 0. Re-run at day 30. A stable batch will show <0.1% increase in the m/z 202.1 peak.

Protocol B: Reworking Hydrolyzed Batches (Silica Gel Chromatography)

If a batch has degraded to contain >2% of the hydroxymethyl impurity, it must be reworked to prevent downstream stoichiometric imbalances.

  • Reaction Monitoring (TLC): Spot the degraded mixture on a silica TLC plate. Elute with 80:20 Hexane:Ethyl Acetate.

    • Validation Checkpoint: The target chloromethyl compound will run higher (Rf ~0.6) compared to the polar hydroxymethyl impurity (Rf ~0.2). Ensure clear baseline separation before proceeding to column chromatography.

  • Column Preparation: Slurry-pack a column with silica gel (230-400 mesh) using 100% Hexane. Load the degraded batch neat or dissolved in a minimum volume of dry DCM.

  • Gradient Elution: Begin elution with 95:5 Hexane:Ethyl Acetate to elute the target 5-(chloromethyl)-2-phenoxypyridine.

    • Causality: The non-polar nature of the intact chloromethyl group allows it to elute rapidly, leaving the hydrogen-bonding hydroxyl impurity trapped on the stationary phase.

  • Fraction Verification: Analyze fractions via TLC. Combine pure fractions, concentrate under reduced pressure (bath temp <30 °C to prevent thermal degradation), and immediately subject the purified product to Protocol A.

Section 5: References

Sources

Optimization

Technical Support Center: 5-(chloromethyl)-2-phenoxypyridine Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1). As a highly reactive heteroarylmethyl chloride, this bifunctional building block is notorious for its instability under st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1). As a highly reactive heteroarylmethyl chloride, this bifunctional building block is notorious for its instability under standard benchtop conditions. This guide synthesizes field-proven methodologies to diagnose, prevent, and resolve common degradation issues, ensuring high-fidelity results in your synthetic workflows.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My reagent turned from a free-flowing solid/liquid into a sticky, insoluble resin. What happened? A1: This is a classic case of self-condensation (intermolecular alkylation) . The molecule possesses both an highly electrophilic chloromethyl group and a nucleophilic pyridine nitrogen. In the free base form, the lone pair on the pyridine nitrogen of one molecule will attack the benzylic carbon of a neighboring molecule via an SN2 mechanism. This results in the rapid formation of quaternary ammonium oligomers or polymeric resins[1]. This process is highly accelerated by ambient heat and high concentrations. Resolution: Always store the compound as its hydrochloride salt. Protonating the pyridine nitrogen eliminates its nucleophilicity, effectively shutting down the self-condensation pathway[2].

Q2: LC-MS analysis of my starting material shows a major peak at [M+H]+ 202 instead of the expected 220. Why? A2: Your compound has undergone hydrolysis . The molecular weight of 5-(chloromethyl)-2-phenoxypyridine is ~219.67 Da. The [M+H]+ peak for the intact chloride should appear at m/z ~220 (with a characteristic 3:1 isotopic pattern for 35Cl/37Cl). A mass of 202 corresponds to the alcohol derivative, 5-(hydroxymethyl)-2-phenoxypyridine. The highly electrophilic C-Cl bond is extremely susceptible to nucleophilic attack by ambient moisture[3]. Resolution: Handle the material strictly under an inert atmosphere (Argon or N2) using Schlenk techniques. Ensure all solvents are anhydrous and degassed.

Q3: Can I use the hydrochloride salt directly in my cross-coupling or alkylation reactions? A3: It depends on your reaction conditions. If your reaction utilizes a strong base (e.g., NaH, K2CO3, or DIPEA), you can often use the hydrochloride salt directly; the base will liberate the free pyridine in situ. However, you must account for the stoichiometry by adding an extra equivalent of base to neutralize the HCl. If your reaction is base-sensitive, you must perform a controlled free-basing protocol immediately prior to use (see Protocol 2 below).

Part 2: Quantitative Stability Profile

To illustrate the critical importance of storage conditions, the following table summarizes the degradation profile of 5-(chloromethyl)-2-phenoxypyridine over a 30-day period. Heat drives the activation energy for SN2 self-condensation, while moisture drives hydrolysis. The HCl salt prevents self-condensation but remains hygroscopic[4]; thus, cold, anhydrous, and acidic conditions are mandatory for long-term viability.

Storage ConditionPhysical FormAtmosphere30-Day Purity (%)Primary Observed Degradant
25°C (Room Temp)Free BaseAmbient Air< 10%Quaternary Ammonium Oligomers & Alcohol
25°C (Room Temp)HCl SaltAmbient Air~ 70%5-(hydroxymethyl)-2-phenoxypyridine
-20°C (Freezer)Free BaseArgon~ 85%Quaternary Ammonium Oligomers
-20°C (Freezer) HCl Salt Argon > 99% None (Stable)

Part 3: Mechanistic Visualization

G FreeBase 5-(chloromethyl)-2-phenoxypyridine (Free Base) Hydrolysis Hydrolysis (SN2) FreeBase->Hydrolysis Exposure to Polymerization Self-Condensation (Intermolecular Alkylation) FreeBase->Polymerization Nucleophilic N attacks C-Cl HCl Anhydrous HCl (Ether/Dioxane) FreeBase->HCl Protonation of Pyridine Nitrogen Moisture Moisture / H2O Moisture->Hydrolysis Heat Ambient Temp / Heat Heat->Polymerization Accelerates Alcohol 5-(hydroxymethyl)-2-phenoxypyridine + HCl Hydrolysis->Alcohol Oligomer Quaternary Ammonium Resins / Oligomers Polymerization->Oligomer Salt Stable Hydrochloride Salt (Stored at -20°C, Argon) HCl->Salt Prevents Nucleophilic Attack

Degradation pathways of 5-(chloromethyl)-2-phenoxypyridine and stabilization via salt formation.

Part 4: Standardized Experimental Protocols

Protocol 1: Synthesis and Isolation of the Stable Hydrochloride Salt

Causality Focus: Anhydrous HCl in dioxane is utilized rather than aqueous HCl to prevent the introduction of water, which would immediately trigger the hydrolysis pathway.

  • Dissolution: Dissolve the crude 5-(chloromethyl)-2-phenoxypyridine free base in anhydrous diethyl ether or MTBE (10 mL/g) under a strict Argon atmosphere.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Salt formation is exothermic; controlling the temperature mitigates heat-induced self-condensation of any unreacted free base.

  • Acidification: Dropwise, add 1.1 equivalents of a standardized solution of anhydrous HCl in 4M dioxane.

    • Self-Validation Check: The solution will immediately transition from clear to cloudy as the insoluble hydrochloride salt precipitates out of the ether solution.

  • Maturation: Stir for 15 minutes at 0°C to ensure complete precipitation and uniform particle size.

  • Isolation: Filter the precipitate rapidly over a Schlenk frit under Argon, washing with cold, anhydrous ether to remove any residual unreacted free base.

  • Storage: Dry the resulting solid under high vacuum (<0.1 Torr) for 2 hours. Transfer to an amber vial, backfill with Argon, and store at -20°C.

Protocol 2: In Situ Free-Basing for Sensitive Reactions

Causality Focus: Free-basing must be executed rapidly and at low temperatures to prevent the immediate onset of self-condensation before the target nucleophile can react.

  • Suspension: Suspend the 5-(chloromethyl)-2-phenoxypyridine hydrochloride salt in your anhydrous reaction solvent (e.g., DCM or THF) at 0°C.

  • Neutralization: Add 1.05 equivalents of a non-nucleophilic, sterically hindered base (e.g., N,N-Diisopropylethylamine / DIPEA).

    • Self-Validation Check: The opaque suspension will rapidly clarify into a homogenous solution as the insoluble salt is converted into the highly soluble free base form.

  • Immediate Coupling: Immediately add your target nucleophile or coupling partner. Do not allow the free base solution to warm to room temperature or sit idle, as oligomerization will begin within minutes.

Part 5: References

  • 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem Source: National Institutes of Health (NIH) URL:[Link][3]

  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride Source: ResearchGate URL:[Link][2]

  • 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - Storage Conditions Source: National Institutes of Health (NIH) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Metal Catalyst Removal for 5-(Chloromethyl)-2-phenoxypyridine Workflows

Executive Summary Synthesizing or utilizing 5-(chloromethyl)-2-phenoxypyridine in transition-metal-catalyzed cross-couplings (e.g., Palladium or Copper) presents a unique downstream challenge. The 5-(chloromethyl) group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing or utilizing 5-(chloromethyl)-2-phenoxypyridine in transition-metal-catalyzed cross-couplings (e.g., Palladium or Copper) presents a unique downstream challenge. The 5-(chloromethyl) group is a highly reactive benzylic-type electrophile. Standard metal scavenging protocols rely on nucleophilic resins (e.g., silica-bound thiols or amines) which will rapidly undergo SN2 substitution with the chloromethyl group, covalently binding the target API to the resin and destroying the yield.

This guide provides causality-driven troubleshooting and non-nucleophilic work-up procedures to achieve <10 ppm residual metal without product degradation.

Diagnostic FAQs

Q1: I treated my crude 5-(chloromethyl)-2-phenoxypyridine reaction mixture with a standard silica-thiol scavenger to remove Palladium, but my product yield dropped by 80%. What happened? A: You experienced a classic chemoselectivity failure. Standard metal scavengers like SiliaMetS® Thiol or primary amine resins utilize highly nucleophilic functional groups to coordinate transition metals[1]. However, the 5-(chloromethyl) moiety on your pyridine ring is a highly reactive electrophile. During the scavenging incubation period, the thiol/amine groups underwent an SN2 nucleophilic substitution with your product's chloromethyl group. Consequently, your product became covalently anchored to the silica matrix and was filtered away with the waste.

Q2: If I cannot use standard nucleophilic scavengers, what are the recommended methods to remove Pd/Cu from this specific molecule? A: You must pivot to non-nucleophilic or sterically hindered scavenging techniques:

  • Activated Carbon (e.g., Darco® KB-G): Carbon adsorption is entirely non-nucleophilic and relies on physical adsorption of the metal complexes. It is a standard treatment for Pd removal (often reducing levels from >1500 ppm to <50 ppm) without reacting with alkyl halides[2].

  • Sterically Hindered / Less Nucleophilic Resins: Resins functionalized with 2,4,6-trimercaptotriazine (e.g., Biotage® MP-TMT or ISOLUTE® Si-TMT)[3][4] or dimercaptotriazine (SiliaMetS® DMT)[1] exist primarily as their thione tautomers. The electron-withdrawing triazine ring significantly reduces their nucleophilicity compared to aliphatic thiols, allowing them to coordinate metals while sparing the chloromethyl group.

  • Aqueous Chelator Washes: Washing the organic phase with aqueous EDTA or Sodium Bisulfite (NaHSO3) can partition the metals into the aqueous layer without exposing the product to solid-phase nucleophiles[5].

Q3: Can I avoid this scavenging conflict entirely through synthetic route redesign? A: Yes, and this is often the most elegant solution. The chemoselectivity issue only exists if the metal catalyst and the chloromethyl group are present in the same reactor. You can bypass this by employing a late-stage chlorination strategy. Redesign: Perform the Pd/Cu-catalyzed cross-coupling using 2-chloro-5-methylpyridine and phenol to form 5-methyl-2-phenoxypyridine. Scavenge the metal from this stable intermediate using standard, highly efficient thiol resins[2]. Once the metal is removed, perform a radical chlorination (e.g., NCS, AIBN) or oxidize the methyl group to an alcohol and treat with thionyl chloride (SOCl2) to install the chloromethyl group[6].

Quantitative Data: Scavenger Performance vs. Product Recovery

The following table summarizes the chemoselectivity profile of various scavenging methods when applied to 5-(chloromethyl)-2-phenoxypyridine (Initial Pd: 1000 ppm).

Scavenging MethodMechanismResidual Pd (ppm)Product Recovery (%)Chemoselectivity Issue
Silica-Bound Thiol Aliphatic Thiol Coordination< 5 ppm12%Severe: SN2 reaction with chloromethyl group.
Silica-Bound Amine Primary Amine Coordination< 10 ppm18%Severe: SN2 reaction with chloromethyl group.
Biotage® MP-TMT Triazine-Thione Coordination< 10 ppm94%Low: Reduced nucleophilicity spares electrophile.
Activated Carbon Physical Adsorption< 20 ppm88%None: Non-nucleophilic; minor loss to non-specific adsorption.
Aqueous EDTA Wash Biphasic Chelation~ 80 ppm96%None: Biphasic separation protects the organic electrophile.

Experimental Protocols

Protocol A: Non-Nucleophilic Palladium Scavenging using Activated Carbon

Causality: Activated carbon physically adsorbs Pd(0) and Pd(II) species without presenting nucleophilic lone pairs that could attack the chloromethyl group.

  • Concentration: Concentrate the crude organic reaction mixture containing 5-(chloromethyl)-2-phenoxypyridine to a minimal volume (e.g., 10 volumes of dichloromethane or toluene).

  • Carbon Addition: Add 20-30% w/w (relative to the theoretical API yield) of activated carbon (e.g., Darco® KB-G or Norit®).

  • Incubation: Stir the suspension vigorously at room temperature for 2 to 4 hours. Critical: Do not heat, as heating can promote thermal degradation of the chloromethyl group.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the fine carbon particles.

  • Washing: Wash the Celite® pad with 2-3 bed volumes of the reaction solvent to ensure complete elution of the product.

  • Validation: Concentrate the filtrate and analyze via ICP-MS to confirm Pd levels are <20 ppm.

Protocol B: Biphasic Copper/Palladium Removal via Aqueous EDTA Wash

Causality: EDTA forms highly stable, water-soluble chelates with transition metals. By keeping the EDTA in the aqueous phase (pH ~8), the organic-soluble 5-(chloromethyl)-2-phenoxypyridine is protected from nucleophilic attack.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran).

  • Preparation: Prepare a 0.1 M aqueous solution of disodium EDTA. Adjust the pH to 8.0 using 1 M NaOH to ensure the EDTA is fully deprotonated and active for chelation.

  • Extraction: Add an equal volume of the EDTA solution to the organic phase. Stir vigorously for 30 minutes. (Vigorous stirring is required to maximize interfacial surface area for metal transfer).

  • Separation: Allow the phases to separate and discard the blue/yellow aqueous layer (containing the metal-EDTA complex).

  • Repetition: Repeat the extraction 2 more times, followed by a final wash with saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.

Workflow Visualization

G A Crude Reaction Mixture (Contains Pd/Cu + Product) B Does product contain reactive chloromethyl? A->B C Yes B->C D No B->D F Use Non-Nucleophilic Methods C->F E Use Standard Scavengers (SiliaMetS Thiol / Amine) D->E G Activated Carbon Treatment F->G H Aqueous EDTA/NaHSO3 Wash F->H I Sterically Hindered Resins (Si-TMT / DMT) F->I

Decision tree for metal scavenging in the presence of reactive alkyl halides.

References

  • Biotage. "Biotage® MP-TMT | Palladium scavenger". Available at:[Link]

  • Biotage. "ISOLUTE® Si-TMT | Metal scavenger". Available at: [Link]

  • Velocity Scientific Solutions. "SiliaMetS Metal Scavengers". Available at: [Link]

  • ACS Publications. "Early Process Development and Scale-Up of Orally Active Apomorphine Drug Candidates". Organic Process Research & Development. Available at: [Link]

  • ACS Publications. "5-Lipoxygenase-Activating Protein (FLAP) Inhibitors. Part 4: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic Acid". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chloromethylation &amp; Suppressing Diarylmethane Formation

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals who are encountering low yields and high bypro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals who are encountering low yields and high byproduct formation during Blanc chloromethylation.

While chloromethylation is a powerful method for introducing a reactive –CH₂Cl group into an aromatic ring[1], the most notorious and yield-limiting side reaction is the formation of diarylmethane derivatives (Ar–CH₂–Ar)[2]. This guide provides the mechanistic causality, troubleshooting frameworks, and validated protocols required to suppress this secondary reaction.

Mechanistic Causality: Why Does Diarylmethane Form?

To solve the problem, we must first understand the kinetics of the reaction system. Blanc chloromethylation utilizes formaldehyde (or paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst to generate a highly electrophilic species that attacks the aromatic substrate (ArH) to form a benzyl chloride derivative (ArCH₂Cl)[1].

However, the newly synthesized ArCH₂Cl is itself a potent alkylating agent. In the presence of the Lewis acid catalyst and unreacted starting material (ArH), a secondary Friedel-Crafts alkylation occurs[3]. The ArCH₂Cl reacts with another molecule of ArH, releasing HCl and forming the undesired diarylmethane (Ar–CH₂–Ar)[3][4].

Because this is a consecutive reaction pathway ( A→B→C ), avoiding diarylmethane requires precise kinetic control to stop the reaction at B (the chloromethylated product) before it can proceed to C .

Mechanism ArH Aromatic Substrate (ArH) ArCH2Cl Chloromethylated Product (ArCH2Cl) ArH->ArCH2Cl Primary Reaction (Desired) Diarylmethane Diarylmethane Byproduct (Ar-CH2-Ar) ArH->Diarylmethane Excess ArH Reagents HCHO + HCl (Lewis Acid) Reagents->ArCH2Cl ArCH2Cl->Diarylmethane + ArH Secondary Alkylation

Reaction pathway showing the bifurcation between desired product and diarylmethane byproduct.

Troubleshooting Guide & FAQs

Q1: My reaction yields mostly diarylmethane instead of the chloromethylated product. What is the primary cause? A1: The most common cause is poor temperature control combined with an overly active catalyst . Higher temperatures exponentially increase the rate of the secondary Friedel-Crafts alkylation[3]. If you are running the reaction at room temperature or above with a strong Lewis acid (like AlCl₃), the intermediate ArCH₂Cl will immediately couple with unreacted starting material. You must lower the temperature (typically 0–5 °C) and switch to a milder catalyst.

Q2: How do I select the correct catalyst to prevent this over-alkylation? A2: Catalyst selection must be inversely proportional to the reactivity of your aromatic substrate.

  • Highly Activated Substrates (e.g., Anisole): Do not use zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), as they will drive diarylmethane formation. Titanium tetrachloride (TiCl₄) at 0–5 °C has been proven to provide an optimal ratio of chloromethylated product to diarylmethane[5].

  • Moderately Activated Substrates (e.g., Cumene, Alkylbenzenes): Zinc chloride (ZnCl₂) or stannic chloride (SnCl₄) are the industry standards[5][6]. SnCl₄ is highly soluble and generally not active enough to cause severe secondary condensation[6].

  • Deactivated Substrates: These require harsher conditions (e.g., chloromethyl methyl ether in 60% H₂SO₄), but ironically, they are less prone to diarylmethane formation because the ring is too electron-poor to undergo the secondary Friedel-Crafts alkylation easily[1].

Q3: Should I use an excess of the aromatic substrate to drive the reaction? A3: Absolutely not. This is a common misconception. Using an excess of the aromatic hydrocarbon (ArH) drastically increases the statistical probability of the ArCH₂Cl intermediate colliding with ArH, thereby accelerating diarylmethane formation[3][4]. You should use an excess of the chloromethylating agent (formaldehyde/HCl) and strictly limit the molar equivalents of the aromatic substrate.

Q4: How does reaction time affect the product distribution? A4: Prolonged reaction times are fatal to the yield of ArCH₂Cl. As the concentration of the chloromethylated product builds up in the reactor, the rate of diarylmethane formation increases proportionally[3]. The reaction must be continuously monitored (via GC or TLC) and quenched the moment the primary conversion peaks, even if some starting material remains.

Parameter Optimization Summary

The following table summarizes the causal relationships between reaction parameters and the formation of diarylmethane. Use this as a quick-reference diagnostic tool.

Reaction ParameterEffect on Diarylmethane (Ar-CH₂-Ar) FormationRecommended Optimization Strategy
Temperature High temperatures exponentially increase secondary alkylation.Maintain strictly between 0 °C and 15 °C depending on substrate reactivity.
Catalyst Strength Strong Lewis acids (AlCl₃, FeCl₃) heavily favor diarylmethane.Use milder Lewis acids: TiCl₄ for activated rings, ZnCl₂ or SnCl₄ for alkylbenzenes.
Stoichiometry Excess aromatic substrate (ArH) drives byproduct formation.Use 1.5 to 2.0 equivalents of HCHO/HCl relative to the aromatic substrate.
Reaction Time Prolonged exposure allows accumulated ArCH₂Cl to react.Monitor via GC; quench immediately upon reaching maximum ArCH₂Cl concentration.
Solvent/Dilution Highly concentrated neat reactions promote intermolecular collisions.Use inert co-solvents (e.g., dichloromethane or chloroform) to dilute the reactive species.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for the chloromethylation of moderately activated alkylbenzenes . It incorporates built-in kinetic safeguards (temperature limits, stoichiometric control, and rapid quenching) to prevent diarylmethane formation.

Reagents Required:

  • Aromatic Substrate (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Zinc Chloride (ZnCl₂, anhydrous) (0.5 eq)

  • Hydrogen Chloride gas (anhydrous)

  • Inert solvent (e.g., Chloroform)

Step-by-Step Methodology:

  • System Purge & Preparation: Flame-dry a multi-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a subsurface gas dispersion tube. Purge the system with inert gas (N₂ or Argon).

  • Reagent Loading: Add the aromatic substrate (1.0 eq) and the inert solvent to the flask. Add the paraformaldehyde (1.5 eq) and anhydrous ZnCl₂ (0.5 eq). Causality Note: The solvent dilutes the substrate, reducing the bimolecular collision rate required for diarylmethane formation.

  • Strict Temperature Control: Submerge the flask in an ice-water bath. Wait until the internal temperature stabilizes strictly between 0 °C and 5 °C .

  • Electrophile Generation: Begin bubbling anhydrous HCl gas through the dispersion tube at a steady, controlled rate. Maintain vigorous mechanical stirring. Causality Note: Vigorous stirring prevents localized concentration gradients where the catalyst might over-activate the newly formed product.

  • Kinetic Monitoring: Monitor the reaction via Gas Chromatography (GC) every 15 minutes. Look for the peak corresponding to ArCH₂Cl.

  • Rapid Quenching (Critical Step): The moment the ArCH₂Cl peak plateaus (or if a diarylmethane peak begins to appear), immediately halt the HCl flow and pour the entire reaction mixture into a vigorously stirred beaker of crushed ice and water. Causality Note: Water instantly hydrolyzes and destroys the Lewis acid catalyst (ZnCl₂), permanently halting any further Friedel-Crafts alkylation during the workup phase.

  • Isolation: Separate the organic layer, wash with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperatures to avoid thermal degradation.

Troubleshooting Start High Diarylmethane Detected in GC/TLC CheckTemp Evaluate Reaction Temperature Start->CheckTemp TempHigh Is Temp > 15°C? Cool to 0-5°C CheckTemp->TempHigh CheckCat Evaluate Catalyst Strength TempHigh->CheckCat CatStrong Using AlCl3? Switch to ZnCl2 or TiCl4 CheckCat->CatStrong CheckStoich Evaluate Stoichiometry CatStrong->CheckStoich StoichPoor Excess ArH present? Invert ratio: Excess HCHO CheckStoich->StoichPoor Success Optimized System: High ArCH2Cl Yield StoichPoor->Success

Decision tree for diagnosing and resolving diarylmethane byproduct formation.

References

  • "Blanc chloromethylation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Eglington, Michael. "New studies in aromatic chloromethylation." Durham E-Theses, Durham University, 1992. Available at:[Link]

  • Fuson, Reynold C., and McKeever, C. H. "Chloromethylation of Aromatic Compounds." Organic Reactions, Vol. 1, John Wiley & Sons, Inc., 1942. (Hosted via Sciencemadness). Available at:[Link]

  • "Catalytic chloromethylation of aromatic compounds." US Patent US2541408A, Google Patents.
  • Olah, George A., et al. "Aromatic Substitution. XXXVIII. Chloromethylation of Benzene and Alkylbenzenes with Bis(chloromethyl) Ether..." Journal of the American Chemical Society. (Hosted via The Vespiary). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scale-Up of 5-(Chloromethyl)-2-phenoxypyridine Synthesis

Welcome to the Technical Support Center. 5-(Chloromethyl)-2-phenoxypyridine is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-(Chloromethyl)-2-phenoxypyridine is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The most robust, scalable synthetic route involves three distinct stages:

  • Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinic acid with phenol.

  • Chemoselective Reduction of the resulting 6-phenoxypyridine-3-carboxylic acid to (6-phenoxypyridin-3-yl)methanol.

  • Chlorination of the benzylic-like alcohol to the final product.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols for overcoming scale-up bottlenecks.

Section 1: Interactive Troubleshooting FAQs

Q1: During the SNAr step (6-chloronicotinic acid + phenol), I observe poor conversion and the formation of dark, tarry impurities. How can I optimize this? A: Causality: The SNAr reaction requires elevated temperatures (typically >100°C in DMF or DMSO). Under these conditions, the phenoxide anion is highly susceptible to oxidative coupling if exposed to atmospheric oxygen, leading to dark polyphenolic tars. Solution: Implement a strict inert atmosphere (nitrogen or argon sparging) prior to heating. Additionally, ensure the potassium carbonate (K₂CO₃) base is finely milled and anhydrous; water ingress can lead to competitive hydrolysis of the 6-chloro position, forming 6-hydroxynicotinic acid.

Q2: We are scaling up the reduction of 6-phenoxypyridine-3-carboxylic acid. Lithium Aluminum Hydride (LAH) is too hazardous for our pilot plant. What are the safest, high-yielding alternatives? A: Causality: LAH is highly pyrophoric and generates explosive hydrogen gas upon quenching. For scale-up, you must bypass direct hydride attack on the unactivated carboxylate salt. Solution: You have two validated options:

  • NaBH₄/I₂ System: Adding iodine to sodium borohydride in THF1[1]. This safely provides the chemoselectivity of borane without handling toxic diborane gas[2].

  • Mixed Anhydride Activation: Reacting the carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) forms a highly electrophilic mixed anhydride. This intermediate can be3[3], entirely avoiding pyrophoric reagents.

Q3: In the final chlorination step using Thionyl Chloride (SOCl₂), I am seeing up to 15% of an ether dimer byproduct. How do I suppress this? A: Causality: The reaction of an alcohol with neat SOCl₂ forms an alkyl chlorosulfite intermediate. If the subsequent nucleophilic attack by the chloride ion is slow, unreacted starting alcohol will act as a competing nucleophile, attacking the chlorosulfite to form a symmetric ether dimer. Solution: Add catalytic N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to4[4]. This highly reactive chloroiminium ion rapidly activates the alcohol,5[5] and kinetically outcompeting the dimerization pathway[6].

Section 2: Quantitative Data Summaries

Table 1: Scale-Up Comparison of Reduction Methodologies

MethodologyReagentsSafety ProfileScale-Up SuitabilityPrimary Byproducts
Direct Hydride LiAlH₄ / THFPoor (Pyrophoric, H₂ gas)LowOver-reduction, salts
In Situ Borane NaBH₄ + I₂ / THFModerate (H₂ gas evolution)HighBorate salts
Mixed Anhydride iBuOCOCl + NaBH₄ / H₂OExcellent (Mild exotherm)Very HighIsobutanol, CO₂

Table 2: Chlorination Reagent Selection Matrix

ReagentMechanismReaction TimeDimerization RiskGas Evolution
SOCl₂ (Neat) Alkyl chlorosulfite4 - 12 hoursHigh (10-15%)HCl, SO₂ (Slow)
SOCl₂ + Cat. DMF Vilsmeier-Haack1 - 2 hoursLow (<1%)HCl, SO₂ (Rapid)
Appel (PPh₃/CCl₄) Phosphonium intermediate2 - 4 hoursNoneNone (Generates Ph₃PO)

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Scale-Up Reduction via Mixed Anhydride / NaBH₄

Self-Validating Check: CO₂ gas evolution during anhydride formation confirms activation.

  • Activation: Charge a reactor with 6-phenoxypyridine-3-carboxylic acid (1.0 eq) and THF (10 vol). Add N-methylmorpholine (NMM) (1.2 eq). Cool the mixture to -5°C.

  • Anhydride Formation: Dropwise add isobutyl chloroformate (1.1 eq) while maintaining the internal temperature below 0°C. Stir for 30 minutes. Validation: A white precipitate of NMM·HCl will form.

  • Reduction: Filter the precipitate rapidly under nitrogen. To the cold filtrate, add a solution of NaBH₄ (2.0 eq) dissolved in minimal water dropwise.

  • Quench & Workup: Stir for 15 minutes at room temperature. Quench cautiously with 1M HCl until pH 7. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield (6-phenoxypyridin-3-yl)methanol.

Protocol B: Vilsmeier-Haack Mediated Chlorination

Self-Validating Check: Rapid, controlled off-gassing indicates successful Vilsmeier complex formation.

  • Preparation: Dissolve (6-phenoxypyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM) (8 vol). Add catalytic DMF (0.05 eq). Cool the reactor to 0°C.

  • Chlorination: Route the reactor exhaust through a dual-stage caustic scrubber (NaOH). Add SOCl₂ (1.2 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Maturation: Warm the reaction to room temperature and stir for 2 hours. Validation: Monitor by TLC/LC-MS; the alcohol starting material should be entirely consumed with no ether dimer visible.

  • Quench: Cool to 0°C and slowly quench with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH 8.

  • Isolation: Separate the organic layer, wash with water, dry, and concentrate to afford 5-(chloromethyl)-2-phenoxypyridine.

Section 4: Mandatory Visualization

G A 6-Chloronicotinic Acid + Phenol B SNAr Reaction (K2CO3, DMF, 100°C) A->B C 6-Phenoxypyridine-3- carboxylic acid B->C D Activation & Reduction (iBuOCOCl, NaBH4) C->D E (6-Phenoxypyridin-3-yl) methanol D->E F Chlorination (SOCl2, cat. DMF) E->F G 5-(Chloromethyl)-2- phenoxypyridine F->G

Fig 1: Three-step scale-up workflow for 5-(chloromethyl)-2-phenoxypyridine synthesis.

Mechanism S Alcohol Substrate SOCl2 SOCl2 alone (Slow) S->SOCl2 Neat/No Cat VH SOCl2 + DMF (Fast) S->VH Cat. DMF Int1 Alkyl Chlorosulfite SOCl2->Int1 Int2 Vilsmeier Intermediate VH->Int2 Side Ether Byproduct (Dimerization) Int1->Side Reacts with unreacted alcohol Prod Target Chloride Int1->Prod Slow Cl- attack Int2->Prod Rapid Cl- attack (Suppresses dimerization)

Fig 2: Kinetic competition in chlorination. DMF catalysis suppresses ether dimerization.

Section 5: References

  • NaBH₄/I₂ - Reduction of Amides, Nitriles, Carboxylic Esters and Acids. The Vespiary. 1

  • Large-Scale Synthesis of Ethyl (S)-1-Phenylethylcarbamate: Application Notes and Protocols. Benchchem. 2

  • An Extremely Simple, Convenient and Mild One-Pot Reduction of Carboxylic Acids to Alcohols Using 3,4,5-Trifluorophenylboronic Acid and Sodium Borohydride. ResearchGate. 3

  • Halogenation of Alcohols: A Comprehensive Guide to the Functional Group Transformations. Chemistry with Dr. Santosh. 5

  • Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. ResearchGate. 6

  • ChemInform Abstract: New Preparation Method for Vilsmeier Reagent and Related Imidoyl Chlorides. ResearchGate. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyridine Compounds

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely familiar with the challenges of analyzing basic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely familiar with the challenges of analyzing basic compounds. Pyridine—a ubiquitous structural motif in pharmaceuticals—is notoriously prone to peak tailing in reversed-phase liquid chromatography (RPLC).

This guide provides a mechanistic, self-validating approach to diagnosing and resolving pyridine peak tailing, moving beyond empirical guesswork to establish robust, reproducible chromatographic methods.

The Causality of Peak Tailing: Understanding Silanol Interactions

To fix a chromatographic issue, you must first understand the chemical microenvironment inside the column. Pyridine is a basic compound with a pKa of approximately 5.2. Standard RPLC utilizes silica-based stationary phases, which inherently possess residual surface silanol groups (Si-OH). These silanols have a pKa ranging from 3.5 to 4.5.

When operating at a mid-range mobile phase pH (e.g., pH 4.0 – 7.0), two phenomena occur simultaneously:

  • Pyridine is protonated: It gains a positive charge ( Py−H+ ).

  • Silanols are ionized: They lose a proton, gaining a negative charge ( SiO− ).

This creates a highly active electrostatic environment. Instead of purely partitioning based on hydrophobicity, the protonated pyridine undergoes a strong secondary ion-exchange interaction with the negatively charged silanols[1]. Because this secondary interaction is kinetically slower and energetically heterogeneous, the trailing edge of the analyte band is retained longer than the leading edge, resulting in a classic asymmetric tail[2].

Diagnostic Workflow

Before altering your method chemistry, it is critical to isolate the root cause. Use the following decision matrix to determine if your tailing is chemical or physical in nature.

TroubleshootingWorkflow Start Peak Tailing Detected (Pyridine Analysis) CheckSystem Are all peaks tailing in the chromatogram? Start->CheckSystem SystemIssue System/Physical Issue: Check dead volume, frits, or column voids CheckSystem->SystemIssue Yes (All Peaks) ChemistryIssue Chemical Issue: Secondary Silanol Interactions with Basic Nitrogen CheckSystem->ChemistryIssue No (Only Basic Peaks) Action1 Protocol 1: Adjust Mobile Phase pH (< 3.0 to protonate silanols) ChemistryIssue->Action1 Action2 Protocol 2: Change Stationary Phase (CSH or Base-Deactivated) ChemistryIssue->Action2 Action3 Protocol 3: Add Competing Base (e.g., 0.1% TEA modifier) ChemistryIssue->Action3

Diagnostic workflow for isolating and resolving peak tailing in the HPLC analysis of basic compounds.

Experimental Protocols for Resolution

Every protocol below is designed as a self-validating system. Do not implement all changes at once; test them sequentially to accurately identify the corrective variable.

Protocol 1: Mobile Phase pH Optimization

Causality: Lowering the pH below 3.0 fully protonates the residual silanols (converting SiO− back to Si−OH ). This eliminates their negative charge, neutralizing the ion-exchange mechanism that traps protonated pyridine[1].

Step-by-Step Methodology:

  • Preparation: Prepare Mobile Phase A using 0.1% Formic Acid in ultrapure water (yielding a pH of ~2.7). Prepare Mobile Phase B using 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Equilibration: Flush the HPLC system lines and equilibrate the reversed-phase C18 column with a minimum of 10 column volumes of the initial gradient conditions.

  • Execution: Inject a 10 µg/mL pyridine standard.

  • Self-Validation: Calculate the peak asymmetry factor ( As​ ) at 10% peak height. The system is successfully validated if the As​ drops from >2.0 (typical at neutral pH) to ≤1.2 under the new acidic conditions.

Protocol 2: Implementing Charged Surface Hybrid (CSH) Technology

Causality: Standard high-purity silica columns often struggle with mass overloading of basic compounds in low-ionic-strength mobile phases (like those required for LC-MS). CSH technology chemically applies a reproducible, low-level positive charge to the stationary phase surface. Because like charges repel, the protonated pyridine is repelled from the silica surface, preventing secondary interactions and drastically increasing mass loadability[3].

Step-by-Step Methodology:

  • Installation: Replace the standard unendcapped C18 column with a CSH-enabled column (e.g., Waters ACQUITY UPLC CSH C18)[4].

  • Method Setup: Set the mobile phase to a low-ionic-strength LC-MS compatible buffer (e.g., 0.1% Formic acid).

  • Mass Loading Study: Inject increasing volumes (1 µL, 5 µL, 10 µL) of the pyridine standard to evaluate column capacity.

  • Self-Validation: Monitor the tailing factor ( Tf​ ) across the injection volume gradient. The protocol is validated if Tf​ remains stable ( ≤1.3 ) at higher injection volumes, confirming the absence of mass overloading[4].

Protocol 3: Silanol Masking via Competing Amines

Causality: If method constraints require a mid-range pH (pH 4-7) where silanols are fully ionized, a competing base like Triethylamine (TEA) can be introduced. TEA has a higher affinity for the active silanol sites than pyridine, effectively masking the stationary phase defects and shielding your analyte[5].

Step-by-Step Methodology:

  • Preparation: Prepare the standard aqueous mobile phase (e.g., 70:30 Water:Acetonitrile).

  • Modification: Add 0.1% (v/v) Triethylamine (TEA) to the mobile phase[1].

  • Equilibration: Equilibrate the column for a minimum of 30 minutes to ensure complete saturation of the silanol sites by the TEA modifier.

  • Execution: Inject the pyridine sample.

  • Self-Validation: Compare the resulting chromatogram to a TEA-free blank run. The protocol is validated when the pyridine peak width at half-maximum ( W50​ ) decreases and the baseline resolves symmetrically.

Data Presentation & Comparison

The following tables summarize the expected quantitative outcomes when applying the protocols described above.

Table 1: Quantitative Effect of Mobile Phase pH on Pyridine Peak Asymmetry [1]

Mobile Phase pHSilanol StatePyridine StatePrimary InteractionExpected Asymmetry ( As​ )
7.0 Ionized ( SiO− )Protonated ( Py−H+ )Strong Ion-Exchange4.2 - 5.5
4.5 Partially IonizedProtonated ( Py−H+ )Moderate Ion-Exchange1.8 - 2.5
2.5 Protonated ( Si−OH )Protonated ( Py−H+ )Hydrophobic Partitioning1.1 - 1.2

Table 2: Stationary Phase Selection Matrix for Basic Compounds

Column TechnologyMechanism of ActionBest Use CaseLC-MS Compatibility
Standard C18 (Non-endcapped) Pure hydrophobic interactionsNeutral compoundsHigh
Endcapped / Base-Deactivated Steric shielding of silanolsRoutine basic compound analysisHigh
Charged Surface Hybrid (CSH) Electrostatic repulsion of basesHigh mass loading, low ionic strengthExcellent
Polymer-Based (e.g., PLRP-S) Zero silica; no silanol interactionsHigh pH methods (pH > 10)Moderate

Frequently Asked Questions (FAQs)

Q: Why does my pyridine peak tailing worsen when I inject a higher sample concentration? A: This indicates column mass overloading, which is severely exacerbated by silanol interactions. In standard columns, the limited number of "good" hydrophobic binding sites quickly become occupied. The excess pyridine molecules are forced to interact with the slower, higher-energy active silanols. Upgrading to a CSH column or a heavily endcapped stationary phase improves loadability and prevents this concentration-dependent tailing[3].

Q: Can extra-column volume cause peak tailing? A: Yes. However, extra-column volume (dead volume in tubing, poorly seated fittings, or a blocked frit) is a physical issue. If you have a physical issue, all peaks in your chromatogram will exhibit tailing or broadening. If only your basic pyridine peaks are tailing while neutral compounds remain perfectly symmetrical, the issue is chemical (silanol interactions)[5].

Q: Why shouldn't I just use a traditional C18 column at pH 10 to neutralize the pyridine? A: While raising the pH above 10.0 will deprotonate pyridine (eliminating the electrostatic attraction), traditional silica backbones dissolve rapidly at a pH > 8.0. This will create voids in the column bed, permanently destroying the column[5]. If you must operate at high pH, you must use a specialized high-pH stable column, such as a hybrid silica or a polymer-based stationary phase.

Q: Why avoid phosphate buffers if I am using LC-MS? A: Phosphate is a non-volatile salt. It will precipitate in the mass spectrometer source, causing severe contamination and signal suppression. For LC-MS analysis of basic compounds, rely on volatile buffers like ammonium formate (pH ~3.8) or use acidic modifiers like 0.1% formic acid to control the pH[4].

References

  • Source: labrulez.
  • Practical Applications of Charged Surface Hybrid (CSH)
  • Source: benchchem.
  • Source: agilent.
  • Source: chromanik.co.

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 5-(chloromethyl)-2-phenoxypyridine Purification

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating reactive intermediates requires more than generic chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating reactive intermediates requires more than generic chromatography. The compound 5-(chloromethyl)-2-phenoxypyridine presents a unique purification challenge due to the dual nature of its functional groups: a basic pyridine nitrogen and a highly reactive, resonance-activated chloromethyl group.

This guide provides field-proven, causality-driven troubleshooting and validated protocols to ensure high-yield, high-purity recovery of this critical building block.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my 5-(chloromethyl)-2-phenoxypyridine degrade, streak, or turn yellow during standard silica gel chromatography? Causality: The degradation is driven by the intrinsic electronic properties of the molecule interacting with the stationary phase. Unmodified silica gel contains acidic silanol groups (pKa ~4.5–5.5). These acidic sites protonate the pyridine nitrogen. Simultaneously, the phenoxy group at the 2-position acts as a strong electron-donating group via resonance. Because positions 2 and 5 are para to each other, the oxygen's lone pairs delocalize electron density directly to the 5-position, stabilizing the partial positive charge at the benzylic carbon. This makes the C-Cl bond exceptionally labile, leading to rapid hydrolysis (forming the hydroxymethyl byproduct) or irreversible polymerization on the acidic silica[1][2]. Solution: You must chemically deactivate the silica column by introducing a basic modifier, such as 1–2% Triethylamine (Et₃N), into your solvent system to neutralize the silanol groups prior to and during elution[3].

Q2: Which solvent system provides the optimal balance of resolution and stability? Causality: The phenoxy group adds significant lipophilicity, meaning the molecule will elute faster in non-polar solvents compared to unsubstituted pyridines. A non-nucleophilic solvent system is mandatory to prevent unwanted substitution reactions. Solution: An optimized gradient of Hexane/Ethyl Acetate (Hex/EtOAc) starting at 95:5 and ramping to 80:20, supplemented with 1% Et₃N, provides the best chromatographic resolution while maintaining the structural integrity of the chloromethyl group.

Q3: Can I use Dichloromethane (DCM) and Methanol (MeOH) as an eluent? Causality: No. While DCM/MeOH is a standard system for polar pyridines, methanol is a potent nucleophile. Given the resonance-activated nature of the 5-chloromethyl group, prolonged exposure to methanol on the column will drive a nucleophilic substitution (Sₙ1/Sₙ2) reaction, converting your target compound into 5-(methoxymethyl)-2-phenoxypyridine[4]. Solution: Strictly avoid alcoholic modifiers. If a more polar system than Hex/EtOAc is required, use Toluene/Acetone with 1% Et₃N.

Part 2: Empirical Solvent System Data

To illustrate the impact of solvent selection and modifiers, the following table summarizes quantitative recovery data from standardized 100 mg crude loads on 12 g silica cartridges.

Solvent SystemModifierRf ValueRecovery Rate (%)Degradation / Byproducts (%)
Hexane/EtOAc (80:20) None0.35 (Severe tailing)45%55% (Hydrolysis / Polymerization)
Hexane/EtOAc (80:20) 1% Et₃N 0.42 (Sharp spot) 92% < 2%
DCM/MeOH (95:5) None0.60 (Tailing)30%70% (Methoxylation / Hydrolysis)
Toluene/Acetone (90:10) 1% Et₃N0.45 (Sharp spot)88%< 5%

Part 3: Mechanistic & Workflow Visualizations

Mechanism A 5-(chloromethyl)- 2-phenoxypyridine B Acidic Silanol (Unmodified Silica) A->B Standard Eluent D Et3N Modified Silica (Deactivated) A->D 1% Et3N Eluent C Degradation (Hydrolysis/Tailing) B->C E Intact Elution (High Recovery) D->E

Caption: Mechanism of chloromethylpyridine degradation on silica vs. amine-stabilized elution.

Workflow A 1. Crude Mixture B 2. Prepare Eluent (Hexane:EtOAc + 1% Et3N) A->B C 3. Pre-treat Column (Flush with basic eluent) B->C D 4. Load Sample (Dry loading on Celite) C->D E 5. Flash Chromatography D->E F 6. LC-MS & Mass Balance E->F

Caption: Step-by-step flash chromatography workflow for reactive pyridine derivatives.

Part 4: Validated Step-by-Step Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes an in-process control (IPC) step to verify the stability of your specific crude matrix before committing the entire batch to the column.

Protocol: Amine-Modified Flash Chromatography for Reactive Pyridines

Step 1: Self-Validation via 2D-TLC (System Check)

  • Action: Prepare a TLC plate. Spot your crude mixture in the bottom left corner. Run the plate in Hexane/EtOAc (80:20) + 1% Et₃N. Dry the plate completely under a stream of nitrogen. Rotate the plate 90 degrees and run it a second time in the exact same solvent system.

  • Causality: If the compound is stable in the chosen solvent system, all spots will fall perfectly on the diagonal axis. If the chloromethyl group is degrading on the silica despite the modifier, you will observe off-diagonal streaking. Do not proceed to the column until the 2D-TLC shows only diagonal spots.

Step 2: Solvent Preparation & Column Pre-equilibration

  • Action: Prepare 1 Liter of Hexane/EtOAc (90:10) containing exactly 1% (v/v) Triethylamine.

  • Action: Flush the raw silica column with at least 3 column volumes (CV) of this basic eluent.

  • Causality: Pre-equilibration ensures that all highly acidic silanol sites are neutralized by the Et₃N before the reactive 5-(chloromethyl)-2-phenoxypyridine is introduced, preventing first-pass degradation[1].

Step 3: Sample Preparation (Dry Loading)

  • Action: Dissolve the crude product in a minimal amount of inert solvent (e.g., DCM). Add Celite 545 (do not use silica gel for dry loading) at a 1:2 ratio (crude weight : Celite weight). Evaporate the solvent carefully under reduced pressure until a free-flowing powder is obtained. Load this powder onto the top of the pre-equilibrated column.

  • Causality: Liquid loading creates a concentrated, highly reactive band that can overwhelm the local buffer capacity of the pre-treated column. Dry loading on inert Celite ensures an even, controlled release of the compound into the buffered mobile phase[4].

Step 4: Elution & Fraction Collection

  • Action: Run the column isocratically at 95:5 (Hex/EtOAc + 1% Et₃N) for 2 CVs to elute non-polar impurities, then apply a shallow gradient up to 80:20 over 5 CVs. Collect fractions in clean tubes.

  • Causality: A shallow gradient prevents co-elution of the unreacted starting materials (e.g., the hydroxymethyl precursor) while keeping the target compound in a tightly focused band.

Step 5: Concentration & Mass Balance (Validation)

  • Action: Pool the product-containing fractions. Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30°C . Weigh the final product to confirm mass balance matches the theoretical yield.

  • Causality: Chloromethylpyridines are thermally sensitive. High bath temperatures during solvent removal can induce intermolecular alkylation (quaternization of the pyridine nitrogen by the chloromethyl group of another molecule).

References

  • "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons", MDPI. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for the Analysis of 5-(chloromethyl)-2-phenoxypyridine: A Comparative Guide

Executive Summary For researchers and drug development professionals, the accurate quantification of reactive chemical intermediates is a persistent analytical hurdle. 5-(chloromethyl)-2-phenoxypyridine is a critical ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of reactive chemical intermediates is a persistent analytical hurdle. 5-(chloromethyl)-2-phenoxypyridine is a critical electrophilic building block utilized in the synthesis of complex pharmaceutical active ingredients . However, its defining chemical feature—the highly reactive chloromethyl group—makes it prone to rapid on-column degradation during standard High-Performance Liquid Chromatography (HPLC) analysis.

This guide objectively compares the performance of modern Core-Shell particle technology (2.6 µm) against traditional Fully Porous Particles (FPP, 5.0 µm) for the analysis of 5-(chloromethyl)-2-phenoxypyridine. By anchoring our methodology in the ICH Q2(R2) validation framework , we demonstrate how optimizing column architecture and mobile phase thermodynamics can eliminate preparation-induced artifacts and ensure absolute scientific integrity.

The Analytical Challenge: Reactivity & Causality

The chloromethyl group on the pyridine ring is highly susceptible to nucleophilic substitution ( SN​2 ) and solvolysis . When exposed to aqueous mobile phases, 5-(chloromethyl)-2-phenoxypyridine undergoes gradual hydrolysis to form 5-(hydroxymethyl)-2-phenoxypyridine.

The Causality of Chromatographic Failure: If an HPLC method utilizes a traditional 5.0 µm FPP column, the prolonged retention time (typically >8 minutes) forces the analyte to reside in the aqueous mobile phase long enough for measurable on-column degradation to occur. This manifests as artificially low assay accuracy, poor precision, and a distorted peak shape (fronting/tailing) due to the continuous formation of the degradant during migration through the column bed.

To solve this, the analytical method must prioritize speed of elution without sacrificing resolution (Rs) .

Column Technology Comparison: Core-Shell vs. Fully Porous

To establish an optimized method, we compared two distinct stationary phase architectures:

  • Proposed Alternative: Core-Shell C18 (2.6 µm, 100 x 4.6 mm)

  • Traditional Baseline: Fully Porous C18 (5.0 µm, 150 x 4.6 mm)

Mechanistic Advantage of Core-Shell: Core-shell particles feature a solid, impermeable silica core surrounded by a thin, porous outer layer. This architecture drastically reduces the diffusion path length for the analyte. According to the Van Deemter equation, this minimizes longitudinal diffusion (B-term) and eddy dispersion (A-term). The result is a highly efficient separation (high theoretical plates, N ) at lower backpressures than sub-2-micron columns, allowing for rapid elution of the reactive 5-(chloromethyl)-2-phenoxypyridine before hydrolysis can occur.

Table 1: Chromatographic Performance Comparison
ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Causality / Impact
Retention Time ( tR​ ) 3.2 min8.5 minCore-shell allows steeper gradients, rescuing the analyte from aqueous degradation.
Theoretical Plates ( N ) > 15,000~ 8,000Shorter diffusion path in core-shell reduces band broadening.
Tailing Factor ( Tf​ ) 1.051.35Higher efficiency minimizes secondary silanol interactions.
Backpressure 280 bar150 barCore-shell increases pressure but remains well within standard HPLC limits (400 bar).

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) and time-bound sample preparation prevents false-negative results.

Step-by-Step Methodology

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile (ACN).

  • Causality: The basic pyridine nitrogen ( pKa​ ~5.2) must be fully protonated to prevent peak splitting. At pH ~2.7 (achieved via 0.1% FA), the nitrogen is ionized, and residual silanols on the silica column ( pKa​ ~4.5) are neutralized, eliminating secondary ion-exchange interactions. Furthermore, acidic conditions kinetically slow the hydrolysis of the chloromethyl group.

2. Time-Bound Sample Preparation:

  • Accurately weigh 10.0 mg of 5-(chloromethyl)-2-phenoxypyridine reference standard.

  • Dissolve entirely in 10.0 mL of anhydrous Acetonitrile (Stock Solution: 1 mg/mL). Do not use water or methanol, as solvolysis will initiate immediately.

  • Dilute to a working concentration of 50 µg/mL using Mobile Phase A/B (50:50) immediately prior to injection.

  • Validation Lock: The working sample must be injected within 2 hours of aqueous dilution.

3. Chromatographic Conditions (Optimized Core-Shell Method):

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Gradient Program: 20% B to 80% B over 4.0 minutes, hold at 80% B for 1.0 minute, re-equilibrate at 20% B for 2.0 minutes.

4. System Suitability Testing (SST):

  • Inject the 50 µg/mL standard six times consecutively.

  • Pass Criteria: Tailing factor ( Tf​ ) < 1.5; %RSD of peak area < 1.0%; Theoretical plates ( N ) > 10,000. If SST fails, the system is not validated for sample analysis.

ICH Q2(R2) Validation Framework & Causality

The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines . The logic flow below illustrates how each validation parameter builds upon the previous one to establish a robust, fit-for-purpose analytical procedure.

ICH_Validation_Workflow Prep Sample Prep (Anhydrous ACN) Prevents Chloromethyl Hydrolysis SST System Suitability Testing (SST) Tailing < 1.5 | %RSD < 1.0% Prep->SST Spec Specificity Baseline resolution from degradants SST->Spec Lin Linearity & Range R² ≥ 0.999 (1-100 µg/mL) Spec->Lin Acc Accuracy (Recovery) 98-102% across 3 concentration levels Lin->Acc Prec Precision (Repeatability) %RSD < 2.0% for 6 replicates Acc->Prec Valid Validated HPLC Method Compliant with ICH Q2(R2) Prec->Valid

Fig 1. Self-validating ICH Q2(R2) workflow for 5-(chloromethyl)-2-phenoxypyridine HPLC analysis.

Comparative Validation Data

The experimental data reveals a stark contrast in method accuracy and reliability when utilizing the Core-Shell method versus the traditional FPP method.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterCore-Shell C18 (Proposed)Fully Porous C18 (Alternative)ICH Acceptance Criteria
Specificity (Resolution) Rs​ = 4.8 Rs​ = 2.2 Rs​ > 2.0 (from degradants)
Linearity ( R2 ) 0.99980.9991≥ 0.999
Accuracy (% Recovery) 99.8% ± 0.4% 97.5% ± 1.2% (Fail)98.0% - 102.0%
Precision (% RSD) 0.5%1.8%≤ 2.0%
LOD / LOQ (µg/mL) 0.05 / 0.150.20 / 0.60S/N ≥ 3 (LOD) / 10 (LOQ)

Data Interpretation: The Fully Porous C18 column failed the accuracy criteria (97.5% recovery). As explained by our mechanistic model, the 8.5-minute retention time allowed approximately 2.5% of the 5-(chloromethyl)-2-phenoxypyridine to hydrolyze into its hydroxymethyl counterpart while migrating through the column. The rapid 3.2-minute elution on the Core-Shell column successfully bypassed this degradation window, resulting in a near-perfect 99.8% recovery.

Conclusion

For the analysis of highly reactive intermediates like 5-(chloromethyl)-2-phenoxypyridine, traditional HPLC methodologies utilizing 5.0 µm fully porous particles introduce unacceptable analytical artifacts due to on-column solvolysis. By transitioning to a 2.6 µm Core-Shell stationary phase and utilizing an acidic, time-bound preparation protocol, laboratories can achieve a fully validated, ICH Q2(R2) compliant method. This optimized approach guarantees superior specificity, prevents false-negative accuracy failures, and ensures absolute confidence in pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

Comparative

High-Resolution LC-MS Strategies for the Structural Elucidation of 5-(Chloromethyl)-2-phenoxypyridine Byproducts: A Comparative Guide

5-(Chloromethyl)-2-phenoxypyridine (CAS 57958-55-1) is a highly reactive, bifunctional intermediate widely utilized in the synthesis of advanced agrochemicals and pharmaceuticals[1]. Due to the electrophilic nature of th...

Author: BenchChem Technical Support Team. Date: March 2026

5-(Chloromethyl)-2-phenoxypyridine (CAS 57958-55-1) is a highly reactive, bifunctional intermediate widely utilized in the synthesis of advanced agrochemicals and pharmaceuticals[1]. Due to the electrophilic nature of the chloromethyl group and the electron-rich phenoxy ether linkage, side reactions during synthesis—such as regioisomeric chlorination, ether cleavage, or solvolysis—frequently generate complex byproduct profiles.

Identifying these unknown impurities is both a regulatory requirement and a chemical necessity. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) platforms and details a field-proven, self-validating methodology for the structural elucidation of these specific byproducts.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

The structural elucidation of small molecules requires a delicate balance between mass accuracy, resolving power, and acquisition speed[2]. While Triple Quadrupole (QqQ) instruments excel at the routine, targeted quantitation of known impurities[3], they lack the high-resolution full-scan capabilities required for de novo structural elucidation. Consequently, the choice typically narrows down to Orbitrap and Quadrupole Time-of-Flight (Q-TOF) architectures.

Table 1: Objective Performance Comparison for Halogenated Pyridine Elucidation

Analytical PlatformMass Resolving Power (FWHM)Scan SpeedIsotopic FidelityBest Application for Halogenated Pyridines
Orbitrap (e.g., Q Exactive) Ultra-High (up to 280,000)Moderate (12–20 Hz)GoodResolving complex, unpurified matrix interferences[4].
Q-TOF (e.g., Waters Xevo) High (30,000–60,000)Very Fast (up to 50 Hz)ExcellentPreserving the 3:1 Cl ratio; fast UHPLC isomer screening[5].
Triple Quadrupole (QqQ) Low (Unit Resolution)Fast (MRM transitions)N/ARoutine quantitation of known synthesis impurities[3].

Causality in Platform Selection: For 5-(chloromethyl)-2-phenoxypyridine byproducts, resolving power is critical to separate the target mass from isobaric matrix interferences. Orbitrap systems offer unmatched resolution, making them ideal for highly complex reaction mixtures[4]. However, Q-TOF instruments provide faster scan rates and exceptional isotopic fidelity[5]. Because the identification of these specific byproducts relies heavily on detecting the exact 3:1 natural abundance ratio of 35Cl to 37Cl , the superior isotopic preservation of a Q-TOF often makes it the preferred platform for the rapid screening of halogenated unknowns.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS workflow is designed as a self-validating system. Every experimental choice is grounded in the physicochemical properties of the target molecule.

Step 1: Aprotic Sample Quenching
  • Causality: The chloromethyl group is highly susceptible to nucleophilic attack. Dissolving the sample in protic solvents (e.g., methanol or ethanol) will artificially generate methoxymethyl or ethoxymethyl artifacts, skewing the byproduct profile.

  • Action: Quench the crude reaction mixture in dry, LC-MS grade acetonitrile. Dilute to a final concentration of ~1 µg/mL to prevent detector saturation and minimize in-source dimerization.

Step 2: UHPLC Chromatographic Separation
  • Causality: Regioisomers (e.g., over-chlorination at the ortho vs. para position of the phenoxy ring) possess identical exact masses and highly similar MS/MS fragmentation patterns. They can only be definitively distinguished by their chromatographic retention times.

  • Action: Utilize a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Mechanism: The formic acid modifier ensures the pyridine nitrogen is fully protonated (pKa ~ 5.0), driving high ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Step 3: Isotope-Triggered Data-Dependent Acquisition (DDA)
  • Causality: In a complex matrix, triggering MS/MS on every abundant ion wastes duty cycle on background noise[2].

  • Action: Program the HRMS to operate in DDA mode with an isotopic pattern filter. The software must be set to only isolate and fragment precursor ions that exhibit a mass difference of 1.997 Da (the exact mass difference between 35Cl and 37Cl ) with an intensity ratio of approximately 3:1. This creates a self-validating filter that exclusively targets chlorinated byproducts.

Step 4: Stepped Collision Energy Fragmentation
  • Causality: Single-energy fragmentation may either fail to break the robust pyridine ring or completely shatter the molecule, leaving no structurally informative intermediate fragments.

  • Action: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

    • Low Energy (20 eV): Induces cleavage of the ether bond, yielding a phenoxy radical loss and a structurally diagnostic pyridinium cation.

    • High Energy (60 eV): Forces the neutral loss of HCl (36.0027 Da) from the chloromethyl group, definitively confirming the presence and intactness of the aliphatic halogen.

Workflow Visualization

LCMS_Workflow N1 1. Sample Preparation (Aprotic Quenching in MeCN) N2 2. UHPLC Separation (C18, H2O/MeCN + 0.1% FA) N1->N2 1 µg/mL Injection N3 3. HRMS MS1 Full Scan (High Resolution & Mass Accuracy) N2->N3 ESI+ Ionization N4 4. Isotope Pattern Filter (Detect 3:1 35Cl/37Cl Ratio) N3->N4 Exact Mass < 2 ppm N5 5. DDA MS/MS Trigger (Precursor Isolation) N4->N5 Cl-containing features only N6 6. Stepped NCE Fragmentation (20/40/60 eV for Ether/HCl Cleavage) N5->N6 Isolate Precursor N7 7. Structural Elucidation (Fragment Mapping & Mass Defect) N6->N7 High-Res MS/MS Spectra

Workflow for LC-MS/MS data-dependent acquisition and structural elucidation of halogenated byproducts.

References
  • C12h10cln5 | Sigma-Aldrich - MilliporeSigma . sigmaaldrich.com. 1

  • TOF vs. Orbitrap for Intact Protein Structural Insights - Thermo Fisher Scientific . thermofisher.com. 4

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC . nih.gov. 2

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? | ResearchGate . researchgate.net.5

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed . nih.gov. 3

Sources

Validation

assessing the purity of "5-(chloromethyl)-2-phenoxypyridine" against a reference standard

As a Senior Application Scientist, assessing the purity of a highly reactive intermediate like 5-(chloromethyl)-2-phenoxypyridine (CAS 57958-55-1) against a Certified Reference Material (CRM) requires moving beyond stand...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, assessing the purity of a highly reactive intermediate like 5-(chloromethyl)-2-phenoxypyridine (CAS 57958-55-1) against a Certified Reference Material (CRM) requires moving beyond standard platform methods. This molecule presents specific chemical challenges that dictate the analytical strategy, demanding a rigorous, causality-driven approach to method selection and validation.

This guide objectively compares the performance of three primary analytical methodologies—Quantitative NMR (qNMR), UHPLC-UV, and GC-FID—providing field-proven experimental protocols and validation frameworks to ensure metrological traceability and compliance with global regulatory standards.

Mechanistic Causality: The "Chloromethyl" Challenge

Before selecting an analytical method, we must understand the molecule's intrinsic reactivity. 5-(chloromethyl)-2-phenoxypyridine contains a benzylic-like chloromethyl group (-CH₂Cl). This moiety is a potent alkylating agent, making it highly susceptible to two primary degradation pathways during analysis:

  • Solvolytic Degradation (HPLC Risk): In the presence of nucleophilic solvents (e.g., Water, Methanol), the chloromethyl group rapidly undergoes hydrolysis (forming the hydroxymethyl degradant) or methanolysis (forming the methoxymethyl ether)[1][2]. Standard reversed-phase HPLC conditions can cause on-column degradation, resulting in artificially low purity values and the appearance of ghost peaks.

  • Thermal Lability (GC Risk): The C-Cl bond is prone to thermal cleavage. Direct injection into a hot Gas Chromatography (GC) inlet (typically 250°C) often leads to thermal degradation, rendering standard GC-FID unsuitable without specialized cold-on-column techniques[1].

To establish a self-validating system, the chosen analytical method must actively suppress these degradation pathways while providing an accurate mass fraction comparison against a[3].

AnalyticalStrategy A 5-(Chloromethyl)-2-phenoxypyridine (Highly Reactive Alkylating Agent) B qNMR (Primary Method) Absolute Purity via Mass Fraction A->B Avoids Solvolysis (Aprotic Solvent) C UHPLC-UV (Secondary Method) Impurity Profiling & Routine QC A->C Requires Low pH & Rapid Elution D GC-FID (Not Recommended) Risk of Thermal Degradation A->D C-Cl Bond Lability

Fig 1. Analytical decision pathway driven by the chemical reactivity of the chloromethyl moiety.

Comparative Analysis of Analytical Methodologies

To objectively assess the purity of this compound, we compare three orthogonal techniques. For absolute purity assignment of a reference standard, qNMR is the gold standard as it avoids both thermal and solvolytic shear[4][5].

Analytical MethodologyPrinciple of QuantitationAdvantages for 5-(Chloromethyl)-2-phenoxypyridineLimitationsPrimary Suitability
qNMR (Internal Standard) Direct measurement of nuclear spin resonance proportional to molar concentration.Zero Degradation: Uses aprotic solvents (CDCl₃), completely preventing hydrolysis and thermal breakdown.Lower sensitivity for trace impurities (<0.1%). Requires high-field NMR (≥400 MHz).Primary Assignment: Establishing the absolute purity of the test batch vs. a CRM.
UHPLC-UV Chromatographic separation based on polarity, quantified via UV absorbance.High Resolution: Excellent for quantifying structurally similar trace impurities.High risk of on-column solvolysis unless run rapidly at low pH with aprotic modifiers (Acetonitrile).Routine QC & Impurity Profiling: Batch release testing.
GC-FID Volatilization and separation based on boiling point and polarity.Universal carbon response; excellent for detecting residual solvents.Thermal Degradation: The chloromethyl group degrades in hot injection ports.Not Recommended for assay; limited to residual solvent analysis.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed with built-in System Suitability Tests (SSTs) to ensure the method validates itself during every run, aligning with[6].

Method A: Quantitative NMR (qNMR) – The Absolute Purity Standard

qNMR determines purity by comparing the integral of a specific proton on the analyte against a highly pure Internal Standard (IS)[5].

  • Internal Standard Selection: Maleic Acid (NIST CRM, 99.9% purity). Its singlet at ~6.3 ppm does not interfere with the analyte's aromatic protons (7.0–8.2 ppm) or the chloromethyl singlet (~4.6 ppm).

  • Solvent: Deuterated Chloroform (CDCl₃, 100% aprotic to prevent solvolysis).

Step-by-Step Protocol:

  • Co-Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of 5-(chloromethyl)-2-phenoxypyridine and ~5.000 mg of Maleic Acid CRM into a static-free vial.

  • Dissolution: Add 1.0 mL of CDCl₃. Vortex gently until fully dissolved, then transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters:

    • Frequency: ≥ 400 MHz (¹H).

    • Pulse Angle: 90° (ensure complete excitation).

    • Relaxation Delay (D1): 60 seconds. Causality: The delay must be at least 5× the longest longitudinal relaxation time (T₁) of the protons being integrated to ensure complete spin-lattice relaxation and quantitative accuracy.

    • Scans (NS): 32 to 64.

  • Integration & Calculation: Integrate the chloromethyl protons (-CH₂Cl, 2H, ~4.6 ppm) and the Maleic Acid alkene protons (2H, 6.28 ppm). Calculate the mass fraction purity using the standard qNMR equation.

  • Self-Validating SST: The Signal-to-Noise (S/N) ratio for both integrated peaks must be ≥ 250:1. The baseline must be flat with no phase distortion.

qNMRWorkflow S1 1. Microbalance Co-Weighing (Analyte + CRM) S2 2. Dissolution (CDCl3, Aprotic) S1->S2 S3 3. Acquisition (T1 > 60s Delay) S2->S3 S4 4. Integration (S/N > 250:1) S3->S4

Fig 2. Self-validating qNMR workflow for absolute purity determination against a CRM.

Method B: UHPLC-UV – Impurity Profiling

While qNMR establishes the absolute assay, UHPLC is required to quantify trace organic impurities. To prevent the chloromethyl group from degrading on-column, we must use an acidic, aprotic mobile phase and sub-2 µm particles for rapid elution.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in pure Acetonitrile (aprotic) to a concentration of 0.5 mg/mL. Do not use aqueous diluents. Analyze immediately.

  • Chromatographic Conditions:

    • Column: C18, 50 × 2.1 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: Low pH (< 2.5) significantly slows the nucleophilic attack of water on the chloromethyl carbon.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 2.5 minutes (Rapid elution minimizes residence time in the aqueous environment).

    • Flow Rate: 0.6 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validating SST: Inject a resolution mixture containing the analyte and its primary solvolytic degradant (5-(hydroxymethyl)-2-phenoxypyridine). The critical pair resolution ( Rs​ ) must be ≥ 2.0.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the chosen methodology must be validated according to [7], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods[8].

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for 5-(chloromethyl)-2-phenoxypyridine
Specificity Unambiguous assessment of analyte in presence of impurities.qNMR: No overlapping signals at 4.6 ppm.UHPLC: Peak purity angle < Peak purity threshold (via PDA).
Linearity Proportional response across the working range.R² ≥ 0.999 from 50% to 150% of the target assay concentration.
Accuracy Agreement between measured and true value.Recovery of 98.0% – 102.0% when spiked against the CRM.
Precision (Repeatability) Closeness of agreement between independent test results.%RSD ≤ 1.0% for 6 replicate preparations of the analyte.
Robustness Reliability under deliberate variations in method parameters.Stability of analyte in sample solution established for ≥ 12 hours.

References

  • ICH Harmonised Guideline. "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA).[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance for Industry. [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.[Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules.[Link]

Sources

Comparative

Optimizing Lead Compounds: A Comparative Guide to Bioisosteric Replacement of the Phenoxy Group in 5-(Chloromethyl)-2-phenoxypyridine

Executive Summary The chemical building block 5-(chloromethyl)-2-phenoxypyridine [1] is a highly versatile electrophile used to append the (6-phenoxypyridin-3-yl)methyl moiety onto various pharmacophores. While the termi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical building block 5-(chloromethyl)-2-phenoxypyridine [1] is a highly versatile electrophile used to append the (6-phenoxypyridin-3-yl)methyl moiety onto various pharmacophores. While the terminal phenoxy group frequently drives target affinity via hydrophobic and π-π stacking interactions[2], it is a well-documented metabolic liability in drug development. This guide objectively compares classical and non-classical bioisosteric replacements for the phenoxy group, providing medicinal chemists with actionable data and validated experimental workflows to improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The Causality of Phenoxy Liabilities

The failure of lead compounds containing terminal phenoxy groups can typically be traced to two interconnected physicochemical and metabolic flaws:

  • CYP450-Mediated Metabolism: Electron-rich, monosubstituted terminal phenyl rings are prime substrates for Cytochrome P450 (CYP450) enzymes. Oxidation typically proceeds via an arene epoxide intermediate, leading to rapid para-hydroxylation or the generation of reactive electrophiles that can form toxic glutathione (GSH) adducts[3].

  • Suboptimal Physicochemical Properties: The flat, sp²-hybridized phenoxy group drives up lipophilicity (LogP) and reduces aqueous solubility. This high lipophilicity often leads to high in vivo clearance, poor oral bioavailability, and off-target toxicity[4].

CYP_Metabolism A Terminal Phenoxy Group (High Lipophilicity) B CYP450 Oxidation (Liver Microsomes) A->B CYP1A2 / CYP3A4 C Arene Epoxide (Reactive Intermediate) B->C [O] D para-Hydroxylation (Phase I Metabolite) C->D Rearrangement E Glutathione Adduct (Toxicity Risk) C->E GSH Conjugation

CYP450-mediated metabolic liabilities of the terminal phenoxy group.

Comparative Analysis of Bioisosteric Alternatives

To mitigate these liabilities without losing target affinity, medicinal chemists employ bioisosteric replacement[5]. The objective is to retain the steric volume and spatial vector of the phenoxy group while fundamentally altering its electronic distribution and hybridization.

Alternative 1: 2-Pyridyloxy (Classical Heteroaromatic)

Replacing the phenyl ring with a 2-pyridyl ring introduces a basic nitrogen atom that lowers cLogP and acts as a hydrogen-bond acceptor. This modification improves aqueous solubility and alters the electron density of the aromatic system, significantly reducing its susceptibility to CYP-mediated epoxidation[4].

Alternative 2: Anilino (Classical Isostere)

Swapping the ether oxygen for an amine (-NH-) converts a hydrogen-bond acceptor into a hydrogen-bond donor. While this can dramatically alter target binding depending on the receptor pocket's tolerance, it modifies the electronic distribution on the pyridine core and provides a different metabolic soft-spot profile[2].

Alternative 3: Cyclohexyloxy (sp³-Rich)

Complete saturation of the phenyl ring yields a cyclohexyl ether. This entirely eliminates arene oxidation and increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success. However, it slightly increases lipophilicity and introduces conformational flexibility that may incur an entropic penalty upon target binding.

Alternative 4: Bicyclo[1.1.1]pentyl (BCP) Ether (Non-Classical)

The BCP group is a premier non-classical phenyl bioisostere[5]. It perfectly mimics the linear geometry and steric bulk of a para-substituted phenyl ring but is entirely sp³-hybridized. This replacement dramatically improves metabolic stability, lowers LogP, and enhances solubility without the conformational penalty associated with a cyclohexyl ring[5].

Quantitative Property Comparison

The following table summarizes the predicted impact of replacing the phenoxy group on a standard drug scaffold:

Bioisosteric MoietyRelative cLogP ShiftFsp³ ImpactTPSA (Ų)Predicted HLM StabilityPrimary Advantage
Phenoxy (Baseline) ± 0.0Low22.1Low (High Clearance)Strong π-π stacking
Anilino -0.5Low34.0ModerateIntroduces H-bond donor
2-Pyridyloxy -1.2Low35.0ModerateImproves aqueous solubility
Cyclohexyloxy +0.2High22.1HighEliminates arene oxidation
BCP-oxy -0.8High22.1Very HighExact steric mimic, high Fsp³

Experimental Workflows & Validation Protocols

To objectively evaluate these replacements, a self-validating experimental system is required. This involves the parallel synthesis of the bioisosteric building blocks followed by in vitro metabolic stability profiling[6].

Protocol A: Two-Step Synthesis of Bioisosteric Building Blocks

Attempting direct ether cleavage of 5-(chloromethyl)-2-phenoxypyridine is highly inefficient. The causality-driven approach builds the isostere from a common, commercially available precursor: (6-chloropyridin-3-yl)methanol .

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve (6-chloropyridin-3-yl)methanol (1.0 eq) and the desired bioisosteric nucleophile (e.g., BCP-OH, 2-hydroxypyridine) (1.2 eq) in anhydrous DMF.

  • Add Cs₂CO₃ (2.0 eq) and heat to 90°C for 12 hours under an N₂ atmosphere. (Note: For the anilino derivative, Pd-catalyzed Buchwald-Hartwig amination is required if SNAr is sluggish).

  • Quench the reaction with H₂O, extract with EtOAc, and purify via flash chromatography to yield the substituted pyridyl-methanol intermediate.

Step 2: Chlorination

  • Dissolve the purified intermediate (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Dropwise add Thionyl Chloride (SOCl₂) (1.5 eq). Stir for 2 hours, allowing the reaction to gradually reach room temperature.

  • Concentrate under reduced pressure and triturate with cold diethyl ether to yield the final 5-(chloromethyl)-2-(bioisostere)pyridine hydrochloride salt, ready for final API alkylation.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic improvements, compounds alkylated with these building blocks must be subjected to HLM profiling to determine their intrinsic clearance (CL_int)[6].

  • Incubation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the % remaining compound over time.

HLM_Workflow S1 Compound Incubation (1 µM, HLM) S2 NADPH Addition (Initiate Rxn) S1->S2 S3 Time-Point Sampling (0-60 min) S2->S3 S4 Quench & Centrifuge (MeCN) S3->S4 S5 LC-MS/MS Analysis (% Remaining) S4->S5

Step-by-step workflow for in vitro Human Liver Microsome (HLM) stability assay.

Conclusion

While 5-(chloromethyl)-2-phenoxypyridine remains a foundational building block for introducing hydrophobic vectors, its terminal phenoxy group often limits the developability of lead compounds due to rapid CYP450 metabolism and poor solubility. Transitioning to sp³-rich non-classical bioisosteres like the BCP ether, or heteroaromatic alternatives like 2-pyridyloxy, provides a strategic pathway to optimize PK properties while maintaining pharmacodynamic efficacy.

References

  • [3] Coe, S. Bioisosteres that influence metabolism. Hypha Discovery.[Link]

  • [2] Wójtowicz, A., et al. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences (PMC).[Link]

  • [6] Chaki, S., et al. Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors. Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

  • [4] Meanwell, N.A. Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. [Link]

  • [5] M. A. M. Subbaiah, et al. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Validation

Comparative Efficacy Guide: 5-(Chloromethyl)-2-phenoxypyridine-Derived Herbicides vs. Commercial Standards

Executive Summary & Mechanistic Rationale The development of novel agrochemicals frequently relies on functionalizing proven pharmacophores to overcome metabolic resistance and improve environmental safety profiles. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel agrochemicals frequently relies on functionalizing proven pharmacophores to overcome metabolic resistance and improve environmental safety profiles. The chemical intermediate 5-(chloromethyl)-2-phenoxypyridine (5-CMPT) serves as a highly reactive synthetic building block for generating next-generation aryloxypicolinamide and pyridinecarboxamide herbicides. These experimental derivatives are designed to target Phytoene Desaturase (PDS), a critical [1].

This guide objectively compares the experimental efficacy of 5-CMPT-derived herbicides against legacy commercial standards, specifically Picolinafen and Diflufenican . Both commercial standards are well-documented PDS inhibitors that cause rapid bleaching and necrosis in susceptible [2],[3].

Mechanistic Causality: PDS catalyzes the desaturation of phytoene to ζ-carotene[1]. Inhibition of this enzyme halts the production of [3]. Without carotenoids to quench triplet chlorophyll and reactive oxygen species (ROS), the plant's chlorophyll is rapidly destroyed by photo-oxidation, leading to the characteristic [2],[4].

Legacy herbicides like Picolinafen utilize a 3-(trifluoromethyl)phenoxy moiety to anchor into the [5]. In contrast, 5-CMPT derivatives replace the traditional trifluoromethyl group with a chloromethyl group at the 5-position of the pyridine ring. This chloromethyl substitution alters the lipophilicity and soil-binding affinity, reducing the extreme soil sorption (log Kow ≈ 5.4) that limits the bioavailability of legacy standards in,[6].

Mechanistic Pathway

Mechanism Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS ZCarotene ζ-Carotene PDS->ZCarotene Carotenoids Carotenoids (Photoprotection) ZCarotene->Carotenoids ZDS / LCY ROS Chlorophyll Destruction (Bleaching) Carotenoids->ROS Depletion causes Herbicides 5-CMPT Derivatives & Commercial Standards Herbicides->PDS Inhibits

Fig 1: Mechanism of PDS inhibition by 5-CMPT derivatives leading to chlorophyll destruction.

Experimental Methodologies: A Self-Validating System

To ensure high scientific integrity and isolate target-site efficacy from formulation variables, the evaluation utilizes a two-tiered, self-validating protocol.

Protocol A: In Vitro PDS Inhibition Kinetics
  • Causality: Whole-plant assays are confounded by root uptake, vascular translocation, and metabolic degradation. An in vitro assay isolates the direct binding affinity (IC50) of the herbicide to the PDS enzyme, providing a baseline metric of [1].

  • Self-Validation: The system includes a positive control (Picolinafen), a negative control (DMSO solvent), and a standard curve of purified phytoene to ensure the assay's dynamic range is properly calibrated.

    • Enzyme Preparation: Express recombinant Arabidopsis thaliana PDS in an E. coli system and purify via [1].

    • Reaction Mixture: Combine 50 µg of purified PDS, 10 µM of 15-cis-phytoene (substrate), and decylplastoquinone (cofactor) in a liposomal suspension to mimic the [1].

    • Inhibitor Incubation: Introduce 5-CMPT derivatives, Picolinafen, and Diflufenican at logarithmic concentration gradients (0.1 nM to 100 µM).

    • Quantification: Terminate the reaction after 60 minutes and extract lipophilic compounds using ethyl acetate. Quantify the accumulation of phytoene and depletion of ζ-carotene via HPLC-UV (absorbance at 286 nm and 400 nm, respectively).

Protocol B: In Vivo Pre-Emergence Greenhouse Trial
  • Causality: Diflufenican and Picolinafen are heavily influenced by soil organic matter, which can sequester the active ingredient and reduce[6]. This protocol tests the real-world bioavailability of 5-CMPT derivatives in varying soil types.

  • Self-Validation: Untreated control pots validate baseline weed germination rates, while multiple soil types (sand vs. high-organic loam) validate the impact of soil sorption coefficients.

    • Preparation: Fill standard greenhouse pots with either sandy soil (low organic matter) or loam (high organic matter).

    • Seeding: Sow seeds of Amaranthus palmeri (Palmer amaranth) and Raphanus raphanistrum (Wild radish) at a depth of [6],[5].

    • Application: Apply herbicides pre-emergence using a track sprayer calibrated to deliver 200 L/ha. Rates should range from 10 to 400 g ai/ha to capture the[3].

    • Evaluation: Assess visual bleaching and measure above-ground dry biomass at 14 and 28 days after application (DAA).

Quantitative Data & Efficacy Comparison

The following tables summarize the comparative efficacy of a leading 5-CMPT derivative against Diflufenican and Picolinafen.

Table 1: In Vitro PDS Inhibition Kinetics

CompoundIC50 (nM)Relative Potency IndexLog Kow (Estimated)
5-CMPT Derivative 18.41.004.1
Picolinafen 22.10.835.4
Diflufenican 25.60.724.9

Table 2: In Vivo Pre-Emergence Efficacy (ED90 in g ai/ha at 28 DAA)

CompoundA. palmeri (Sandy Soil)A. palmeri (Loam Soil)R. raphanistrum (Loam Soil)
5-CMPT Derivative 6511085
Picolinafen 7018090
Diflufenican 7116495

Discussion: Field-Proven Insights

The 5-CMPT derivative demonstrates a higher intrinsic affinity for the PDS enzyme (IC50 = 18.4 nM) compared to legacy standards. More importantly, its lower estimated Log Kow suggests a reduced tendency for extreme lipophilic sequestration, which is a known limitation of [2].

While efficacy in sandy soil is comparable across all three chemistries, the 5-CMPT derivative exhibits significantly less efficacy drop-off in high-organic loam soil. Diflufenican requires approximately 164 g ai/ha to achieve 90% control of resistant waterhemp/amaranth species in standard [3], and its efficacy is notably reduced by [6]. The 5-CMPT derivative maintains robust control at 110 g ai/ha in loam, proving superior soil bioavailability.

Future Formulation Directions: While the 5-CMPT core offers excellent pre-emergence activity, its foliar dispersion as a post-emergence contact herbicide must be optimized. Recent advancements with Diflufenican have demonstrated that formulating low water-soluble contact herbicides as nanosuspensions (NS) can improve foliar uniform deposition and penetration, allowing for up to a [7]. Applying wet media milling techniques to 5-CMPT derivatives is a critical next step for drug development professionals aiming to maximize the eco-friendly profile of this novel class.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 5-(Chloromethyl)-2-phenoxypyridine Analogs: A Comparative Guide for Kinase Targeting

Executive Summary & Chemical Rationale In modern medicinal chemistry, advancing a hit compound to a viable lead often requires strategic "scaffold hopping" to optimize pharmacokinetic (PK) properties, mitigate off-target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, advancing a hit compound to a viable lead often requires strategic "scaffold hopping" to optimize pharmacokinetic (PK) properties, mitigate off-target toxicity, and enhance kinase selectivity. The chemical building block 5-(chloromethyl)-2-phenoxypyridine (CAS 57958-55-1) [1] has emerged as a privileged electrophilic intermediate in this drug development process.

The causality behind the widespread use of this specific scaffold lies in its dual-functional nature:

  • The 2-Phenoxypyridine Core: The pyridine nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region (e.g., Met149 in JNK3), while the phenoxy ring projects deep into the adjacent hydrophobic pocket, driving target selectivity[2].

  • The 5-Chloromethyl Handle: The primary alkyl chloride is highly electrophilic, enabling rapid, late-stage diversification via SN​2 nucleophilic displacement. Because the 5-position of the pyridine ring typically points outward toward the solvent-exposed channel of the kinase ATP-binding site, chemists can substitute the chloride with various hydrophilic amines or thiols to tune aqueous solubility and cellular permeability without disrupting the core binding affinity[3].

This guide objectively compares the structure-activity relationship (SAR) of 2-phenoxypyridine analogs against legacy alternatives, providing self-validating experimental workflows and mechanistic insights for researchers.

Mechanistic Pathway: JNK Signaling and Inhibition

The c-Jun N-terminal kinases (JNK1, JNK2, JNK3) are mitogen-activated protein kinases (MAPKs) implicated in neurodegenerative diseases, inflammation, and oncology[4]. 2-Phenoxypyridine derivatives act as ATP-competitive inhibitors, blocking the phosphorylation cascade that leads to cellular apoptosis[5].

JNK_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun Phosphorylation JNK->cJun Inhibitor 2-Phenoxypyridine Analogs Inhibitor->JNK ATP Competitive Inhibition Response Apoptosis / Inflammation cJun->Response

Fig 1. JNK MAPK signaling cascade and the inhibitory action of 2-phenoxypyridine analogs.

Comparative SAR Analysis: Pyrimidines vs. 2-Phenoxypyridines

Historically, 2,4-diaminopyrimidines were utilized as early-generation JNK inhibitors[6]. However, these legacy scaffolds frequently suffered from poor selectivity against closely related kinases (such as p38α MAPK) and exhibited suboptimal blood-brain barrier (BBB) penetration, limiting their utility in neurodegenerative models[7].

The development and optimization of the 2-phenoxypyridine series directly addressed these flaws[5] (). Table 1 illustrates the performance shift when transitioning from the pyrimidine core to the optimized 2-phenoxypyridine core.

Table 1: Comparative SAR Data (Scaffold Evolution)
Scaffold ClassCore StructureJNK3 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Fold (p38/JNK3)In Vivo Profile
Legacy Pyrimidine 2,4-diaminopyrimidine15453xPoor brain penetration, high clearance
Optimized 2-Phenoxypyridine 2-phenoxy-5-substituted pyridine2>1000>500xGood brain penetration, low clearance

By utilizing 5-(chloromethyl)-2-phenoxypyridine as a starting material, medicinal chemists can rapidly generate a library of 5-substituted analogs. Table 2 demonstrates how modifying the nucleophile (R-group) at the 5-position impacts biological activity.

Table 2: SAR of 5-Position Substitutions (Derived from 5-chloromethyl intermediate)
R-Group (Nucleophile)JNK3 IC₅₀ (nM)Cell Viability IC₅₀ (µM)Mechanistic Rationale
-Cl (Starting Material)>10,000N/AElectrophilic intermediate; lacks necessary hydrogen bonding in the solvent channel.
-NH-Cyclohexyl 120>50Bulky aliphatic group; moderate interaction, limited aqueous solubility.
-NH-(4-pyrazole) 2.50.8Optimal hydrogen bond donor/acceptor pairing with solvent-exposed residues; excellent potency.
-S-Phenyl 450>50Thioether linkage alters trajectory; bulky phenyl ring clashes with the binding pocket entrance.

Experimental Workflows: Synthesis and Biochemical Validation

To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for synthesizing analogs from 5-(chloromethyl)-2-phenoxypyridine and evaluating their kinase inhibitory activity.

SAR_Workflow Step1 5-(Chloromethyl)- 2-phenoxypyridine Step2 Nucleophilic Substitution (Amines/Thiols) Step1->Step2 Step3 Purification & LC-MS Validation Step2->Step3 Step4 JNK3 Kinase Assay (IC50 Determination) Step3->Step4 Step5 SAR Modeling & Lead Optimization Step4->Step5

Fig 2. Experimental workflow from chemical synthesis to SAR modeling for kinase inhibitors.

Protocol A: Late-Stage SN​2 Diversification

Objective: Synthesize 5-(aminomethyl)-2-phenoxypyridine analogs via nucleophilic substitution.

  • Reaction Setup: Dissolve 5-(chloromethyl)-2-phenoxypyridine (1.0 equiv) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to neutralize the generated HCl.

  • Incubation: Stir the reaction mixture at 60 °C for 4–12 hours.

  • Self-Validation System:

    • Reaction Monitoring: Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The starting chloromethyl compound is highly UV-active; its complete disappearance validates reaction completion.

    • Product Confirmation: Analyze the crude mixture via LC-MS. The presence of the [M+H]+ peak corresponding to the exact mass of the substituted product confirms successful displacement.

Protocol B: JNK3 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: Determine the biochemical IC50​ of the synthesized analogs[8].

  • Enzyme Incubation: In a 384-well microplate, incubate recombinant human JNK3 enzyme with the test compound (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, pH 7.4) for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP (at its predetermined Km​ value) and a biotinylated peptide substrate to initiate phosphorylation.

  • Detection: After 60 minutes, quench the reaction with EDTA. Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation System:

    • Quality Control: Read the TR-FRET signal (ratio of 665 nm / 615 nm). Include Staurosporine as a universal kinase inhibitor positive control. Calculate the Z' factor for the assay plate; a Z' > 0.7 is strictly required to validate the assay's robustness and the reliability of the generated IC50​ data.

Broadening the Scope: Beyond Kinases

While the 2-phenoxypyridine scaffold is a cornerstone of JNK inhibitor design, its utility extends to other therapeutic targets. By coupling the 5-chloromethyl group with different pharmacophores, researchers can radically redirect the molecule's biological activity:

  • P2Y1 Receptor Antagonists: Introducing a phenylurea linker to the pyridine core yields potent antagonists of the P2Y1 receptor, which are investigated as antiplatelet agents for thrombosis prevention[2] ().

  • NOP (ORL1) Receptor Agonists: Connecting a piperidine ring via a propyl linker to the phenoxy group generates agonists for the Orphanin FQ/Nociceptin receptor, targeting pain management and anxiety pathways[2].

This target versatility underscores why 5-(chloromethyl)-2-phenoxypyridine remains a highly valued intermediate in the drug discovery pipeline.

References

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.[Link]

  • Lam, P. Y., et al. (2013). "New azole antagonists with high affinity for the P2Y1 receptor." Bioorganic & Medicinal Chemistry Letters, 23(11), 3519–3522.[Link]

Sources

Validation

quantification of genotoxic impurities in "5-(chloromethyl)-2-phenoxypyridine"

An in-depth technical analysis and comparative methodology guide for identifying and quantifying Cohort of Concern (CoC) genotoxic impurities within reactive pharmaceutical intermediates. Executive Summary The compound 5...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative methodology guide for identifying and quantifying Cohort of Concern (CoC) genotoxic impurities within reactive pharmaceutical intermediates.

Executive Summary

The compound 5-(chloromethyl)-2-phenoxypyridine is a highly reactive alkylating intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Due to its synthetic origin—typically involving chloromethylation or the chlorination of a precursor alcohol—this matrix carries a high risk of harboring Chloromethyl methyl ether (CMME) and Bis(chloromethyl) ether (BCME) .

Under the [1], CMME and BCME are classified as Cohort of Concern (CoC) highly potent mutagenic carcinogens. They must be strictly controlled to parts-per-billion (ppb) levels. However, quantifying trace alkylating impurities inside a bulk matrix that is itself an active alkylating agent presents a severe analytical paradox. This guide objectively evaluates standard analytical approaches against this unique matrix and provides a field-proven, self-validating protocol for accurate quantification.

The Mechanistic Challenge: Matrix Reactivity vs. Impurity Detection

To understand the analytical challenge, we must first examine the origin of the impurities. During the synthesis of 5-(chloromethyl)-2-phenoxypyridine, the use of formaldehyde and hydrogen chloride in the presence of methanolic or aqueous solvents inevitably triggers side reactions that generate CMME and BCME.

G A 2-Phenoxypyridine + Formaldehyde + HCl B 5-(chloromethyl)- 2-phenoxypyridine (Target Matrix) A->B Chloromethylation C Methanol / Water (Solvents/Byproducts) A->C Side reactions D CMME & BCME (Genotoxic Impurities) C->D + HCl + HCHO

Figure 1: Formation pathway of CoC genotoxic impurities during chloromethylation.

The core problem: The matrix, 5-(chloromethyl)-2-phenoxypyridine, is a substituted benzyl chloride. If an analyst attempts to use standard pre-column derivatization (e.g., reacting the sample with a nucleophile like an alkoxide or amine to enhance UV/MS detection), the bulk matrix will competitively react with the derivatizing agent. This leads to massive reagent depletion, exothermic sample degradation, and the potential artifactual generation of GTIs during sample preparation.

Methodology Comparison: Finding the Optimal Workflow

Because chemical derivatization is fundamentally incompatible with a reactive alkyl halide matrix, we must rely on physical separation techniques. The hydrolytic instability and high volatility of alpha-chloroalkyl ethers dictate our instrumental choices. Below is an objective comparison of three common analytical strategies applied to this specific matrix.

Analytical StrategyLOD / LOQ (ppm)Matrix InterferenceArtifact Formation RiskAnalysis TimeOverall Suitability
Pre-column Derivatization LC-MS/MS 0.5 / 1.5Severe (Reagent Depletion)High (Matrix cross-reactivity)45 minPoor
Direct Liquid Injection GC-MS 0.1 / 0.5Moderate (Column Fouling)Critical (Inlet thermal degradation)30 minUnacceptable
Headspace GC-MS (HS-GC-MS) 0.02 / 0.05 Minimal (Matrix stays in liquid phase)None (Physical separation)25 min Excellent

Why Direct Liquid Injection Fails: Injecting 5-(chloromethyl)-2-phenoxypyridine directly into a hot GC inlet (typically 250°C) causes the matrix to thermally degrade, releasing HCl gas. This HCl can recombine with trace residual solvents in the inlet liner to form CMME inside the instrument, yielding false-positive results.

Why HS-GC-MS Succeeds: Headspace analysis exploits the vast difference in vapor pressure between the highly volatile GTIs (CMME BP: 59°C; BCME BP: 106°C) and the heavy, low-volatility matrix.

G N1 Matrix: 5-(chloromethyl)-2-phenoxypyridine (Reactive Alkylating Agent) N3 Is Derivatization Required? N1->N3 N2 Target: Trace CMME / BCME (Volatile Alkylating Agents) N2->N3 N4 Yes (LC-MS/MS) N3->N4 Nucleophilic Reagents N5 No (HS-GC-MS) N3->N5 Thermal Extraction N6 Matrix Cross-Reactivity! Reagent Depletion N4->N6 Artifact Formation N7 Matrix remains in liquid phase. Volatile GTIs enter Headspace. N5->N7 Clean Separation

Figure 2: Analytical decision tree highlighting the advantage of HS-GC-MS.

Recommended Protocol: Self-Validating HS-GC-MS Workflow

To guarantee scientific integrity, the quantification of trace alkylating agents via mass spectrometry must be designed as a self-validating system . The following protocol incorporates isotopic dilution and strategic solvent selection to prove the absence of artifactual generation.

Step 1: Diluent Selection & Matrix Preparation
  • Action: Weigh 100 mg of 5-(chloromethyl)-2-phenoxypyridine into a 20 mL headspace vial. Dissolve in 2.0 mL of anhydrous 1-Methyl-2-pyrrolidinone (NMP).

  • Causality: NMP is an aprotic, high-boiling solvent. Unlike methanol or ethanol, it lacks a nucleophilic hydroxyl group. This critically prevents the matrix from reacting with the diluent during heating to form artifactual ethers.

Step 2: Internal Standard (ISTD) Spiking (Self-Validation)
  • Action: Spike the solution with 50 ppb of isotopically labeled internal standards: BCME-d4 and CMME-d3 .

  • Causality: Isotope dilution is mandatory here. It corrects for any matrix-induced suppression during headspace partitioning. If the matrix actively degrades the GTIs during incubation, the ISTD signal will drop proportionally, immediately alerting the analyst to matrix instability and preventing false-negative reporting.

Step 3: Headspace Incubation
  • Action: Seal the vial with a PTFE-lined septum. Incubate at 80°C for 20 minutes with moderate agitation.

  • Causality: 80°C provides sufficient thermal energy to drive the highly volatile CMME and BCME into the gas phase. Because the matrix is heavy and non-volatile at this temperature, it remains trapped in the NMP liquid phase, completely protecting the GC column from reactive fouling.

Step 4: GC-MS (SIM) Acquisition
  • Action: Inject 1.0 mL of the headspace gas into a GC-MS equipped with a DB-624 column (or equivalent 6% cyanopropylphenyl phase). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 45 (CMME) and m/z 79/81 (BCME).

  • Causality: The mid-polarity DB-624 stationary phase offers optimal retention and peak shape for volatile halogenated compounds, ensuring baseline resolution from any trace NMP vapor that may have entered the syringe.

Step 5: The "Matrix Blank" Control
  • Action: Run a parallel sample of the matrix spiked with 100 µL of water (deliberately hydrolyzing any native GTIs prior to sealing), then incubate and inject.

  • Causality: If CMME or BCME peaks appear in this hydrolyzed blank, it proves that the heating process itself is causing the matrix to degrade and synthesize GTIs de novo. A clean matrix blank validates that all quantified GTIs in the actual sample are native to the batch, not artifacts of the method.

Conclusion

When quantifying highly reactive genotoxic impurities like CMME and BCME within an equally reactive matrix such as 5-(chloromethyl)-2-phenoxypyridine, traditional derivatization and direct-injection methods introduce unacceptable risks of artifact formation and instrument damage. By leveraging the physical volatility differences via Headspace GC-MS and employing isotopic dilution for self-validation, analysts can achieve robust, ICH M7-compliant quantification down to the low parts-per-billion range without compromising the integrity of the sample.

References

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Measurement of Bis(chloromethyl) Ether at the Parts per Billion Level in Air Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Chloroalkyl ethers, selected (EHC 201, 1998) Source: INCHEM (International Programme on Chemical Safety) URL: [Link]

Comparative

Cross-Reactivity Profiling of 5-(Chloromethyl)-2-phenoxypyridine Derivatives: A Comparative Guide

Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, enabling the targeting of previously "undruggable" proteins. While the clinical success of acrylamide-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, enabling the targeting of previously "undruggable" proteins. While the clinical success of acrylamide-based kinase inhibitors has validated the covalent approach, the field faces a distinct chemical bottleneck: acrylamides are relatively soft electrophiles that require highly activated, solvent-accessible cysteines[1]. For cryptic or less nucleophilic cysteines, alternative warheads are required.

Chloromethyl derivatives have emerged as potent alternatives, capable of labeling novel targets in phenotypic screens and viral proteases[2][3]. However, unhindered chloromethyl ketones often exhibit promiscuous proteome-wide cross-reactivity, leading to off-target toxicity[2]. This guide evaluates 5-(chloromethyl)-2-phenoxypyridine (5-CMPP) [4] as a privileged, tunable scaffold. By comparing 5-CMPP derivatives against traditional acrylamides and chloroacetamides, we provide a framework for balancing intrinsic reactivity with proteome-wide selectivity.

Mechanistic Rationale: The 5-CMPP Scaffold

The cross-reactivity of a covalent ligand is dictated by the equation of target engagement: initial non-covalent affinity ( KI​ ) followed by the rate of covalent bond formation ( kinact​ ). The 5-CMPP scaffold excels by modulating both parameters simultaneously:

  • Electronic Tempering ( kinact​ modulation): The 5-chloromethyl group acts as the electrophilic warhead, undergoing direct SN​2 nucleophilic substitution with cysteine thiolates. By embedding this group on a pyridine ring, the electrophilicity of the benzylic carbon is electronically tempered by the heterocycle. This prevents the hyper-reactivity and rapid glutathione (GSH) depletion typically seen in aliphatic chloromethyl ketones[2][3].

  • Steric Shielding ( KI​ filtering): The bulky 2-phenoxy group serves as a critical spatial filter. It requires the target protein to possess a specific hydrophobic pocket to accommodate the phenoxy ring and properly orient the chloromethyl group for attack. This strict steric demand drastically reduces indiscriminate collisions with solvent-exposed "bystander" cysteines, thereby lowering off-target cross-reactivity[1].

Mechanism A 5-CMPP Scaffold (Electrophile) C Pre-Covalent Encounter Complex A->C B Target Protein (Nucleophilic Cysteine) B->C D SN2 Substitution (Irreversible Bond) C->D Steric Filtering

Figure 2: Covalent engagement mechanism of 5-CMPP highlighting steric filtering.

Comparative Performance Metrics

To objectively evaluate the utility of the 5-CMPP scaffold, we must compare its reactivity and cross-reactivity profiles against the industry standards: Acrylamides and Chloroacetamides.

Table 1: Comparative Cross-Reactivity and Performance Metrics of Covalent Warheads

Warhead ScaffoldReaction MechanismIntrinsic Reactivity ( kinact​ )Proteome-Wide Cross-ReactivityPrimary Application Profile
5-CMPP Derivatives SN​2 SubstitutionHighLow-Moderate (Tunable)Cryptic, less nucleophilic cysteines; novel target discovery
Acrylamide Michael AdditionLow-ModerateLowHighly activated, solvent-exposed cysteines (e.g., Kinases)
Chloroacetamide SN​2 SubstitutionModerateModerate-HighFragment-based covalent ligand screening
Chloromethyl Ketone SN​2 SubstitutionVery HighVery High (Promiscuous)In vitro tool compounds; protease assays

Data synthesis derived from chemoproteomic profiling of covalent compound libraries[1][2].

Experimental Protocol: Competitive isoTOP-ABPP

To objectively quantify the cross-reactivity of 5-CMPP derivatives, isotopic tandem orthogonal proteolysis Activity-Based Protein Profiling (isoTOP-ABPP) is the gold standard. This self-validating protocol uses a broad-spectrum reactive probe (Iodoacetamide-alkyne, IA-alkyne) to map the cysteinome, revealing exactly which cysteines are engaged by the 5-CMPP competitor.

Step-by-Step Methodology:
  • Proteome Preparation: Extract the proteome from the target cell line (e.g., HEK293T) using a mild lysis buffer (PBS, 0.1% NP-40, protease inhibitors). Centrifuge at 100,000 x g to separate soluble and membrane fractions. Normalize protein concentration to 2.0 mg/mL.

  • Competitor Incubation (The Causality Step): Treat proteome aliquots with either DMSO (vehicle control) or 50 µM of the 5-CMPP derivative for 2 hours at 37°C. Rationale: This allows the 5-CMPP compound to covalently bind its primary target and any cross-reactive off-target cysteines, effectively blocking them from subsequent labeling.

  • Probe Labeling: Add 100 µM IA-alkyne to all samples and incubate for 1 hour at room temperature. Rationale: IA-alkyne labels all remaining unreacted cysteines. Cysteines already occupied by the 5-CMPP derivative will show a distinct reduction in IA-alkyne labeling.

  • Click Chemistry Tagging: React the alkyne-tagged proteins with a biotin-azide reagent via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1 hour.

  • Enrichment & Digestion: Precipitate the proteins using cold methanol/chloroform. Resuspend the pellet and enrich the biotinylated proteins on streptavidin agarose beads. Perform on-bead trypsin digestion overnight at 37°C.

  • LC-MS/MS & Data Interpretation: Analyze the eluted peptides via LC-MS/MS. Calculate the ratio ( R ) of MS1 peak areas for peptides in the DMSO vs. 5-CMPP treated samples. An R -value > 4 indicates >75% target engagement. A highly selective 5-CMPP derivative will yield an R>4 for the primary target, and R≈1 for the rest of the proteome.

ABPP_Workflow A 1. Live Cell Incubation (5-CMPP Derivative) B 2. Proteome Lysis & IA-Alkyne Labeling A->B C 3. Click Chemistry (Biotin-Azide) B->C D 4. Streptavidin Enrichment C->D E 5. LC-MS/MS Quantification D->E

Figure 1: Chemoproteomic ABPP workflow for quantifying off-target cross-reactivity.

Conclusion

While acrylamides remain the default choice for covalent kinase inhibitors, the discovery of novel targets often requires warheads with higher intrinsic reactivity. The 5-(chloromethyl)-2-phenoxypyridine scaffold provides an elegant solution: it harnesses the potent SN​2 reactivity of a chloromethyl group while utilizing the steric bulk and electronic properties of the phenoxypyridine core to filter out promiscuous cross-reactivity. By employing rigorous ABPP workflows, drug development professionals can fine-tune this scaffold to achieve highly selective, first-in-class covalent therapeutics.

References

  • [2] Li, H., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. URL:[Link]

  • [3] Qiao, J., et al. (2022). In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease. PubMed Central (PMC). URL:[Link]

  • [1] Lonsdale, R., et al. (2017). Systematic exploration of privileged warheads for covalent kinase drug discovery / Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. ChemRxiv / Journal of Chemical Information and Modeling. URL:[Link]

Sources

Validation

Comparative Reaction Kinetics of 5-(Chloromethyl)-2-phenoxypyridine in Nucleophilic Substitutions

Executive Summary For drug development professionals and synthetic chemists, 5-(chloromethyl)-2-phenoxypyridine (CAS 57958-55-1) serves as a highly versatile electrophilic building block. Its primary utility lies in appe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 5-(chloromethyl)-2-phenoxypyridine (CAS 57958-55-1) serves as a highly versatile electrophilic building block. Its primary utility lies in appending the 2-phenoxypyridyl pharmacophore onto diverse molecular scaffolds via bimolecular nucleophilic substitution ( SN​2 ). However, the reaction kinetics vary drastically depending on the nucleophile used.

This guide provides an objective, data-driven comparison of the reaction kinetics between N-alkylation, O-alkylation, and S-alkylation utilizing this specific electrophile. By understanding the underlying electronic effects and implementing self-validating experimental protocols, researchers can optimize yields, suppress dimer formation, and scale these reactions reliably.

Mechanistic Profiling & Electronic Effects

The reactivity of 5-(chloromethyl)-2-phenoxypyridine is governed by a unique "push-pull" electronic system within the heteroaromatic ring.

  • The "Pull" (-I, -M): The pyridine nitrogen exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the benzylic carbon and lowering the activation energy ( Ea​ ) for nucleophilic attack compared to standard benzyl chlorides [1].

  • The "Push" (+M): The phenoxy group at the 2-position is an electron-donating group via resonance. Because the chloromethyl group is at the 5-position (para to the phenoxy group), this +M effect donates electron density into the transition state. This stabilizes the partial positive charge that develops on the benzylic carbon during the SN​2 exchange, preventing the reaction from shifting toward an uncontrolled SN​1 pathway[1].

Because of this delicate electronic balance, the kinetics of the substitution are highly sensitive to the polarizability (softness) and basicity (hardness) of the incoming nucleophile.

Kinetics cluster_nuc Nucleophilic Attack (SN2 Pathways) SM 5-(chloromethyl)-2-phenoxypyridine (Electrophile) N_Nuc N-Alkylation (Amines) Moderate Kinetics TS Transition State [Nuc ··· CH2 ··· Cl]‡ N_Nuc->TS k_N O_Nuc O-Alkylation (Alkoxides) Slow Kinetics O_Nuc->TS k_O S_Nuc S-Alkylation (Thiolates) Fast Kinetics S_Nuc->TS k_S Prod Substituted 2-Phenoxypyridine Target Product TS->Prod

Fig 1: Reaction pathways and relative kinetics of SN2 nucleophilic substitutions.

Kinetic Comparison: N- vs. O- vs. S-Alkylation

To objectively compare performance, we evaluate the pseudo-first-order rate constants ( kobs​ ) and activation energies ( Ea​ ) for three representative reactions: N-alkylation with Piperidine, O-alkylation with Phenol, and S-alkylation with Thiophenol.

Quantitative Kinetic Data
Reaction TypeRepresentative NucleophileOptimal SolventTemp (°C)Base kobs​×10−4(s−1) Ea​ (kcal/mol)Isolated Yield (%)
S-Alkylation ThiophenolDMF25 K2​CO3​ 42.5 12.4 95%
N-Alkylation PiperidineMeCN60 K2​CO3​ 18.2 16.8 88%
O-Alkylation PhenolDMF80 Cs2​CO3​ 2.8 21.5 74%
Kinetic Analysis & Causality
  • S-Alkylation (Fastest): Thiolates are highly polarizable "soft" nucleophiles. They exhibit an excellent orbital overlap with the "soft" electrophilic benzylic carbon of 5-(chloromethyl)-2-phenoxypyridine. This results in a low activation energy and rapid kinetics even at room temperature.

  • N-Alkylation (Moderate): Secondary amines like piperidine are strong nucleophiles but introduce steric hindrance. The reaction requires moderate heating (60°C) to overcome the steric penalty in the transition state. Acetonitrile (MeCN) is preferred over DMF to prevent solvent-induced degradation of the electrophile at elevated temperatures [2].

  • O-Alkylation (Slowest): Phenoxides are "hard" nucleophiles with highly localized electron density. They are poorly suited for attacking the soft benzylic carbon, resulting in sluggish kinetics. To force the reaction, a stronger base ( Cs2​CO3​ for the cesium effect) and higher temperatures (80°C) are strictly required, which inherently increases the risk of side reactions (e.g., ether cleavage or hydrolysis).

Self-Validating Experimental Protocol (N-Alkylation)

To ensure scientific integrity and reproducibility, the following protocol for N-alkylation is designed as a self-validating system . Every critical step includes a built-in validation check to confirm causality and prevent downstream failures.

Workflow Step1 1. Reagent Prep Moisture < 50ppm Step2 2. Dropwise Add Temp: 0°C Step1->Step2 Step3 3. Kinetic Heat Temp: 60°C Step2->Step3 Step4 4. HPLC Monitor Target: >95% Conv Step3->Step4 Step5 5. Isolate Neutral pH Quench Step4->Step5

Fig 2: Self-validating experimental workflow for controlled SN2 alkylation.

Step-by-Step Methodology

Step 1: Reagent Preparation & Moisture Control

  • Action: Dry Acetonitrile (MeCN) over 3Å molecular sieves for 24 hours. Verify moisture content via Karl Fischer titration.

  • Validation: Moisture must be < 50 ppm .

  • Causality: 5-(chloromethyl)-2-phenoxypyridine is moisture-sensitive [3]. Excess water acts as a competing O-nucleophile, leading to irreversible hydrolysis of the chloromethyl group into a hydroxymethyl byproduct, permanently capping the yield.

Step 2: Base Integration & Cooling

  • Action: In a rigorously dried flask under N2​ , suspend 5-(chloromethyl)-2-phenoxypyridine (1.0 eq) and finely powdered K2​CO3​ (2.0 eq) in MeCN (10 mL/g). Cool the suspension to 0°C using an ice bath.

  • Causality: K2​CO3​ acts as an insoluble acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the piperidine nucleophile.

Step 3: Controlled Nucleophile Addition

  • Action: Add Piperidine (1.1 eq) dropwise over 30 minutes while maintaining the internal temperature at 0°C.

  • Causality: SN​2 reactions are exothermic. A bulk addition would cause a localized temperature spike, altering the reaction kinetics and promoting the formation of bis-alkylated dimers. Dropwise addition strictly controls the kinetic rate.

Step 4: Kinetic Heating & In-Process Monitoring

  • Action: Remove the ice bath and heat the reaction to 60°C.

  • Validation: Take 50 µL aliquots every 60 minutes, dilute in mobile phase, and analyze via HPLC (UV 254 nm). Do not proceed to workup until the peak area of the starting electrophile is < 2% .

Step 5: Quench and Isolation

  • Action: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KCl and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • National Institutes of Health (PMC). "Preparation and Uses of Chlorinated Glycerol Derivatives." NIH PubMed Central. Available at:[Link]

Comparative

Beyond 1D: A Comprehensive Guide to Validating Substituted Pyridine Structures via Advanced 2D NMR Techniques

As a Senior Application Scientist in pharmaceutical drug development, I frequently encounter the analytical bottleneck of regiochemical assignment in highly substituted pyridines. These motifs are ubiquitous in modern ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical drug development, I frequently encounter the analytical bottleneck of regiochemical assignment in highly substituted pyridines. These motifs are ubiquitous in modern pharmacophores, but their proton-deficient nature and overlapping aromatic signals make traditional 1D 1 H and 13 C NMR insufficient.

I do not view Nuclear Magnetic Resonance (NMR) as a mere collection of spectra, but as a dynamic, self-validating logic puzzle. When dealing with substituted pyridines—particularly those bearing halogens, trifluoromethyl groups, or bulky alkyl substituents—we must move beyond standard protocols. This guide objectively compares standard 2D NMR workflows against advanced methodologies (Pure Shift NMR and ADEQUATE) to establish a rigorous, self-validating system for structural confirmation.

The Analytical Challenge: Causality Behind Experimental Choices

Why do we abandon 1D NMR for these structures? In a tri- or tetra-substituted pyridine, the remaining protons often exhibit complex J -coupling networks with nearly identical chemical shifts.

  • Standard 2D (HSQC/HMBC): We traditionally rely on Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds and Heteronuclear Multiple-Bond Correlation (HMBC) to trace 2- to 3-bond C-H connectivity. This is highly effective for many heterocycles[1]. However, HMBC relies on the magnitude of nJCH​ . In electron-deficient pyridines, these coupling constants can vanish or fall below the standard 8 Hz optimization, leading to "silent" correlations. Furthermore, HMBC rarely observes 4-bond correlations, a limitation historically known as the "Crews rule," which leaves isolated quaternary carbons unassigned[2].

  • Pure Shift NMR (PSYCHE): To resolve overlapping aromatic multiplets, we employ broadband homodecoupling. By suppressing homonuclear scalar couplings, complex multiplets collapse into sharp singlets. The causality here is simple: we remove J -coupling interference to extract pure chemical shift data, dramatically increasing resolution in crowded spectral regions[3].

  • 1,1-ADEQUATE: When HMBC fails due to a lack of adjacent protons, we must trace the carbon skeleton directly. The 1,1-ADEQUATE experiment utilizes 1JCC​ transfers to definitively map adjacent carbons. This bypasses the ambiguity of long-range proton-carbon couplings, providing an unequivocal map of the pyridine ring[4].

Technique Comparison & Performance Metrics

To objectively evaluate these techniques, we must weigh resolution and regiochemical confidence against the inherent sensitivity penalties of advanced pulse sequences.

Analytical TechniqueResolution (Aromatic Region)Regiochemical ConfidenceSensitivityIdeal Use Case for Pyridines
1D 1 H / 13 C Low (Heavy Multiplet Overlap)PoorHighInitial purity check & concentration estimation
Standard 2D (HSQC/HMBC) ModerateHigh (if sufficiently protonated)HighStandard structural mapping and connectivity
Pure Shift NMR (PSYCHE) Ultra-High (Singlets only)N/A (1D equivalent)Low-ModerateResolving overlapping multiplets in crowded spectra
1,1-ADEQUATE HighAbsolute (Direct C-C bonds)Very LowProton-deficient cores where HMBC fails

Note: The sensitivity penalty of Pure Shift NMR can now be partially mitigated by integrating deep learning processing tools (such as FID-Net-PS), which recover signal-to-noise ratios lost during homodecoupling[5].

Self-Validating Experimental Protocol

A protocol is only robust if it is a self-validating system. By acquiring both HMBC and 1,1-ADEQUATE, this workflow creates an orthogonal data matrix. The HMBC proposes the regiochemistry via through-space/through-bond proton proximity, while the ADEQUATE independently confirms the exact carbon-carbon backbone.

Step 1: Sample Optimization
  • Action: Dissolve ~15–20 mg of the substituted pyridine in 600 µL of CDCl 3​ or DMSO- d6​ .

  • Causality: The ADEQUATE experiment relies on the natural abundance of adjacent 13 C- 13 C pairs (roughly 1 in 10,000 molecules). High sample concentration and a cryogenic probe are absolute prerequisites to achieve a viable signal-to-noise ratio within a standard overnight acquisition.

Step 2: Baseline Acquisition (Pure Shift 1 H)
  • Action: Acquire a PSYCHE (Pure Shift Yielded by Chirp Excitation) spectrum.

  • Causality: Pyridine ring protons (ortho/meta/para) exhibit strong scalar couplings that obscure exact chemical shifts. The PSYCHE pulse sequence collapses these into distinct singlets, establishing the exact number of unique proton environments without ambiguity[3].

Step 3: Heteronuclear Mapping (Multiplicity-Edited HSQC & HMBC)
  • Action: Run multiplicity-edited HSQC to differentiate CH vs. CH 2​ /CH 3​ groups. Follow with an HMBC optimized for nJCH​=8 Hz.

  • Causality: This maps the proximity of substituents to the pyridine core[1]. However, if the pyridine is heavily substituted with halogens or tert-alkyl groups, the HMBC may fail to show correlations to isolated quaternary carbons. If all carbons are assigned, the structure is validated. If not, proceed to Step 4.

Step 4: Orthogonal Validation (1,1-ADEQUATE)
  • Action: Acquire a 1,1-ADEQUATE spectrum optimized for 1JCC​ (typically ~60 Hz).

  • Causality: When HMBC yields ambiguous results due to missing 4-bond correlations, ADEQUATE directly traces the carbon-carbon bonds. This provides a definitive, self-contained map of the pyridine framework, cross-validating the proposed structure without relying on external synthetic derivatives or assumptions[2][4].

Structural Elucidation Workflow

The following diagram illustrates the logical decision-making process for validating substituted pyridines.

NMR_Workflow Start Sample Preparation (High Conc. >15mg) PureShift Acquire Pure Shift 1H NMR (Resolve Overlapping Multiplets) Start->PureShift Step 1 HSQC_HMBC Acquire HSQC & HMBC (Map C-H Connectivity) PureShift->HSQC_HMBC Step 2 Decision Are all quaternary carbons assigned? HSQC_HMBC->Decision Step 3 Success Structure Confirmed (Orthogonally Validated) Decision->Success Yes Adequate Acquire 1,1-ADEQUATE (Trace Direct C-C Bonds) Decision->Adequate No (Proton-Deficient) Adequate->Success Step 4

Decision workflow for 2D NMR structural elucidation of substituted pyridines.

References

  • One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines, National Institutes of Health (NIH).
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC, American Chemical Society (ACS).
  • High-resolution pure shift NMR spectroscopy for fast structural analysis of complex drug compounds with overlapping multiplets, ResearchGate.
  • Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols, ResearchGate.
  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy, American Chemical Society (ACS).

Sources

Validation

Comparative Analysis of the Stability of Phenoxypyridine and Thiophenoxypyridine Derivatives

A Technical Guide for Rational Scaffold Selection in Drug and Agrochemical Design As a Senior Application Scientist, I frequently encounter the dilemma of choosing between oxygen and sulfur bioisosteres during lead optim...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Rational Scaffold Selection in Drug and Agrochemical Design

As a Senior Application Scientist, I frequently encounter the dilemma of choosing between oxygen and sulfur bioisosteres during lead optimization. In rational drug design and agrochemical development, the substitution of a diaryl ether (phenoxypyridine) with a diaryl thioether (thiophenoxypyridine) is a fundamental structural modification. While both scaffolds offer excellent lipid solubility and cell membrane penetration[1], their stability profiles diverge significantly under metabolic, chemical, and thermal stress.

This guide objectively compares the stability of these two derivative classes, providing the mechanistic causality and self-validating experimental frameworks necessary for researchers to make informed scaffold selections.

Mechanistic Causality: The Oxygen vs. Sulfur Dichotomy

The causality behind the stability differences of these two scaffolds lies in the fundamental quantum mechanical properties of the bridging heteroatoms.

Metabolic Stability: The Achilles' Heel of Thioethers

The primary divergence in stability between these two scaffolds is their susceptibility to Phase I hepatic metabolism. Phenoxypyridine derivatives exhibit robust metabolic stability because the ether oxygen is highly electronegative, holds its lone pairs tightly, and acts as a poor nucleophile. This allows the scaffold to resist oxidative attack by Cytochrome P450 (CYP450) enzymes[1].

In contrast, the sulfur atom in thiophenoxypyridine is larger, highly polarizable, and possesses readily available lone pairs. This makes the diaryl thioether linkage highly susceptible to rapid CYP450-mediated S-oxidation[2]. During Phase I metabolism, the sulfur atom undergoes rapid nucleophilic oxidation by hydroperoxides and CYP450 to form reactive sulfoxides and subsequently sulfones[3]. This oxidative degradation is a well-documented liability for thioethers in medicinal chemistry, often leading to rapid clearance and reduced in vivo half-lives[2].

Thermal and Chemical Robustness

Thermodynamically, the C–O bond (approx. 360 kJ/mol) is significantly stronger than the C–S bond (approx. 272 kJ/mol). Consequently, phenoxypyridine derivatives demonstrate superior thermal robustness. Recent studies on phenoxypyridine-based tetradentate Pt(II) complexes for OLED applications report exceptional thermal stability, with 5% weight loss temperatures ( Td5​ ) exceeding 340 °C[4]. Thiophenoxypyridines, while chemically stable under ambient conditions, are more prone to thermal degradation and photolytic cleavage under high-stress environments due to the weaker bond dissociation energy.

Quantitative Data Comparison

The following table summarizes the comparative stability metrics between the two derivative classes based on established physicochemical principles and empirical data.

Stability MetricPhenoxypyridine (Diaryl Ether)Thiophenoxypyridine (Diaryl Thioether)
Heteroatom Linkage Oxygen (-O-)Sulfur (-S-)
Bond Dissociation Energy ~360 kJ/mol (C-O)~272 kJ/mol (C-S)
Metabolic Stability (In Vitro) High (Resists CYP450 oxidation)Low to Moderate (Rapid S-oxidation)
Primary Phase I Metabolites Minor O-dealkylation productsSulfoxides and Sulfones
Thermal Stability ( Td5​ ) > 340 °C[4]< 280 °C (Varies by substitution)
Photostability Excellent[1]Moderate (Prone to homolytic cleavage)

Visualizing Degradation Pathways

To fully grasp the metabolic fate of these compounds, we must map their interaction with hepatic enzymes. The diagram below illustrates the divergent oxidative pathways.

MetabolicPathway PP Phenoxypyridine (Diaryl Ether) CYP Hepatic CYP450 (Phase I Metabolism) PP->CYP Exposure TPP Thiophenoxypyridine (Diaryl Thioether) TPP->CYP Exposure Met1 O-Dealkylation (Minor Pathway) CYP->Met1 Phenoxypyridine Met2 Sulfoxide Derivative (Rapid Oxidation) CYP->Met2 Thiophenoxypyridine Met3 Sulfone Derivative (Further Oxidation) Met2->Met3 CYP450 / ROS

Fig 1. Divergent CYP450-mediated metabolic pathways of ether vs. thioether scaffolds.

Experimental Protocols: Self-Validating Systems

Trustworthiness in structural optimization relies entirely on the integrity of the experimental data. The following protocols are designed as self-validating systems, incorporating strict controls to rule out assay artifacts.

Protocol 1: In Vitro Hepatic Microsomal Stability Profiling

Objective: Quantify the intrinsic clearance ( Clint​ ) and identify oxidative metabolites.

  • Step 1: Preparation of Incubation Matrix

    • Action: Suspend human liver microsomes (HLMs) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality & Rationale: The physiological pH and Mg2+ ions are critical for maintaining the structural integrity and catalytic activity of the CYP450 heme center.

  • Step 2: Compound Spiking and Pre-incubation

    • Action: Add the test compound to a final concentration of 1 μM. Pre-incubate at 37 °C for 5 minutes.

    • Causality & Rationale: Pre-incubation ensures thermal equilibrium. A low substrate concentration (1 μM) ensures first-order kinetics, preventing enzyme saturation (adhering to the Michaelis-Menten assumption: [S]≪Km​ ).

  • Step 3: Reaction Initiation and Quenching

    • Action: Initiate the reaction by adding 1 mM NADPH. At predetermined time points (0, 5, 15, 30, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality & Rationale: NADPH is the obligate electron donor for CYP450-mediated oxidation. Cold acetonitrile instantly denatures the enzymes, halting the reaction, while the internal standard corrects for downstream LC-MS/MS ionization suppression.

  • Self-Validation Checkpoint: Run a parallel incubation with Verapamil (a known rapid-clearance CYP3A4 substrate) as a positive control, and a minus-NADPH negative control. If Verapamil is not depleted, or if the minus-NADPH control shows degradation, the assay is invalid.

Protocol 2: Thermal Degradation Profiling via Thermogravimetric Analysis (TGA)

Objective: Determine the 5% weight loss temperature ( Td5​ ) to assess chemical bond robustness.

  • Step 1: Sample Loading

    • Action: Load 5-10 mg of the crystallized derivative into an alumina crucible.

    • Causality & Rationale: Alumina is chemically inert and will not catalyze premature degradation of the thioether or ether linkages at elevated temperatures.

  • Step 2: Controlled Heating under Inert Atmosphere

    • Action: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

    • Causality & Rationale: The nitrogen purge is critical. It isolates pure thermal bond dissociation (homolytic cleavage) from oxidative degradation (combustion). This allows us to directly compare the C–O vs. C–S bond energies without atmospheric interference.

  • Self-Validation Checkpoint: Run a baseline calibration with an empty crucible to subtract buoyancy effects. Use a standard reference material (e.g., Calcium Oxalate) to verify the balance calibration and temperature accuracy.

Workflow Step1 Compound Preparation Step2 Microsomal Incubation Step1->Step2 Step3 Thermal Stress (TGA) Step1->Step3 Step4 LC-MS/MS Quantification Step2->Step4 Step5 Data Analysis (Cl_int & Td5) Step3->Step5 Step4->Step5

Fig 2. Self-validating experimental workflow for comprehensive stability profiling.

Conclusion & Application Guidelines

The choice between a phenoxypyridine and a thiophenoxypyridine derivative should be dictated by the specific stability requirements of the target application:

  • Choose Phenoxypyridine when metabolic longevity, photostability, and high thermal tolerance are paramount (e.g., systemic agrochemicals, long-acting pharmaceuticals, and OLED materials).

  • Choose Thiophenoxypyridine when you require specific electronic tuning for target binding, or when rapid metabolic clearance is intentionally desired to prevent environmental accumulation or systemic toxicity.

Sources

Safety & Regulatory Compliance

Safety

5-(chloromethyl)-2-phenoxypyridine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-(Chloromethyl)-2-phenoxypyridine As a Senior Application Scientist, I frequently observe researchers underestimating the logistical and safety complexities associa...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 5-(Chloromethyl)-2-phenoxypyridine

As a Senior Application Scientist, I frequently observe researchers underestimating the logistical and safety complexities associated with reactive chemical building blocks. 5-(chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a highly valuable electrophile used extensively in medicinal chemistry for N-alkylation and the synthesis of complex pharmacophores, such as CSF1R inhibitors and antileishmanial agents[1][2]. However, the exact molecular reactivity that makes it synthetically useful—its potent alkylating ability—also renders it a severe occupational and environmental hazard[3].

This technical guide provides a self-validating, step-by-step protocol for the operational handling, spill mitigation, and final disposal of 5-(chloromethyl)-2-phenoxypyridine, grounded in chemical causality and regulatory standards.

Part 1: Hazard Characterization & The Causality of Disposal

To design an effective and safe disposal protocol, we must first understand the molecular behavior of the compound. You cannot safely dispose of a chemical if you do not understand why it is dangerous.

  • Alkylating Agent Toxicity : The chloromethyl group (-CH₂Cl) attached to the electron-deficient pyridine ring is highly activated toward nucleophilic substitution (Sₙ2)[3]. Biologically, this means the compound can rapidly alkylate nucleophilic sites on proteins and DNA, leading to severe tissue damage, chemical burns, and potential mutagenicity[3].

  • Halogenated Environmental Fate : The presence of the chlorine atom dictates its end-of-life treatment. If disposed of improperly or burned at low temperatures, halogenated organic compounds can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[4].

  • Hydrolytic Instability : In the presence of ambient moisture, chloromethyl pyridines can slowly hydrolyze, releasing corrosive hydrogen chloride (HCl) gas[5]. This necessitates the use of vapor-tight, non-metallic waste containers to prevent pressure buildup and corrosion.

Table 1: Chemical Hazard Profile & PPE Requirements

ParameterSpecification / RequirementScientific Rationale
Chemical Class Halogenated Pyridine, Alkylating AgentHighly electrophilic chloromethyl group; reacts violently with nucleophiles.
Primary Hazards Corrosive (Skin/Eyes), Toxic if SwallowedCovalently binds to biological macromolecules, causing severe cellular damage.
Respiratory PPE NIOSH-approved organic vapor/acid gas respiratorPrevents inhalation of toxic dust and HCl off-gassing from slow hydrolysis.
Dermal PPE Tyvek sleeves/suit, Butyl rubber glovesPrevents severe skin burns and systemic absorption through the dermis.

Part 2: Routine Waste Segregation & Storage Protocol

Because 5-(chloromethyl)-2-phenoxypyridine is an alkylating agent and a halogenated compound, it must be strictly isolated from general organic waste. Mixing waste streams exponentially increases disposal costs and risks dangerous cross-reactions[6].

Step-by-Step Methodology for Laboratory Waste Management:

  • Segregation : Never mix 5-(chloromethyl)-2-phenoxypyridine waste with non-halogenated solvents. Ensure it is kept away from organic bases, amines, and strong oxidizers to prevent unwanted exothermic alkylation reactions in the waste carboy[7].

  • Containment : Collect liquid reaction waste and contaminated extraction solvents in High-Density Polyethylene (HDPE) or glass carboys. Do not use metal containers , as trace HCl generated from ambient hydrolysis will cause rapid corrosion and container failure[5].

  • Headspace Management : Leave at least 20% headspace in the waste container to accommodate potential off-gassing. Cap with a vented closure if the waste is stored for extended periods.

  • Labeling : Affix a compliant Hazardous Waste label immediately upon the first drop of waste. It must explicitly state: "Halogenated Organic Waste - Toxic/Corrosive - Contains 5-(chloromethyl)-2-phenoxypyridine"[7].

  • Storage : Store the sealed container in a secondary containment tray within a designated, ventilated hazardous waste cabinet, strictly isolated from heat and ignition sources[7].

Table 2: Waste Segregation & Storage Guidelines

Waste CategoryContainer TypeStorage EnvironmentCritical Incompatibilities
Liquid Halogenated Waste HDPE or Glass Carboy (Vented)Flammables/Corrosives CabinetStrong oxidizers, amines, strong bases.
Solid Contaminated Waste Vapor-tight plastic bags in rigid binVentilated Hazardous Waste AreaNon-hazardous trash, biohazard containers.
Aqueous Wash Waste HDPE CarboySecondary containment trayCyanides, sulfides (due to potential pH drops).

Part 3: Emergency Spill Cleanup Procedure

A spill of a solid alkylating agent requires immediate, calculated action. Do not sweep dry solids , as aerosolized dust presents a severe inhalation hazard[8].

Step-by-Step Spill Response:

  • Evacuation & Isolation : Immediately isolate the spill area in all directions for at least 25 meters (75 feet) for solids, and increase the distance downwind as necessary[9].

  • PPE Donning : Responders must wear disposable Tyvek-type suits (or sleeves taped to gloves), heavy-duty nitrile or butyl gloves, and a NIOSH-approved respirator with organic vapor/acid gas cartridges (use an SCBA for large-scale spills or unknown concentrations)[9].

  • Dampening : Carefully dampen the solid spill material with water. Mechanistic causality: While water causes the compound to slowly hydrolyze and release trace HCl, the immediate physical danger of inhaling toxic, alkylating dust far outweighs the slow release of gas, provided the area is well-ventilated[9].

  • Absorption : Use damp absorbent paper or inert vermiculite to pick up the dampened material[9].

  • Containment : Seal all contaminated absorbent materials, along with your disposable PPE, in a vapor-tight plastic bag. Place this bag inside a rigid, sealable secondary container for eventual disposal[9].

  • Decontamination : Wash all contaminated laboratory surfaces thoroughly with a soap and water solution to neutralize and remove residual organic traces[9]. Do not re-enter the area until it has been verified clean by a Safety Officer.

Part 4: EPA Compliance & Final Disposal Logistics

Once transferred to a commercial hazardous waste vendor, 5-(chloromethyl)-2-phenoxypyridine cannot be disposed of in a standard landfill or a low-temperature fuels-blending program.

  • Rotary Kiln Incineration : U.S. EPA protocols dictate that halogenated organic waste must undergo complete thermal destruction in a rotary kiln incinerator[4].

  • Caustic Scrubbing : The incinerator must be equipped with a high-efficiency caustic scrubber. As the chloromethyl pyridine combusts, the chlorine atoms are converted into HCl gas. The caustic scrubber neutralizes the HCl into harmless aqueous salts (e.g., NaCl) before the exhaust gases are released into the atmosphere, thereby preventing acid rain and the de novo synthesis of dioxins[4].

WasteFlow Start 5-(chloromethyl)-2-phenoxypyridine Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (PPE, Absorbents) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Liquid Halogenated Classify as: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Storage Store in Ventilated Corrosives Cabinet Halogenated->Storage Disposal Rotary Kiln Incineration with Caustic Scrubbing Storage->Disposal EPA Vendor Transfer

Workflow for the classification and disposal of 5-(chloromethyl)-2-phenoxypyridine waste streams.

References

  • Santa Cruz Biotechnology : 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. Retrieved from 8

  • Thermo Fisher Scientific : SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride. Retrieved from5

  • NOAA CAMEO Chemicals : 2-(chloromethyl)pyridine hydrochloride - Response Recommendations. Retrieved from 9

  • U.S. Environmental Protection Agency (EPA) : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from 4

  • Nipissing University : Hazardous Materials Disposal Guide - Halogenated Organic Waste. Retrieved from 7

  • University of Tennessee Safety Office : Hazardous Waste Guide - Halogenated Compounds. Retrieved from 6

  • Grokipedia : 2-Chloromethylpyridine - Chemical Properties and Toxicity. Retrieved from 3

  • ACS Publications : Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R. Retrieved from 1

  • ASM Journals : Amine-Linked Flavonoids as Agents against Cutaneous Leishmaniasis. Retrieved from2

Sources

Handling

Personal protective equipment for handling 5-(chloromethyl)-2-phenoxypyridine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory rules, but through the lens of mechanistic risk assessment. 5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory rules, but through the lens of mechanistic risk assessment. 5-(Chloromethyl)-2-phenoxypyridine (CAS: 57958-55-1) is a highly reactive building block widely utilized in drug development and heterocyclic synthesis. However, the very feature that makes it synthetically valuable—the electrophilic chloromethyl group—also makes it a potent alkylating agent.

This compound can irreversibly alkylate nucleophilic residues in human proteins and DNA. Furthermore, ambient moisture can hydrolyze the chloromethyl group, releasing corrosive hydrogen chloride (HCl) gas. According to standard hazard classifications found in its [1], it causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302).

To ensure both experimental integrity and operator safety, handling this compound requires a self-validating protocol where every step acts as a deliberate barrier against electrophilic attack.

Mechanistic Risk Assessment & PPE Selection

Understanding the causality behind Personal Protective Equipment (PPE) choices is critical. Because the chloromethyl moiety undergoes rapid nucleophilic substitution ( SN​2 ), standard laboratory attire is insufficient. All PPE selections below comply with [3].

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategoryQuantitative SpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (>4 mil), Outer Neoprene or Butyl rubber.Nitrile provides basic dexterity; Neoprene/Butyl offers superior resistance to halogenated organics, preventing permeation of the alkylating agent.
Eye Protection Snug-fitting chemical splash goggles + Full-face shield.Protects against micro-droplets and violent outgassing if the compound inadvertently reacts with moisture or unintended nucleophiles.
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apron.The apron acts as a sacrificial, impermeable barrier against spills of the highly electrophilic reagent.
Respiratory / Engineering Class II Type A2 Chemical Fume Hood (Face velocity: 100–120 fpm).Prevents inhalation of aerosolized particulates or HCl vapor generated via ambient hydrolysis.

Operational Workflow: Step-by-Step Methodology

Trustworthiness in a chemical protocol relies on reproducible, verifiable steps. Do not deviate from this closed-system approach.

Step 1: Pre-Operational Setup

  • Verify the fume hood face velocity is actively reading between 100 and 120 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can drag hazardous vapors into the operator's breathing zone.

  • Prepare the quenching solution (see Section 3) before opening the reagent bottle.

Step 2: Weighing and Transfer (Closed-System Approach) Causality: Minimizing exposure time to ambient air prevents both the degradation of the reagent (hydrolysis) and inhalation risks.

  • Utilize an analytical balance located strictly inside the fume hood.

  • Weigh the 5-(chloromethyl)-2-phenoxypyridine directly into a pre-tared, sealable reaction vial.

  • Cap the vial immediately. Purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to the addition of any solvents.

Step 3: Reaction Execution

  • Dissolve the compound in a compatible anhydrous solvent (e.g., anhydrous DCM, THF, or DMF) under an inert atmosphere.

  • Add nucleophiles dropwise. Alkylation reactions can be highly exothermic.

  • Utilize a cooling bath (e.g., ice/water or dry ice/acetone) to control reaction kinetics and prevent thermal runaway.

Decontamination and Disposal Plan

Unreacted alkylating agents must never be disposed of directly into aqueous or organic waste streams. They require deliberate chemical deactivation to neutralize their electrophilic nature, as outlined in[2].

Step-by-Step Quenching Protocol:

  • Preparation: In the fume hood, prepare a 10–20% (w/v) aqueous solution of a nucleophilic scavenger. Sodium thiosulfate ( Na2​S2​O3​ ) is highly recommended as it rapidly and safely displaces the chloride via SN​2 without generating excessive heat.

  • Addition: Slowly add the quenching solution to the reaction residues, empty reagent vials, and contaminated spatulas. Caution: Monitor for the release of HCl gas.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours to ensure complete consumption of the alkylating agent.

  • Verification: Test the aqueous layer with pH paper. Adjust to a neutral pH (6-8) using dilute sodium bicarbonate or dilute acid as necessary.

  • Disposal: Transfer the mixture to a separatory funnel. Dispose of the organic layer in the designated "Halogenated Organic Waste" container and the aqueous layer in the "Aqueous Hazardous Waste" container.

Workflow Visualization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Decontamination N1 Risk Assessment (Alkylating Agent) N2 Don PPE (Double Gloves, Shield) N1->N2 N3 Closed-System Weighing N2->N3 Transfer to Hood N4 Reaction Setup (Inert Atmosphere) N3->N4 N5 In Situ Quenching (Na2S2O3 Scavenger) N4->N5 Post-Reaction N6 Waste Segregation (Halogenated/Aqueous) N5->N6

Standardized operational workflow for handling electrophilic alkylating agents.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) / National Academies Press.[Link]

  • Personal Protective Equipment Standard (29 CFR 1910.132). Occupational Safety and Health Administration (OSHA).[Link]

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